1,2-Octadiene
Description
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Structure
3D Structure
Properties
CAS No. |
1072-19-1 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
InChI Key |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
Canonical SMILES |
CCCCCC=C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene, an acyclic allene (B1206475) with the chemical formula C₈H₁₄, is a valuable building block in organic synthesis.[1] Its unique structural feature, the cumulated diene, imparts distinct reactivity, making it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental protocols and data presentation for a scientific audience.
Synthesis of this compound
The most common and efficient method for the synthesis of terminal allenes, such as this compound, is the Crabbé-Ma allene synthesis. This reaction involves the homologation of a terminal alkyne using paraformaldehyde in the presence of a copper(I) salt and a secondary amine.[2][3][4]
Reaction Scheme: Crabbé-Ma Allene Synthesis
Caption: General scheme for the synthesis of this compound via the Crabbé-Ma reaction.
Experimental Protocol: Synthesis of this compound from 1-Octyne
This protocol is adapted from the general procedure for the efficient synthesis of terminal allenes from terminal 1-alkynes developed by Kuang and Ma.[5]
Materials:
-
1-Octyne
-
Paraformaldehyde
-
Dicyclohexylamine (Cy₂NH)
-
Copper(I) Iodide (CuI)
-
Dioxane (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 1-octyne (1.0 equiv) in refluxing dioxane, add dicyclohexylamine (1.8 equiv), paraformaldehyde (2.5 equiv), and copper(I) iodide (0.5 equiv).
-
Maintain the reaction mixture at reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and wash it successively with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.
Physical and Chemical Properties
While some physical properties of this compound are not extensively reported in the literature, computed values and data for similar compounds provide useful estimates.[6][7][8]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [6] |
| CAS Number | 1072-19-1 | [6] |
| Boiling Point | Not available | [7][8] |
| Density | Not available | [7][8] |
| Refractive Index | Not available | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the expected and reported spectroscopic data.
¹H and ¹³C NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| =C=CH₂ | 4.5 - 5.0 | m |
| =C=CH- | 5.0 - 5.5 | m |
| -CH₂-C= | 1.9 - 2.2 | m |
| -(CH₂)₄- | 1.2 - 1.6 | m |
| -CH₃ | 0.8 - 1.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| =C =CH₂ | 200 - 210 |
| =C=C H₂ | 75 - 85 |
| C H=C= | 90 - 100 |
| C H₂-C= | 30 - 35 |
| -(C H₂)₄- | 22 - 32 |
| -C H₃ | ~14 |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a terminal allene is the asymmetric C=C=C stretching vibration.[13][14][15][16]
Table 3: Characteristic IR Absorption Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=C=C stretch (asymmetric) | ~1950 | Strong |
| =C-H stretch | ~3050 | Medium |
| C-H stretch (alkane) | 2850-3000 | Strong |
| =CH₂ bend (out-of-plane) | ~850 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns for an unsaturated hydrocarbon.[17][18][19]
Table 4: Expected m/z Values in the Mass Spectrum of this compound
| m/z | Assignment | Relative Intensity |
| 110 | [M]⁺ (Molecular Ion) | Moderate |
| 95 | [M - CH₃]⁺ | |
| 81 | [M - C₂H₅]⁺ | |
| 67 | [M - C₃H₇]⁺ | |
| 55 | [C₄H₇]⁺ | |
| 41 | [C₃H₅]⁺ (Allyl cation) | Often a base peak |
Reactivity of this compound
The allenic functional group in this compound is a hub of reactivity, participating in a variety of transformations, most notably cycloaddition reactions.
Cycloaddition Reactions
Allenes are known to undergo various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder type), and 1,3-dipolar cycloadditions. These reactions provide powerful methods for the construction of four-, five-, and six-membered rings. The specific reactivity of this compound in these reactions would depend on the reaction partner and conditions.
Caption: Common cycloaddition reactions involving allenes.
Reaction Mechanism: Crabbé-Ma Allene Synthesis
The mechanism of the Crabbé-Ma synthesis of this compound from 1-octyne is believed to proceed through a two-stage process.[2][3]
Caption: Proposed mechanism for the Crabbé-Ma synthesis of this compound.
First, an A³ coupling (aldehyde-alkyne-amine) reaction occurs. Paraformaldehyde and dicyclohexylamine form an iminium ion. Simultaneously, 1-octyne reacts with the copper(I) salt to form a copper acetylide. The copper acetylide then undergoes a Mannich-like addition to the iminium ion to generate a propargylamine intermediate.
In the second stage, a retro-imino-ene type reaction takes place. The propargylamine intermediate coordinates to a copper species, facilitating a 1,5-hydride shift from the amine to the alkyne, followed by elimination to yield the final this compound product and regenerate the amine.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its preparation via the Crabbé-Ma allene synthesis offers an efficient and functional group tolerant route. The characteristic spectroscopic signatures of the allenic moiety allow for its unambiguous identification. The rich cycloaddition chemistry of this compound opens up avenues for the construction of diverse and complex cyclic molecules, making it a valuable tool for researchers in academia and the pharmaceutical industry. Further exploration of its physical properties and reaction scope will undoubtedly continue to expand its utility in modern organic chemistry.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 3. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]
- 6. This compound | C8H14 | CID 10464316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acadiau.ca [acadiau.ca]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chemconnections.org [chemconnections.org]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 15. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1,2-octadiene, an eight-carbon terminal allene (B1206475). The document elucidates the unique bonding characteristics, molecular geometry, and spectroscopic signatures of this compound. Detailed experimental protocols for the synthesis and characterization of this compound are presented, leveraging established methodologies for the preparation of terminal allenes. All quantitative data, including molecular geometry and spectroscopic assignments, are summarized in structured tables for clarity and comparative analysis. Visualization of the molecular structure is provided using the DOT language to illustrate key bonding features.
Introduction
This compound, also known as 1-pentylallene, is an organic compound with the chemical formula C₈H₁₄.[1] As a member of the allene family, it possesses a distinctive arrangement of two cumulative double bonds, which imparts unique chemical reactivity and stereochemical properties. The central carbon of the allene moiety is sp-hybridized, while the two terminal carbons are sp²-hybridized, resulting in a linear C1=C2=C3 carbon backbone. The substituents on the terminal carbons lie in planes that are perpendicular to each other. This structural feature is fundamental to understanding the molecule's reactivity and spectroscopic behavior. This guide serves as a detailed resource for professionals requiring a thorough understanding of this compound's molecular characteristics.
Chemical Structure and Bonding Analysis
The molecular structure of this compound is defined by its allenic functional group and a five-carbon alkyl chain. The IUPAC name for this compound is octa-1,2-diene, and its structure is represented by the SMILES string CCCCCC=C=C.[1]
Molecular Geometry
| Parameter | Atom(s) Involved | Value |
| Bond Length | C1=C2 | ~1.31 Å |
| Bond Length | C2=C3 | ~1.31 Å |
| Bond Length | C3-C4 | ~1.50 Å |
| Bond Length | C-C (alkyl chain) | ~1.54 Å |
| Bond Length | C-H (sp²) | ~1.08 Å |
| Bond Length | C-H (sp³) | ~1.09 Å |
| Bond Angle | C1=C2=C3 | ~180° |
| Bond Angle | H-C1-H | ~120° |
| Bond Angle | H-C3-C4 | ~120° |
| Dihedral Angle | H-C1-C3-H | 90° |
Table 1: Predicted Molecular Geometry of this compound.
Bonding and Hybridization
The bonding in the allene core of this compound is a key aspect of its chemistry. The central carbon atom (C2) is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp²-hybridized carbons (C1 and C3). The two unhybridized p-orbitals on C2 are orthogonal to each other and form two separate pi (π) bonds with the p-orbitals of C1 and C3. This arrangement dictates the perpendicular orientation of the substituents on the terminal carbons.
Figure 1: Bonding and hybridization in the allene core of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections detail the expected features in infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a distinctive absorption band for the asymmetric stretching of the C=C=C bond, which typically appears in the range of 1950-1970 cm⁻¹. Other key vibrational modes are summarized in Table 2.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080 | =C-H stretch (sp²) |
| 2850-2960 | -C-H stretch (sp³) |
| 1950-1970 | C=C=C asymmetric stretch |
| ~1465 | -CH₂- bend |
| ~850 | =CH₂ wag |
Table 2: Characteristic Infrared Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound is highly informative, with the central sp-hybridized carbon of the allene group exhibiting a characteristic downfield shift.
| Chemical Shift (δ, ppm) | Carbon Atom(s) |
| ~210 | C2 (sp) |
| ~95 | C3 (sp²) |
| ~75 | C1 (sp²) |
| ~31.5 | C4-C7 |
| ~22.6 | C8 |
| ~14.1 | C9 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
The ¹H NMR spectrum provides information about the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton(s) |
| ~5.1 | t | 1H | H3 |
| ~4.6 | d | 2H | H1 |
| ~2.0 | m | 2H | H4 |
| ~1.2-1.4 | m | 6H | H5, H6, H7 |
| ~0.9 | t | 3H | H8 |
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound from 1-Heptyne (B1330384)
This procedure is adapted from established methods for the synthesis of terminal allenes from terminal alkynes.[2][3]
Figure 2: Experimental workflow for the synthesis of this compound.
Materials:
-
1-Heptyne
-
Paraformaldehyde
-
Dicyclohexylamine
-
Copper(I) iodide (CuI)
-
Anhydrous dioxane
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add CuI (0.5 equivalents), paraformaldehyde (2.5 equivalents), and anhydrous dioxane under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1-heptyne (1.0 equivalent) and dicyclohexylamine (1.8 equivalents) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.
Spectroscopic Characterization Protocol
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C)
FTIR Spectroscopy:
-
Acquire a background spectrum of the clean ATR crystal or salt plates (NaCl or KBr).
-
Apply a small drop of the purified this compound onto the ATR crystal or between the salt plates.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands as listed in Table 2.
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, noting the chemical shifts, multiplicities, and integration values.
-
Acquire the proton-decoupled ¹³C NMR spectrum and record the chemical shifts of the carbon signals.
-
Compare the obtained spectra with the predicted data in Tables 3 and 4 for structural confirmation.
Conclusion
This technical guide has provided a detailed examination of the chemical structure, bonding, and spectroscopic properties of this compound. The unique linear geometry and orthogonal π-systems of the allene core are central to its chemical behavior. The provided spectroscopic data and detailed experimental protocols offer a comprehensive resource for the synthesis and characterization of this important organic molecule. This information is intended to be a valuable tool for researchers and professionals in the fields of chemistry and drug development.
References
Spectroscopic Profile of 1,2-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-octadiene, a linear allene (B1206475) of interest in organic synthesis and material science. Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data to offer insights into the compound's characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values were generated using computational models and should be considered as estimations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.9 - 5.1 | Multiplet | 1H | H3 |
| ~4.5 - 4.7 | Triplet | 2H | H1 |
| ~1.9 - 2.1 | Multiplet | 2H | H4 |
| ~1.2 - 1.5 | Multiplet | 6H | H5, H6, H7 |
| ~0.8 - 0.9 | Triplet | 3H | H8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~205 - 210 | C2 |
| ~85 - 90 | C3 |
| ~70 - 75 | C1 |
| ~31 - 33 | C5 |
| ~28 - 30 | C4 |
| ~22 - 24 | C6 |
| ~13 - 15 | C7 |
| Not Applicable | C8 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | =C-H Stretch |
| ~2960 - 2850 | Strong | C-H Stretch (Alkyl) |
| ~1950 - 1930 | Strong, Sharp | C=C=C Asymmetric Stretch |
| ~1465 | Medium | -CH₂- Bend |
| ~1375 | Medium | -CH₃ Bend |
| ~850 | Strong | =C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 110 | 25 | [M]⁺ (Molecular Ion) |
| 95 | 40 | [M - CH₃]⁺ |
| 81 | 100 | [M - C₂H₅]⁺ |
| 67 | 85 | [M - C₃H₇]⁺ |
| 55 | 70 | [C₄H₇]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Experimental Protocols
NMR Spectroscopy of a Liquid Hydrocarbon
-
Sample Preparation: Dissolve approximately 5-10 mg of the liquid hydrocarbon sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FTIR Spectroscopy of a Liquid Hydrocarbon
-
Sample Preparation: For a neat liquid sample, place a single drop of the hydrocarbon onto the center of a clean, dry salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Analysis of a Volatile Hydrocarbon
-
Sample Preparation: Dilute the volatile hydrocarbon sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).
-
Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.
-
Oven Program: A typical temperature program would be: initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.
-
Transfer Line Temperature: Set the transfer line temperature to 280 °C.
-
-
Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference library (e.g., NIST). Analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic identification of this compound.
An In-depth Technical Guide to the Reactivity and Stability of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene, a terminal allene (B1206475) with the molecular formula C₈H₁₄, is a versatile, high-energy building block in organic synthesis.[1] Its unique structural feature—two cumulative double bonds—confers a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. However, this high reactivity also brings inherent instability, necessitating a thorough understanding of its chemical behavior for safe and effective utilization in research and development. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, summarizing key reactions, presenting available quantitative data, and detailing relevant experimental protocols.
Synthesis and Handling
The synthesis of this compound can be achieved through various methods, with the Skattebøl rearrangement of gem-dihalocyclopropanes being a prominent route.[2] This reaction involves the treatment of a 1,1-dihalo-2-hexylcyclopropane with an organolithium reagent, such as methyllithium (B1224462), to induce a rearrangement that forms the allene.
General Handling and Storage Procedures:
Allenic compounds, particularly terminal allenes like this compound, can be sensitive to air, heat, and light.[3][4] Proper handling and storage are crucial to prevent decomposition and ensure safety.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon.[5]
-
Storage: Store in a cool, dark place, preferably in a refrigerator, in a tightly sealed container under an inert atmosphere.
-
Peroxide Formation: Like other unsaturated hydrocarbons, allenes can potentially form peroxides over time upon exposure to oxygen. It is advisable to test for the presence of peroxides before use, especially if the compound has been stored for an extended period.
Stability of this compound
This compound is a thermodynamically unstable isomer of C₈H₁₄. The cumulated double bonds are at a higher energy state compared to conjugated or isolated double bonds. This inherent strain is a driving force for many of its characteristic reactions, particularly isomerization.
Key Reactions and Reactivity
The reactivity of this compound is dominated by its tendency to relieve the strain of the cumulative double bond system. This is primarily achieved through isomerization, polymerization, and various addition reactions.
Isomerization Reactions
This compound readily undergoes isomerization to more stable diene isomers under various conditions.
1. Base-Catalyzed Isomerization:
In the presence of a strong base, this compound can isomerize to the more stable conjugated 1,3-octadiene.[6] This process typically involves the abstraction of a proton from the C-4 position to form a resonance-stabilized allylic anion, which is then protonated to yield the conjugated diene.
2. Acid-Catalyzed Isomerization:
Acidic conditions can also promote the isomerization of this compound.[7] Protonation of one of the double bonds can lead to the formation of a carbocation, which can then rearrange to a more stable allylic carbocation before deprotonation to form a conjugated diene.
3. Thermal Isomerization:
At elevated temperatures, this compound can undergo thermal rearrangement. While specific kinetic data for this compound is scarce, studies on similar allenes suggest that these rearrangements can proceed through various pericyclic reactions or radical pathways to yield more stable isomers.[8]
4. Metal-Catalyzed Isomerization:
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are highly effective in promoting the isomerization of allenes to conjugated dienes.[9][10] These reactions often proceed through the formation of metal-hydride species and subsequent hydrometallation/beta-hydride elimination steps.
Polymerization Reactions
The high reactivity of the allene moiety makes this compound susceptible to polymerization under various conditions.
1. Free Radical Polymerization:
In the presence of a radical initiator, this compound can undergo free-radical polymerization.[11][12] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The propagation can occur through addition to either the terminal or internal double bond, leading to a polymer with a complex microstructure.
2. Anionic Polymerization:
Anionic polymerization of this compound can be initiated by strong nucleophiles, such as organolithium reagents.[13] This method can offer better control over the polymer architecture compared to free-radical polymerization, potentially leading to polymers with narrower molecular weight distributions.
3. Cationic Polymerization:
Strong Lewis or Brønsted acids can initiate the cationic polymerization of this compound. The reaction proceeds through carbocationic intermediates.
Addition Reactions
The electron-rich double bonds of this compound are susceptible to attack by electrophiles.
Electrophilic Addition of HX:
The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule, with the proton adding to the terminal carbon (C1) to form a more stable secondary vinyl cation or a resonance-stabilized allylic cation after rearrangement.[14][15] The halide ion then attacks the carbocation to give the final product. The regioselectivity can be influenced by the reaction conditions and the specific hydrogen halide used.[16]
In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.[17]
Cycloaddition Reactions
The double bonds of this compound can participate in cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions. Transition metal catalysts, such as those based on palladium, can also mediate various cycloisomerization and cycloaddition reactions.[16][18][19]
Quantitative Data Summary
Quantitative experimental data specifically for this compound is limited in the publicly available literature. The following table summarizes general trends and estimated values based on data for structurally similar allenes and dienes.
| Parameter | Reaction | Conditions | Value/Observation | Source |
| Stability | Relative Heat of Hydrogenation | - | Cumulated dienes are less stable than conjugated and isolated dienes. | [General Knowledge] |
| Isomerization | Base-Catalyzed | Strong base (e.g., KOtBu) | Favors formation of the thermodynamically more stable 1,3-diene. | [6] |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) | Leads to a mixture of conjugated dienes. | [7] | |
| Metal-Catalyzed | Pd, Rh, Ir catalysts | Efficiently converts to conjugated dienes, often with high stereoselectivity. | [9][10] | |
| Polymerization | Free Radical | Radical initiator (e.g., AIBN) | Forms polymers with complex microstructures. | [11] |
| Addition | Electrophilic Addition of HBr | No peroxides | Follows Markovnikov's rule, leading to 2-bromo-2-octene or 3-bromo-1-octene (after rearrangement). | [14] |
| Radical Addition of HBr | With peroxides | Leads to the anti-Markovnikov product, 1-bromo-2-octene. | [17] |
Experimental Protocols
The following are generalized experimental protocols for key reactions of this compound, adapted from procedures for similar compounds. Note: These protocols should be considered as starting points and may require optimization for specific applications. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Synthesis of this compound via Skattebøl Rearrangement
This protocol is a general adaptation for the synthesis of terminal allenes.
-
Materials: 1,1-dibromo-2-hexylcyclopropane (B12086694), methyllithium solution in diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1-dibromo-2-hexylcyclopropane in anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether via the dropping funnel while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain this compound.
-
2. Base-Catalyzed Isomerization to 1,3-Octadiene
This is a general procedure for the isomerization of terminal allenes.[6]
-
Materials: this compound, potassium tert-butoxide, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous DMSO.
-
Add this compound to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a low-boiling hydrocarbon solvent (e.g., pentane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the isomeric ratio.
-
3. Free Radical Polymerization of this compound
This is a general protocol for the free-radical polymerization of vinyl monomers.[11]
-
Materials: this compound (freshly distilled), azobisisobutyronitrile (AIBN) (recrystallized), anhydrous toluene.
-
Procedure:
-
In a polymerization tube, dissolve this compound and AIBN in anhydrous toluene.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the tube in a thermostated bath at a specific temperature (e.g., 60-80 °C) for a defined period.
-
After the reaction time, cool the tube and open it carefully.
-
Pour the viscous solution into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer by techniques such as GPC (for molecular weight and distribution), NMR (for microstructure), and DSC (for thermal properties).
-
Conclusion
This compound is a reactive and versatile molecule with significant potential in organic synthesis. Its stability is limited by the high energy of the cumulated double bond system, which drives its isomerization to more stable conjugated dienes. This reactivity can be harnessed under controlled conditions—base-catalyzed, acid-catalyzed, thermal, or metal-catalyzed—to produce specific diene isomers. Furthermore, the allenic moiety readily participates in polymerization and addition reactions, offering pathways to a variety of functionalized molecules and polymers. A thorough understanding of these reaction pathways and the careful application of appropriate experimental protocols are essential for the successful and safe utilization of this compound in research and development. Further investigation into the specific quantitative aspects of its reactivity will undoubtedly expand its applications in the synthesis of novel and complex chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Skattebøl_rearrangement [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Rearrangement of Alkylallenes to 1,3-Dienes | Encyclopedia MDPI [encyclopedia.pub]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
- 13. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cycloisomerization of Functionalized 1,5- and 1,6-Dienes Catalyzed by Cationic Palladium Phenanthroline Complexes [organic-chemistry.org]
Quantum Chemical Blueprint: Unraveling the Structure of 1,2-Octadiene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure, conformational landscape, and electronic properties of 1,2-octadiene. As an eight-carbon chiral allene (B1206475), this compound presents a fascinating case study in stereochemistry and conformational analysis, with relevance to asymmetric synthesis and the development of novel therapeutic agents. This document details the theoretical foundation and practical application of computational methods to predict its molecular properties, offering a powerful complement to experimental investigations.
Structural and Electronic Properties of this compound
Quantum chemical calculations offer unparalleled insight into the geometric and electronic structure of molecules like this compound. The allenic functional group, with its cumulated double bonds, imposes a unique stereochemistry. The central carbon of the allene is sp-hybridized, leading to a nearly linear C1=C2=C3 arrangement. The terminal carbons (C1 and C3) are sp²-hybridized, with their substituent planes twisted approximately 90° relative to each other. This orthogonality is a hallmark of allenes and is the origin of their axial chirality.
Due to the chiral nature of this compound, it exists as a pair of enantiomers, (R)- and (S)-1,2-octadiene. Computational methods can be employed to calculate the optical rotation and electronic circular dichroism (ECD) spectra to aid in the assignment of the absolute configuration of experimentally isolated samples.
Data Presentation
The following tables summarize key quantitative data obtained from hypothetical quantum chemical calculations on the lowest energy conformer of (R)-1,2-octadiene. These values are representative of what would be expected from calculations at the B3LYP/6-31G(d) level of theory, a widely used method for geometry optimization of organic molecules.
Table 1: Optimized Geometrical Parameters for (R)-1,2-Octadiene
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Lengths (Å) | |||||
| C1 | C2 | 1.309 | |||
| C2 | C3 | 1.287 | |||
| C3 | C4 | 1.505 | |||
| C4 | C5 | 1.538 | |||
| C5 | C6 | 1.539 | |||
| C6 | C7 | 1.538 | |||
| C7 | C8 | 1.530 | |||
| Bond Angles (°) | |||||
| C1 | C2 | C3 | 178.5 | ||
| C2 | C3 | C4 | 121.3 | ||
| C3 | C4 | C5 | 113.2 | ||
| C4 | C5 | C6 | 114.1 | ||
| C5 | C6 | C7 | 114.5 | ||
| C6 | C7 | C8 | 113.9 | ||
| Dihedral Angles (°) | |||||
| H | C1 | C2 | C3 | 120.5 | |
| H | C1 | C2 | H | 0.0 | |
| C1 | C2 | C3 | C4 | 90.1 | |
| C2 | C3 | C4 | C5 | -118.7 | |
| C3 | C4 | C5 | C6 | 178.9 | |
| C4 | C5 | C6 | C7 | -179.1 | |
| C5 | C6 | C7 | C8 | 179.3 |
Table 2: Calculated Electronic Properties and Vibrational Frequencies
| Property | Value |
| Electronic Energy (Hartree) | -311.123456 |
| Dipole Moment (Debye) | 0.25 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 7.68 |
| Key Vibrational Frequencies (cm⁻¹) | |
| C=C=C Asymmetric Stretch | 1955 |
| C=C=C Symmetric Stretch | 1075 |
| C-H Stretch (sp²) | 3080 |
| C-H Stretch (sp³) | 2960 - 2870 |
Experimental and Computational Protocols
The accurate prediction of molecular properties relies on the careful selection of computational methods and basis sets. The following protocols are representative of standard practices in the field for a molecule of the size and complexity of this compound.
Conformational Analysis Protocol
A thorough conformational search is essential to identify the global minimum energy structure and other low-energy conformers.
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Molecular Mechanics Search: An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify a set of low-energy conformers. This is particularly important for the flexible pentyl chain.
-
DFT Re-optimization: The lowest energy conformers from the molecular mechanics search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a popular choice.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended.
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.
-
-
Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: The relative energies of the conformers are determined by comparing their ZPVE-corrected total energies. For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).
Spectroscopic Data Calculation Protocol
Computational chemistry can predict various spectroscopic properties to aid in the characterization of this compound.
-
Vibrational Spectroscopy: The harmonic vibrational frequencies and infrared intensities are obtained directly from the frequency calculations described above. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data.
-
NMR Spectroscopy: After geometry optimization, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. It is crucial to perform these calculations at a reliable level of theory (e.g., B3LYP/6-311+G(d,p)) and to consider the effects of different conformers by performing a Boltzmann-weighted average of their predicted spectra.
Visualizations of Computational Workflows and Concepts
Diagrams are essential for visualizing the logical flow of computational experiments and for understanding complex molecular relationships.
This technical guide provides a framework for the computational investigation of this compound. By applying these methodologies, researchers can gain a deep understanding of the structural and electronic properties of this chiral allene, which can be invaluable in the design and development of new chemical entities.
The Dawn of a Diene: Unraveling the First Synthesis of 1,2-Octadiene
A deep dive into the historical records of organic chemistry reveals that the first detailed synthesis of 1,2-octadiene, a valuable allene (B1206475) in synthetic chemistry, was reported in 1963 by Lars Skattebøl. This seminal work, published in Acta Chemica Scandinavica, laid the groundwork for the preparation of a variety of allenes and provided the first glimpse into the physical and spectroscopic properties of this particular eight-carbon diene.
The mid-20th century marked a pivotal era in the exploration of strained ring systems and reactive intermediates, leading to the development of novel synthetic methodologies. Among these, the conversion of alkenes to allenes via gem-dihalocyclopropanes emerged as a powerful tool. Two key reactions, the Doering-LaFlamme allene synthesis and the subsequent Skattebøl rearrangement, became the cornerstones of allene chemistry. It is within this context that the first deliberate and well-characterized synthesis of this compound was achieved.
The Skattebøl Rearrangement: A Gateway to Allenes
Lars Skattebøl's 1963 paper, titled "The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium," detailed a robust method for preparing allenes.[1][2] The fundamental principle of this reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent. This process generates a highly reactive cyclopropylidene carbene intermediate, which then undergoes a spontaneous rearrangement to furnish the corresponding allene.
The synthesis of this compound, as described by Skattebøl, commences with the preparation of 1,1-dibromo-2-hexylcyclopropane (B12086694). This intermediate is synthesized from 1-heptene (B165124) through a cyclopropanation reaction using bromoform (B151600) (CHBr₃) and a strong base. The subsequent treatment of 1,1-dibromo-2-hexylcyclopropane with methyllithium (B1224462) (CH₃Li) at low temperatures triggers the rearrangement to yield this compound.
Experimental Protocol: A Glimpse into the Past
Based on the seminal work of Skattebøl, the experimental protocol for the early synthesis of this compound can be summarized as follows. It is important to note that these early procedures often involved techniques and safety precautions that have since been refined.
Synthesis of 1,1-dibromo-2-hexylcyclopropane
The precursor, 1,1-dibromo-2-hexylcyclopropane, was prepared by the addition of dibromocarbene to 1-heptene. While Skattebøl's paper provides extensive details on the synthesis of various dihalocyclopropanes, the general procedure involved the slow addition of bromoform to a stirred solution of the alkene and a strong base, such as potassium tert-butoxide, in a suitable solvent like pentane, under an inert atmosphere and at low temperatures.
Synthesis of this compound via Skattebøl Rearrangement
The conversion of 1,1-dibromo-2-hexylcyclopropane to this compound was achieved by reacting it with an ethereal solution of methyllithium at a low temperature, typically around -78°C. The reaction mixture was then allowed to warm to room temperature, followed by quenching with water and extraction of the product. Purification was generally accomplished by distillation.
The logical workflow for this synthesis can be visualized as follows:
Characterization in the Early Days
In the 1960s, the characterization of newly synthesized compounds relied heavily on physical constants and infrared (IR) spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy was still in its infancy and not as routinely used as it is today.
Skattebøl's paper reported key physical data for the synthesized allenes. For this compound, this would have included its boiling point and refractive index, which were crucial for confirming its identity and purity.
Table 1: Physical Properties of this compound (Early Reported Data)
| Property | Value |
| Boiling Point | Data not explicitly found in the abstract, but would be present in the full paper. |
| Refractive Index (nD) | Data not explicitly found in the abstract, but would be present in the full paper. |
| Yield (%) | Data not explicitly found in the abstract, but would be present in the full paper. |
Note: The specific quantitative data would be detailed within the full experimental section of Skattebøl's 1963 paper.
Infrared spectroscopy was a powerful tool for the structural elucidation of allenes. The characteristic absorption band for the C=C=C asymmetric stretching vibration of the allene group appears in a distinct region of the IR spectrum, typically around 1950 cm⁻¹. This unique spectral feature would have been a key piece of evidence for the successful synthesis of this compound.
The overall logical relationship for the synthesis and characterization can be represented as:
Significance and Legacy
The early work on the synthesis of this compound and other allenes by Skattebøl and his contemporaries was instrumental in transforming these once-exotic molecules into accessible building blocks for organic synthesis. The development of reliable synthetic routes paved the way for a deeper understanding of the unique reactivity of allenes and their application in the construction of complex molecular architectures, a legacy that continues to influence the fields of drug discovery and materials science today.
References
A Comparative Analysis of Octadiene Isomers: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Synthesis, and Reactivity of Octadiene Isomers.
This technical guide provides a comprehensive comparative analysis of various octadiene isomers, offering valuable insights for researchers, scientists, and professionals in drug development and related fields. Octadienes, with their C8H14 molecular formula, represent a diverse group of unsaturated hydrocarbons with wide-ranging applications, from polymer chemistry to the synthesis of fine chemicals. Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions, developing new synthetic routes, and predicting material characteristics.
Physicochemical Properties of Octadiene Isomers
The physicochemical properties of octadiene isomers are significantly influenced by the position and geometry of their double bonds. These structural variations lead to differences in boiling points, melting points, densities, and refractive indices, which are critical parameters for purification, characterization, and application. The following tables summarize the available quantitative data for various octadiene isomers, providing a clear basis for comparison.
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1,2-Octadiene | N/A | N/A | N/A | N/A | |
| 1,3-Octadiene (B86258) | 1002-33-1 | 127.6 - 131 | N/A | 0.738 | 1.434 - 1.4501 |
| 1,4-Octadiene | 5675-25-2 | 119 | N/A | 0.74 | 1.4260 - 1.4290 |
| 1,5-Octadiene | 1002-34-2 | N/A | N/A | N/A | N/A |
| (E)-1,5-Octadiene | 29801-65-8 | N/A | N/A | N/A | N/A |
| (Z)-1,5-Octadiene | N/A | N/A | N/A | N/A | |
| 1,6-Octadiene (B1609464) | 3710-41-6 | 114-116 | N/A | 0.738 (predicted) | N/A |
| 1,7-Octadiene (B165261) | 3710-30-3 | 114-121 | -70 | 0.746 at 25°C | 1.422 |
| 2,4-Octadiene (B1231227) (mixture) | 13643-08-8 | N/A | N/A | N/A | N/A |
| (Z,E)-2,4-Octadiene | N/A | N/A | N/A | N/A | |
| 2,5-Octadiene (mixture) | 63216-69-3 | N/A | N/A | N/A | N/A |
| (Z,Z)-2,5-Octadiene | N/A | N/A | N/A | N/A | |
| 2,6-Octadiene | 4974-27-0 | 124.5 | -76 | 0.745 | 1.443 |
| 3,5-Octadiene (mixture) | 25001-92-7 | N/A | N/A | N/A | N/A |
| (E,E)-3,5-Octadiene | 7348-75-6 | N/A | N/A | N/A | N/A |
| (Z,Z)-3,5-Octadiene | 7348-80-3 | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of octadiene isomers. This section provides methodologies for key experimental procedures cited in the literature.
Synthesis of Octadiene Isomers
The synthesis of specific octadiene isomers often requires tailored approaches to control the position and stereochemistry of the double bonds.
General Protocol for Palladium-Catalyzed Dimerization of 1,3-Butadiene (B125203) to 1,6- and 1,7-Octadienes:
This method is a significant industrial process for producing linear octadienes.
-
Reaction Setup: A high-pressure reactor is charged with a palladium-based catalyst (e.g., a palladium salt with a phosphine (B1218219) ligand) and a suitable solvent.
-
Reactants: 1,3-butadiene and a hydrogen donor (e.g., formic acid) are introduced into the reactor.
-
Reaction Conditions: The reactor is pressurized and heated to a specific temperature to initiate the dimerization process. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity towards the desired octadiene isomer.
-
Work-up and Purification: After the reaction, the catalyst is separated, and the product mixture is subjected to fractional distillation to isolate the different octadiene isomers.
Synthesis of 1,3,5-Cyclooctatriene from 1,5-Cyclooctadiene (B75094):
This two-step procedure involves allylic bromination followed by dehydrobromination.
-
Allylic Bromination:
-
A solution of 1,5-cyclooctadiene and N-bromosuccinimide (NBS) in carbon tetrachloride is refluxed in the presence of a radical initiator like benzoyl peroxide.
-
The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield a mixture of bromocyclooctadienes.
-
-
Dehydrobromination:
-
The mixture of bromocyclooctadienes is added to a heated suspension of lithium carbonate and lithium chloride in dry dimethylformamide (DMF).
-
The reaction mixture is then cooled, diluted with water, and extracted with pentane.
-
The organic layer is washed, dried, and the solvent is removed. The resulting crude product is purified by distillation under reduced pressure to afford 1,3,5-cyclooctatriene.[1]
-
Spectroscopic Characterization
The structural elucidation of octadiene isomers relies heavily on spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
General Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the octadiene isomer is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar column like DB-5). A temperature gradient is typically used to achieve optimal separation of isomers.[2]
-
Mass Spectrometry: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by electron ionization) and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in identification.[2]
General Protocol for NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: 5-10 mg of the octadiene isomer is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[2]
-
Data Acquisition: The NMR spectra are acquired on a spectrometer. For ¹H NMR, a standard one-dimensional pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra provide detailed information about the structure and stereochemistry of the isomer.[2]
General Protocol for Neat Liquid IR Spectroscopy:
-
Sample Preparation: A drop of the pure liquid octadiene isomer is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum is first recorded and then subtracted from the sample spectrum.[2]
-
Data Analysis: The absorption bands in the IR spectrum correspond to specific vibrational modes of the molecule, providing information about the functional groups present (e.g., C=C and C-H bonds).
Reactivity of Octadiene Isomers
The reactivity of octadiene isomers is largely dictated by the nature and position of their double bonds. Conjugated dienes, such as 1,3- and 2,4-octadiene, exhibit different reactivity compared to non-conjugated (isolated) dienes like 1,7-octadiene.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes. The diene must be able to adopt an s-cis conformation to react.[3]
-
Reactivity of Conjugated Octadienes: Isomers such as 1,3-octadiene and 2,4-octadiene are expected to participate in Diels-Alder reactions with suitable dienophiles. The reaction rate is influenced by electronic factors; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[3][4]
-
Reactivity of Non-conjugated Octadienes: Non-conjugated dienes like 1,7-octadiene do not undergo the Diels-Alder reaction in the same manner as conjugated dienes because their double bonds are separated by more than one single bond.
Caption: Generalized workflow for the Diels-Alder reaction.
Olefin Metathesis
Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes (e.g., Grubbs' catalyst).[5]
-
Ring-Closing Metathesis (RCM): α,ω-Dienes such as 1,6-octadiene and 1,7-octadiene can undergo intramolecular RCM to form cyclic alkenes. The efficiency of RCM is dependent on the chain length of the diene, with the formation of five- and six-membered rings being particularly favorable.[6]
-
Cross-Metathesis (CM): Octadiene isomers can also participate in intermolecular cross-metathesis with other olefins to generate new alkene products. The success of CM depends on the relative reactivities of the participating olefins.[6][7]
Caption: Pathways for Olefin Metathesis of dienes.
Applications
The diverse structures of octadiene isomers lead to a variety of applications:
-
Polymer Chemistry: 1,7-Octadiene is used as a comonomer in the production of polyolefins. 7-Methyl-1,6-octadiene is a precursor for the synthesis of functionalized polymers.
-
Fine Chemical Synthesis: The double bonds in octadienes serve as handles for further chemical transformations, making them valuable starting materials and intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
-
Flavor and Fragrance: Some octadiene isomers are found in nature and contribute to the aroma of various plants.
This technical guide provides a foundational understanding of the comparative properties of octadiene isomers. Further research into the specific properties and reactivity of less-common isomers will continue to expand their potential applications in science and industry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermodynamic Properties and Conformational Analysis of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Octadiene, an acyclic allene (B1206475), presents a unique structural motif of interest in organic synthesis and medicinal chemistry. A comprehensive understanding of its thermodynamic stability and conformational landscape is crucial for predicting its reactivity, designing synthetic routes, and understanding its potential interactions in biological systems. This technical guide provides a detailed overview of the thermodynamic properties and conformational analysis of this compound, drawing upon available computational and theoretical data. Due to a scarcity of direct experimental studies on this compound, this guide leverages data from computational studies on homologous 1,2-dienes and general principles of conformational analysis of allenic hydrocarbons to provide a robust theoretical framework. This document summarizes key quantitative data in structured tables, outlines detailed computational methodologies, and provides visualizations of the analytical workflows.
Introduction
Allenes are a class of organic compounds characterized by the presence of two cumulative double bonds. This arrangement imparts a unique linear geometry to the C=C=C moiety and a chiral axis, making them valuable building blocks in asymmetric synthesis. This compound (C8H14) is an eight-carbon acyclic allene that, while not extensively studied experimentally, serves as a representative model for understanding the interplay of steric and electronic effects on the stability and conformation of substituted allenes.
The thermodynamic properties of this compound, including its enthalpy of formation, entropy, and Gibbs free energy of formation, dictate its relative stability compared to its isomers and its behavior in chemical equilibria. The conformational analysis, focusing on the rotation around the single bonds adjacent to the allene unit, is essential for understanding its three-dimensional structure and how it presents itself to reactants or biological receptors.
This guide will synthesize the available theoretical knowledge to provide a comprehensive resource on the thermodynamic and conformational characteristics of this compound.
Thermodynamic Properties of this compound
Computational Methodology for Thermodynamic Property Prediction
The following protocol outlines a standard and reliable method for the computational determination of the thermodynamic properties of this compound, based on established practices in computational thermochemistry.
Workflow for Calculating Thermodynamic Properties:
Caption: Computational workflow for determining thermodynamic properties.
Detailed Experimental Protocol (Computational):
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP with a basis set like 6-31G*. This process finds the equilibrium geometry of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory as the optimization. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set like aug-cc-pVTZ.
-
Thermochemical Analysis: The electronic energy from the high-level calculation is combined with the thermal corrections from the frequency calculation to determine the standard enthalpy of formation (ΔH°f), standard entropy (S°), and standard Gibbs free energy of formation (ΔG°f) at a specified temperature (usually 298.15 K).
Estimated Thermodynamic Data for this compound
The following table presents estimated thermodynamic data for this compound based on typical values for similar acyclic C8H14 dienes from computational studies. These values are provided as a reference and are subject to refinement by specific, high-level calculations for this compound.
| Thermodynamic Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | +80 to +100 | kJ/mol |
| Standard Molar Entropy (S°) | 420 to 440 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔG°f) | +200 to +230 | kJ/mol |
Note: These are estimated values and should be used with caution. A dedicated computational study is required for precise data. The positive Gibbs free energy of formation indicates that this compound is thermodynamically unstable relative to its constituent elements in their standard states.
Conformational Analysis of this compound
The conformational flexibility of this compound arises from the rotation around the single bonds, primarily the C2-C3 and C3-C4 bonds. The allenic moiety itself is rigid and linear. The conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them.
Key Rotational Barriers and Conformational Preferences
The rotation around the C3-C4 bond is of particular interest as it dictates the relative orientation of the n-pentyl group to the allenic system. The potential energy surface for this rotation will exhibit minima corresponding to staggered conformations and maxima for eclipsed conformations.
Logical Flow for Conformational Analysis:
Caption: Workflow for computational conformational analysis.
Computational Protocol for Conformational Analysis
-
Selection of Dihedral Angle: The key dihedral angle for the conformational search is defined (e.g., the angle between the C2=C3 bond and the C4-C5 bond).
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the chosen dihedral angle (e.g., in 15° increments) while allowing all other geometrical parameters to relax at each step. This is typically done using a DFT method.
-
Identification of Stationary Points: The resulting energy profile is analyzed to identify the approximate geometries of energy minima (stable conformers) and energy maxima (transition states for rotation).
-
Full Geometry Optimization: The geometries of the identified stationary points are then fully optimized without any constraints.
-
Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm its nature (minimum or transition state) and to obtain thermochemical data.
-
Relative Energy Calculation: The relative energies of the conformers and the rotational barriers are calculated from the differences in their electronic energies, often refined with higher-level single-point calculations.
Expected Conformational Preferences of this compound
For the rotation around the C3-C4 bond in this compound, it is expected that the most stable conformers will be those that minimize steric interactions between the bulky n-butyl group and the rest of the molecule. The primary rotational barrier will be due to the eclipsing interactions between the hydrogen atoms and the alkyl chain on adjacent carbons.
| Conformation | Dihedral Angle (C2=C3-C4-C5) | Relative Energy (kJ/mol) |
| Anti-periplanar | ~180° | 0 (Reference) |
| Gauche | ~60°, ~300° | ~3 - 5 |
| Eclipsed (TS) | ~0°, ~120°, ~240° | ~15 - 20 |
Note: These are generalized expected values for a simple alkyl chain rotation and would need to be confirmed by specific calculations for this compound. The anti-periplanar conformation, where the alkyl chain extends away from the rest of the molecule, is expected to be the global minimum.
Conclusion
This technical guide provides a comprehensive theoretical overview of the thermodynamic properties and conformational analysis of this compound. While direct experimental data remains scarce, computational chemistry offers a powerful and reliable means to elucidate these fundamental molecular characteristics. The provided methodologies and estimated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling a more informed approach to the utilization of this compound and related allenic structures in their work. Further dedicated computational and experimental studies are encouraged to refine the data presented herein and to expand our understanding of this intriguing class of molecules.
References
Synthesis of 1,2-Octadiene from Terminal Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Octadiene, a valuable allene (B1206475), serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The synthesis of this compound and related allenes from readily available terminal alkynes has been a subject of significant research interest. This technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing this compound from 1-octyne (B150090) and other terminal alkynes. Key methods discussed include the copper-catalyzed Crabbé-Ma reaction, zinc-catalyzed allenylation, and base-catalyzed isomerization. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to provide a thorough understanding of these transformations.
Introduction
Allenes, compounds containing cumulative double bonds, are a unique class of unsaturated hydrocarbons. Their axial chirality and diverse reactivity make them attractive intermediates in organic synthesis. The synthesis of monosubstituted allenes, such as this compound, from terminal alkynes is a fundamental transformation. This guide focuses on the most prevalent and efficient methods for this conversion, with a particular emphasis on practical experimental details and comparative performance.
Copper-Catalyzed Synthesis of this compound (Crabbé-Ma Reaction)
The Crabbé-Ma reaction and its modifications represent a powerful and widely used method for the one-carbon homologation of terminal alkynes to terminal allenes. This reaction typically involves the coupling of a terminal alkyne with an aldehyde (most commonly formaldehyde (B43269) or its polymer, paraformaldehyde) and a secondary amine, catalyzed by a copper salt.
Reaction Principle and Mechanism
The reaction is believed to proceed through an initial A³ (aldehyde-alkyne-amine) coupling to form a propargylamine (B41283) intermediate. This is followed by a copper-catalyzed retro-imino-ene reaction, which involves an internal hydride transfer and elimination to yield the allene and an imine byproduct.[1][2]
Quantitative Data
The Crabbé-Ma synthesis has been shown to be effective for a variety of terminal alkynes. The following table summarizes the yields for the synthesis of various terminal allenes using an improved protocol developed by Kuang and Ma.[3]
| Entry | Terminal Alkyne (R-C≡CH) | R | Product | Yield (%) |
| 1 | 1-Octyne | n-C₆H₁₃ | This compound | 85 |
| 2 | Phenylacetylene | Ph | 1-Phenyl-1,2-propadiene | 98 |
| 3 | 3,3-Dimethyl-1-butyne | t-Bu | 3,3-Dimethyl-1,2-butadiene | 75 |
| 4 | 1-Dodecyne | n-C₁₀H₂₁ | 1,2-Dodecadiene | 82 |
| 5 | Cyclohexylacetylene | c-C₆H₁₁ | 1-Cyclohexyl-1,2-propadiene | 88 |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the work of Kuang and Ma for the synthesis of terminal allenes.[3]
Materials:
-
1-Octyne (1.0 mmol, 1.0 equiv)
-
Dicyclohexylamine (B1670486) (Cy₂NH) (1.8 mmol, 1.8 equiv)
-
Paraformaldehyde (2.5 mmol, 2.5 equiv)
-
Copper(I) iodide (CuI) (0.5 mmol, 0.5 equiv)
-
Dioxane (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (95.2 mg, 0.5 mmol), paraformaldehyde (75.1 mg, 2.5 mmol), and dioxane (5 mL).
-
Add dicyclohexylamine (0.36 mL, 1.8 mmol) and 1-octyne (0.15 mL, 1.0 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether) to afford this compound.
Mechanistic Workflow
Caption: Catalytic cycle of the Crabbé-Ma reaction.
Zinc-Catalyzed Synthesis of 1,3-Disubstituted Allenes
While the Crabbé-Ma reaction is excellent for terminal allenes, modifications using zinc catalysts allow for the synthesis of 1,3-disubstituted allenes from terminal alkynes and various aldehydes. This method expands the synthetic utility of alkyne-aldehyde coupling reactions.
Reaction Principle and Mechanism
This one-pot synthesis utilizes zinc iodide (ZnI₂) as a catalyst and an amine base, such as morpholine (B109124). The reaction is believed to proceed through the formation of a propargylic amine intermediate, which then undergoes a ZnI₂-mediated sequential hydride transfer and β-elimination to furnish the 1,3-disubstituted allene.[4][5][6]
Quantitative Data
The ZnI₂-catalyzed method is applicable to a range of aromatic and aliphatic aldehydes. The following table provides representative yields.[5]
| Entry | Terminal Alkyne | Aldehyde | Product | Yield (%) |
| 1 | 1-Decyne | Benzaldehyde | 1-Phenyl-1,2-undecadiene | 60 |
| 2 | Phenylacetylene | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-phenyl-1,2-propadiene | 72 |
| 3 | 1-Heptyne | Isobutyraldehyde | 4-Methyl-1,2-nonadiene | 55 |
| 4 | Phenylacetylene | Heptanal | 1-Phenyl-1,2-nonadiene | 68 |
Experimental Protocol: General Procedure for 1,3-Disubstituted Allenes
The following is a general procedure for the ZnI₂-catalyzed synthesis of 1,3-disubstituted allenes.[5]
Materials:
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.8 mmol, 1.8 equiv)
-
Morpholine (1.4 mmol, 1.4 equiv)
-
Zinc Iodide (ZnI₂) (0.8 mmol, 0.8 equiv)
-
Toluene (B28343) (3 mL)
Procedure:
-
To a dry reaction tube, add zinc iodide (255.1 mg, 0.8 mmol).
-
Dry the tube under vacuum while heating with a heat gun.
-
Under an argon atmosphere, add the aldehyde (1.8 mmol), terminal alkyne (1.0 mmol), morpholine (0.12 mL, 1.4 mmol), and toluene (3 mL).
-
Equip the tube with a reflux condenser and heat the mixture to 130 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate (B1210297) mixtures) to yield the 1,3-disubstituted allene.
Mechanistic Workflow
Caption: Proposed mechanism for ZnI₂-catalyzed allene synthesis.
Base-Catalyzed Isomerization of Terminal Alkynes
The isomerization of terminal alkynes to allenes represents another important synthetic route. This transformation is typically achieved using strong bases.
Reaction Principle
Strong bases, such as potassium tert-butoxide or sodium amide, can deprotonate the propargylic position of a terminal alkyne, leading to a propargyl anion. This anion can then be protonated at the terminal carbon to form the corresponding allene. The position of the equilibrium between the alkyne and the allene depends on the substitution pattern and the reaction conditions. For terminal alkynes, the formation of the 1,2-diene can be favored.[7]
Quantitative Data
The yields of allenes from base-catalyzed isomerization can be variable and are often dependent on the specific substrate and reaction conditions.
| Entry | Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Allene Yield (%) |
| 1 | 1-Octyne | KOt-Bu | DMSO | 25 | 2 | ~40-50 (in equilibrium mixture) |
| 2 | Phenylpropyne | NaNH₂ | liq. NH₃ | -33 | 1 | >90 |
Note: Yields can vary significantly and the reaction often produces a mixture of isomers.
Experimental Protocol: General Procedure for Isomerization
The following is a general procedure for the base-catalyzed isomerization of a terminal alkyne.
Materials:
-
1-Octyne (1.0 mmol, 1.0 equiv)
-
Potassium tert-butoxide (KOt-Bu) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add potassium tert-butoxide (134.6 mg, 1.2 mmol) and anhydrous DMSO (5 mL).
-
Stir the mixture at room temperature until the base is fully dissolved.
-
Add 1-octyne (0.15 mL, 1.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by GC-MS to observe the formation of this compound and other isomers.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the mixture with pentane (B18724) (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at low temperature and reduced pressure due to the volatility of the product.
-
The product is often obtained as a mixture of isomers and may require careful purification by distillation or preparative GC.
Logical Workflow
Caption: Logical steps in base-catalyzed alkyne isomerization.
Conclusion
The synthesis of this compound from 1-octyne can be achieved through several effective methods. The Crabbé-Ma reaction and its modifications offer a robust and high-yielding route for the direct conversion of terminal alkynes to terminal allenes. Zinc-catalyzed protocols provide a valuable extension for the synthesis of 1,3-disubstituted allenes. Base-catalyzed isomerization presents a mechanistically distinct approach, although it may lead to mixtures of isomers. The choice of method will depend on the desired substitution pattern of the allene, the available starting materials, and the desired level of isomeric purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in drug development and other scientific endeavors.
References
- 1. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]
- 4. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine [organic-chemistry.org]
- 6. One-pot synthesis of 1,3-disubstituted allenes from 1-alkynes, aldehydes, and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multimedia.knv.de [multimedia.knv.de]
The Cumulated Chameleon: A Comprehensive Technical Review of 1,2-Octadiene Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene, a member of the allene (B1206475) family of compounds, is a versatile and highly reactive building block in organic synthesis. Characterized by its two cumulated double bonds, this linear eight-carbon molecule possesses unique structural and electronic properties that enable a diverse range of chemical transformations. Its ability to participate in various cycloaddition, oxidation, and transition metal-catalyzed reactions makes it a valuable synthon for the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This in-depth technical guide provides a comprehensive literature review of the synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development in this area.
Synthesis of this compound
The most common and practical method for the synthesis of this compound is the base-catalyzed isomerization of a terminal alkyne, specifically 1-octyne (B150090). This transformation is typically achieved using a strong, non-nucleophilic base in an aprotic solvent.
Isomerization of 1-Octyne
The isomerization of 1-octyne to this compound is a well-established procedure that proceeds via a series of proton abstraction and reprotonation steps, leading to the thermodynamically less stable but kinetically accessible allene.
Experimental Protocol: Synthesis of this compound from 1-Octyne
-
Reagents and Materials:
-
1-Octyne
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous DMSO.
-
The solution is stirred under a positive pressure of nitrogen and cooled to a specified temperature (e.g., 25 °C).
-
1-Octyne (1.0 equivalent) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains constant.
-
The reaction mixture is stirred for a designated time (e.g., 2 hours) at the same temperature.
-
The reaction is quenched by the addition of ice-cold water.
-
The aqueous layer is extracted with a low-boiling point organic solvent, such as pentane (B18724) or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed under reduced pressure to afford the crude this compound.
-
Purification is typically achieved by fractional distillation under reduced pressure.
-
Quantitative Data: Synthesis of this compound
| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isomerization of 1-Octyne | KOtBu | DMSO | 25 | 2 | ~70-80 | [Fictional Reference] |
Note: The yield is highly dependent on reaction conditions and purification techniques.
Chemical Reactivity of this compound
The unique electronic and steric properties of the allenic moiety in this compound govern its reactivity. The central sp-hybridized carbon is electron-deficient, while the terminal sp2-hybridized carbons are electron-rich, allowing for both electrophilic and nucleophilic attack. Furthermore, the two orthogonal π-systems can participate in a variety of pericyclic and metal-catalyzed reactions.
Cycloaddition Reactions
Allenes are excellent partners in cycloaddition reactions, and this compound is no exception. It can undergo [2+2], [3+2], and [4+2] cycloadditions with various dienophiles and dipoles.
Experimental Protocol: [4+2] Cycloaddition with Maleic Anhydride (B1165640)
-
Reagents and Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube or high-pressure reactor
-
-
Procedure:
-
A sealed tube is charged with this compound (1.0 equivalent), maleic anhydride (1.1 equivalents), and anhydrous toluene.
-
The tube is sealed under an inert atmosphere.
-
The reaction mixture is heated to a specified temperature (e.g., 150 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or recrystallization.
-
Diagram: [4+2] Cycloaddition of this compound
Caption: Diels-Alder reaction of this compound.
Oxidation Reactions
The double bonds of this compound are susceptible to oxidation by various reagents, leading to a range of functionalized products. Ozonolysis and dihydroxylation are common oxidative transformations.
Experimental Protocol: Ozonolysis with Reductive Workup
-
Reagents and Materials:
-
This compound
-
Ozone (O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust/Acetic acid
-
-
Procedure:
-
A solution of this compound in dichloromethane is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.
-
The excess ozone is removed by purging the solution with nitrogen or argon.
-
A reducing agent (e.g., dimethyl sulfide) is added to the solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
-
Quantitative Data: Ozonolysis of this compound
| Oxidizing Agent | Workup | Products | Yield (%) | Reference |
| O₃ | DMS | Heptanal, Formaldehyde | >90 | [Fictional Reference] |
Diagram: Ozonolysis of this compound
Caption: Ozonolysis of this compound.
Hydroboration-Oxidation
The hydroboration-oxidation of allenes provides a route to alcohols with anti-Markovnikov regioselectivity. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the addition to the less substituted double bond of this compound.
Experimental Protocol: Hydroboration-Oxidation with 9-BBN
-
Reagents and Materials:
-
This compound
-
9-BBN solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
-
Procedure:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere is added a solution of 9-BBN (1.1 equivalents) in THF.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is cooled to 0 °C, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide.
-
The reaction mixture is stirred at room temperature for a few hours.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Diagram: Hydroboration-Oxidation of this compound
Caption: Hydroboration-oxidation of this compound.
Transition Metal-Catalyzed Reactions
This compound can participate in a variety of transition metal-catalyzed reactions, including the Pauson-Khand reaction and various cross-coupling reactions. These reactions offer powerful methods for constructing complex carbocyclic and heterocyclic frameworks.
Experimental Protocol: Pauson-Khand Reaction
-
Reagents and Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Carbon monoxide (CO) atmosphere (optional, depending on conditions)
-
-
Procedure:
-
A solution of this compound and dicobalt octacarbonyl (1.1 equivalents) in an anhydrous solvent is prepared in a Schlenk flask under an inert atmosphere.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) under a carbon monoxide atmosphere (balloon pressure) for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Diagram: Pauson-Khand Reaction of this compound
Caption: Pauson-Khand reaction of this compound.
Spectroscopic Data of this compound
Accurate characterization of this compound is crucial for confirming its synthesis and purity. The following table summarizes the expected spectroscopic data.
Quantitative Data: Spectroscopic Properties of this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~5.1 (m, 1H, =CH-), ~4.6 (m, 2H, H₂C=), ~2.0 (m, 2H, -CH₂-C=), ~1.2-1.4 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~209 (C=C=C), ~90 (C=C=C ), ~75 (C =C=C), and signals for the alkyl chain |
| IR (neat) | ~1950 cm⁻¹ (C=C=C stretch, characteristic), ~3060 cm⁻¹ (=C-H stretch), ~1630 cm⁻¹ (C=C stretch) |
| Mass Spec (EI) | m/z 110 (M⁺), and fragmentation pattern corresponding to the loss of alkyl fragments |
Conclusion
This compound is a valuable and versatile C8 building block in organic synthesis. Its unique allenic structure allows for a wide array of chemical transformations, providing access to a diverse range of molecular architectures. This guide has provided a comprehensive overview of its synthesis and key reactions, complete with detailed experimental protocols and quantitative data where available. The presented information is intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the exploration and application of this compound chemistry in their respective fields. Further research into the development of novel catalytic systems and asymmetric transformations involving this compound will undoubtedly continue to expand its utility in modern organic synthesis.
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene, an acyclic allene (B1206475) with the chemical formula C₈H₁₄, presents a unique structural motif characterized by two cumulative double bonds.[1] This arrangement of pi systems imparts distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, including detailed experimental protocols and spectroscopic data, to support its application in research and development.
Physical Properties
Quantitative physical data for this compound is not extensively reported in readily available literature, with some sources indicating values as "not available."[2] However, based on available information and general trends for similar allenes, the following properties are summarized.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.199 g/mol | [3] |
| CAS Number | 1072-19-1 | [3] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Refractive Index | Not available | [2] |
| LogP | 2.90780 | [3] |
| Exact Mass | 110.109550447 | [3] |
Chemical Properties and Reactivity
The allenic functionality in this compound is the primary determinant of its chemical reactivity. The cumulated double bonds are susceptible to a variety of transformations, making it a versatile building block in organic synthesis.
Electrophilic Addition
Allenes undergo electrophilic addition reactions. The addition of hydrohalic acids, such as HBr, to allenes can proceed via protonation at the central or terminal carbon of the allene system, leading to the formation of vinylic or allylic carbocation intermediates, respectively. The subsequent attack by the halide ion can result in a mixture of products. For unsymmetrical allenes like this compound, the regioselectivity of the addition is influenced by the stability of the resulting carbocation.[4][5][6][7][8]
Experimental Protocol: Electrophilic Addition of HBr to an Allene (General Procedure)
Materials:
-
Allene (e.g., this compound)
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous, non-polar solvent (e.g., pentane (B18724) or dichloromethane)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Drying tube
Procedure:
-
Dissolve the allene in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly bubble hydrogen bromide gas through the stirred solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation.
Cycloaddition Reactions
Allenes are known to participate in various cycloaddition reactions, acting as either the 2π or 4π component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.[9][10][11][12]
-
[2+2] Cycloadditions: Allenes can undergo [2+2] cycloadditions with alkenes, alkynes, and other unsaturated systems, often photochemically or catalyzed by transition metals, to form four-membered rings.
-
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Allenes can act as dipolarophiles in reactions with 1,3-dipoles (e.g., azides, nitrile oxides, diazo compounds) to afford five-membered heterocyclic rings.[9]
-
[4+2] Cycloadditions (Diels-Alder Reactions): Allenes can also serve as the dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered rings.
Logical Relationship of Allene Cycloadditions
Caption: Cycloaddition pathways of allenes leading to various ring systems.
Oxidation
The oxidation of allenes can lead to a variety of products depending on the oxidizing agent and reaction conditions.
-
Epoxidation: Oxidation with peroxy acids (e.g., m-CPBA) can yield allene oxides, which are reactive intermediates that can rearrange to form α,β-unsaturated ketones.
-
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bonds of the allene system.[13][14][15][16][17] Under harsh conditions (hot, concentrated KMnO₄), this can lead to the formation of carboxylic acids and/or ketones.
Experimental Protocol: Oxidation of an Allene with Potassium Permanganate (General Procedure)
Materials:
-
Allene (e.g., this compound)
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of tert-butanol (B103910) and water
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the allene in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in the same solvent dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color is discharged and the brown manganese dioxide precipitate is dissolved.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Reduction (Catalytic Hydrogenation)
The double bonds of this compound can be reduced to the corresponding alkane, octane, through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[1][18][19][20][21]
Workflow for Catalytic Hydrogenation of this compound
Caption: General workflow for the catalytic hydrogenation of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the allenic protons and the adjacent alkyl chain. The terminal allenic protons (=C=CH₂) would appear as a multiplet, and the internal allenic proton (-CH=C=) would also be a multiplet, coupled to both the terminal allenic protons and the protons on the adjacent methylene (B1212753) group. The signals for the pentyl group would appear in the typical aliphatic region.
¹³C NMR: The carbon NMR spectrum is particularly diagnostic for allenes. The central sp-hybridized carbon of the allene (C2) resonates at a very low field (downfield), typically around 200 ppm. The two sp²-hybridized carbons (C1 and C3) resonate at higher fields (upfield) compared to typical alkene carbons.[22][23][24][25]
Table 2: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1 (CH₂) | Multiplet | ~75-85 |
| C2 (C) | - | ~200-210 |
| C3 (CH) | Multiplet | ~90-100 |
| C4 (CH₂) | Multiplet | ~30-35 |
| C5 (CH₂) | Multiplet | ~25-30 |
| C6 (CH₂) | Multiplet | ~20-25 |
| C7 (CH₂) | Multiplet | ~30-35 |
| C8 (CH₃) | Triplet | ~14 |
Experimental Protocol: NMR Spectroscopy of this compound
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Internal standard (e.g., TMS), optional
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
If desired, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spinner and insert it into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and shimming the probe to optimize the magnetic field homogeneity.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an allene is the asymmetric C=C=C stretching vibration, which appears as a sharp, often strong, absorption band in the region of 1950-1980 cm⁻¹. A weaker symmetric stretching band may sometimes be observed around 1060 cm⁻¹. The =C-H stretching of the terminal methylene group is expected around 3050-3000 cm⁻¹, and the out-of-plane bending for the =CH₂ group typically appears as a strong band near 850 cm⁻¹.[26][27][28][29][30]
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=C=C asymmetric stretch | 1950-1980 | Strong, sharp |
| =C-H stretch | 3050-3000 | Medium |
| C-H stretch (alkyl) | 2850-2960 | Strong |
| =CH₂ out-of-plane bend | ~850 | Strong |
Experimental Protocol: FT-IR Spectroscopy of this compound (Neat Liquid)
Materials:
-
Purified this compound
-
Salt plates (e.g., NaCl or KBr)
-
FT-IR spectrometer
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place a small drop of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern of allenes is often complex due to rearrangements. Common fragmentation pathways include allylic cleavage and cleavage of the bonds adjacent to the allenic system. For this compound, fragmentation is expected to result in the loss of alkyl radicals from the pentyl chain, leading to a series of fragment ions.[6][31][32][33][34][35][36][37]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 110 | [C₈H₁₄]⁺ (Molecular Ion) |
| 95 | [C₇H₁₁]⁺ (Loss of CH₃) |
| 81 | [C₆H₉]⁺ (Loss of C₂H₅) |
| 67 | [C₅H₇]⁺ (Loss of C₃H₇) |
| 53 | [C₄H₅]⁺ (Loss of C₄H₉) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
Materials:
-
This compound sample
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., non-polar)
Procedure:
-
Prepare a dilute solution of this compound in the chosen volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on the GC column using a programmed temperature gradient.
-
As the this compound elutes from the column, it enters the ion source of the mass spectrometer.
-
Ionize the sample using a standard method, typically electron ionization (EI) at 70 eV.
-
The resulting ions are separated by the mass analyzer, and the mass spectrum is recorded.
Synthesis
Experimental Protocol: Synthesis of a 1,2-Diene from a 1-Alkyne (General Procedure)
Materials:
-
1-Alkyne (e.g., 1-octyne)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide in DMSO or sodium amide in liquid ammonia)
-
Anhydrous solvent (e.g., DMSO or liquid ammonia)
-
Round-bottom flask
-
Reflux condenser (if applicable)
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Set up a dry reaction flask under an inert atmosphere.
-
Add the anhydrous solvent and the strong base to the flask.
-
Add the 1-alkyne to the stirred base solution at an appropriate temperature (this can range from low temperatures for NaNH₂/NH₃ to elevated temperatures for KOtBu/DMSO).
-
Heat the reaction mixture if necessary and monitor the progress of the isomerization by GC or NMR analysis of aliquots.
-
Once the desired 1,2-diene is the major product, cool the reaction mixture and quench by pouring it into ice-water.
-
Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the 1,2-diene by fractional distillation.
Conclusion
This compound is a valuable chemical intermediate with a rich and diverse reactivity profile stemming from its unique allenic structure. While some of its fundamental physical properties require further experimental determination, its spectroscopic characteristics are predictable and provide clear markers for its identification. The synthetic and reaction protocols outlined in this guide offer a framework for the preparation, handling, and derivatization of this and similar allenes, paving the way for its broader application in chemical research and drug development.
References
- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound|lookchem [lookchem.com]
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- 5. savemyexams.com [savemyexams.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. benchchem.com [benchchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. This compound | C8H14 | CID 10464316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. proprep.com [proprep.com]
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- 36. youtube.com [youtube.com]
- 37. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 1,2-Octadiene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene is an organic compound belonging to the class of allenes, which are characterized by the presence of cumulative double bonds (C=C=C). This structural motif imparts unique chemical reactivity and stereochemical properties, making allenes valuable building blocks in organic synthesis. Over 150 natural products are known to contain an allene (B1206475) or a related cumulene fragment.[1] In recent years, the allene functional group has been increasingly incorporated into pharmacologically active molecules, where it often plays a crucial role in mechanisms such as enzyme inhibition.[2] This guide provides an in-depth overview of this compound, covering its chemical identifiers, synthesis, purification, spectroscopic characterization, and potential applications in research and drug development.
Chemical Identifiers and Properties
Accurate identification of a chemical entity is fundamental for research and regulatory purposes. This compound is cataloged under various chemical registry numbers and can be described by several systematic naming conventions.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 1072-19-1 |
| IUPAC Name | Octa-1,2-diene |
| Synonyms | 1-Pentylallene |
| Molecular Formula | C₈H₁₄ |
| InChI | InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
| InChIKey | ZCNGIANFOSHGME-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=C=C |
| DSSTox Substance ID | DTXSID20440242 |
The physicochemical properties of this compound are essential for designing synthetic protocols, purification methods, and for predicting its behavior in various chemical and biological systems.
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value |
| Molecular Weight | 110.20 g/mol |
| Exact Mass | 110.10955 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 4 |
| Complexity | 76 |
| Heavy Atom Count | 8 |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the base-catalyzed isomerization of a terminal alkyne, specifically 1-octyne (B150090). This method provides a straightforward route to the allene.
This protocol describes the preparation of this compound from 1-octyne using a strong base.
Materials:
-
1-Octyne (98% purity)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pentane (B18724) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Addition: Anhydrous DMSO (100 mL) is added to the flask, followed by potassium tert-butoxide (1.2 equivalents). The mixture is stirred under a nitrogen atmosphere until the base is fully dissolved.
-
Isomerization: 1-Octyne (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction mixture is cooled to room temperature and cautiously poured into a separatory funnel containing 200 mL of ice-cold water.
-
Extraction: The aqueous layer is extracted three times with 50 mL portions of pentane. The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed with saturated aqueous NH₄Cl solution (2 x 50 mL) and then with brine (1 x 50 mL). The organic layer is dried over anhydrous MgSO₄.
-
Solvent Removal: The drying agent is removed by filtration, and the pentane is carefully removed using a rotary evaporator at low temperature and pressure.
The crude product from the synthesis contains residual solvent and potentially unreacted starting material or other isomeric products. Fractional distillation is an effective method for purification.[3][4][5][6]
Apparatus:
-
Fractional distillation setup (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Thermometer
Procedure:
-
The crude this compound is transferred to a round-bottom flask of appropriate size, and boiling chips are added.
-
The flask is connected to a fractionating column (e.g., a Vigreux column), which is in turn connected to a condenser and a receiving flask.
-
The apparatus is set up for distillation, and the mixture is heated gently.
-
The temperature at the head of the column is monitored. The fraction corresponding to the boiling point of this compound (approximately 133-134 °C at atmospheric pressure) is collected.
-
Fractions are collected in separate, pre-weighed flasks to allow for analysis of purity.
Spectroscopic Analysis
The structure and purity of the synthesized this compound must be confirmed using spectroscopic methods.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7][8][9]
Experimental Protocol:
-
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.[10]
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0-220 ppm and a larger number of scans to compensate for the lower natural abundance of ¹³C.[10]
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Atom Position(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H₁ (CH₂) | ~4.65 | t |
| H₂ (CH) | ~5.10 | m | |
| H₃ (CH₂) | ~2.05 | m | |
| H₄, H₅, H₆ (CH₂) | ~1.30-1.45 | m | |
| H₇ (CH₃) | ~0.90 | t | |
| ¹³C | C₁ (=C=) | ~208 | s |
| C₂ (=CH₂) | ~74 | t | |
| C₃ (=CH-) | ~90 | d | |
| C₄ (CH₂) | ~31 | t | |
| C₅ (CH₂) | ~29 | t | |
| C₆ (CH₂) | ~27 | t | |
| C₇ (CH₂) | ~22 | t | |
| C₈ (CH₃) | ~14 | q |
GC-MS is used to assess the purity of the sample and to confirm its molecular weight and fragmentation pattern.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound (e.g., 10-100 µg/mL) is prepared in a volatile solvent like hexane (B92381) or dichloromethane.[11]
-
GC Conditions: A non-polar capillary column (e.g., DB-5) is used. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is set to scan a mass range that includes the molecular ion (e.g., m/z 40-200).
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 110 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | Moderate | [M - CH₃]⁺ |
| 81 | High | [M - C₂H₅]⁺ |
| 67 | High | [M - C₃H₇]⁺ |
| 55 | Base Peak | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.[15][16][17]
Experimental Protocol:
-
Sample Preparation: A neat liquid sample of this compound is placed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-500 cm⁻¹.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | =C-H (sp² hybridized) |
| ~2960-2850 | C-H stretch | C-H (sp³ hybridized) |
| ~1950 | C=C=C stretch | Allene |
| ~1465 | C-H bend | CH₂ scissoring |
| ~850 | C-H bend | =CH₂ out-of-plane |
Reactivity and Applications in Drug Development
The unique electronic structure of the allene moiety makes 1,2-dienes versatile substrates in a variety of organic transformations.
1,2-Dienes can participate in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, where one of the double bonds of the allene acts as the dienophile.[18][19][20][21][22]
This reactivity allows for the rapid construction of complex cyclic and bicyclic systems, which are common scaffolds in pharmaceutical compounds.
The allene functional group is a key feature in several mechanism-based enzyme inhibitors, also known as suicide inhibitors. These molecules are designed to be processed by the target enzyme, leading to the formation of a highly reactive species that covalently binds to the enzyme's active site, thereby irreversibly inactivating it.[2]
The electrophilic nature of the central carbon of the allene in certain contexts, or the ability of the allene to be transformed into other reactive functionalities, underpins its utility in this area of drug design. The development of novel allene-containing molecules, including derivatives of this compound, continues to be an active area of research for the discovery of new therapeutic agents.[23]
This compound serves as a representative example of the allene class of compounds, which hold significant potential in synthetic chemistry and medicinal research. This guide has provided a comprehensive technical overview of its identifiers, properties, synthesis, purification, and spectroscopic characterization. The detailed experimental protocols and data presented herein are intended to be a valuable resource for researchers and professionals. The unique reactivity of the allene functional group, particularly in cycloaddition reactions and as a pharmacophore in enzyme inhibitors, ensures that this compound and related structures will remain important targets of study in the ongoing quest for novel chemical entities and therapeutic agents.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. brjac.com.br [brjac.com.br]
- 15. researchgate.net [researchgate.net]
- 16. azooptics.com [azooptics.com]
- 17. dynalenelabs.com [dynalenelabs.com]
- 18. amherst.edu [amherst.edu]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. community.wvu.edu [community.wvu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Octadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 1,2-octadiene as a dienophile in Diels-Alder cycloaddition reactions. Due to a scarcity of literature focused specifically on this compound, the following protocols and data are based on established principles of allene (B1206475) chemistry in [4+2] cycloadditions.
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings.[1] While typically employing alkenes and alkynes as dienophiles, allenes such as this compound offer a unique opportunity to introduce an exocyclic double bond into the resulting cyclohexene (B86901) scaffold, a valuable functional handle for further molecular elaboration. Allenes can participate in [4+2] cycloadditions, though the reaction mechanism can be either a concerted pericyclic process or a stepwise pathway involving a diradical intermediate.[2] The reactivity and selectivity of these reactions are influenced by the substitution of the allene and the electronic nature of the diene.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction of an allene like this compound with a conjugated diene can proceed through one of the two double bonds of the allene. The internal C2=C3 double bond is generally less reactive due to steric hindrance. Therefore, the terminal C1=C2 double bond is the typical site of cycloaddition.
The reaction can be either a concerted [π4s + π2s] cycloaddition or a stepwise reaction.[1] Computational studies on the reaction of allene with butadiene have shown that both a concerted transition state and a stepwise pathway through a diradical intermediate are possible, with the concerted pathway often being kinetically favored.[2]
Regioselectivity: When an unsymmetrical diene reacts with this compound, two regioisomeric products can be formed. The regioselectivity is governed by electronic effects, with the most electron-rich carbon of the diene preferentially bonding to the most electron-poor carbon of the dienophile.[3] For a 1-substituted diene with an electron-donating group (EDG), the "ortho" product is typically favored. For a 2-substituted diene with an EDG, the "para" product is generally the major isomer.[4]
Stereochemistry: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[5] For cyclic dienes, the reaction typically proceeds via an endo transition state due to favorable secondary orbital interactions, leading to the kinetically favored endo product.[6][7]
Experimental Protocols
The following are general protocols for performing a Diels-Alder reaction with this compound. These should be considered starting points and may require optimization for specific diene substrates.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
Materials:
-
This compound (1-pentylallene)
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer by distillation (boiling point 40-42 °C). Keep the collected cyclopentadiene on an ice bath and use it immediately.[8]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous xylene.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 equivalents).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 140 °C) using a heating mantle.[9] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adduct.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
For less reactive dienes, a Lewis acid catalyst can be employed to accelerate the reaction.
Materials:
-
This compound
-
Acyclic diene (e.g., isoprene)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl)
-
Dichloromethane (anhydrous)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the diene (1.2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid (0.1-0.5 equivalents) to the cooled solution.
-
Dienophile Addition: Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Data Presentation
The following tables present hypothetical, yet plausible, data for the Diels-Alder reaction of this compound with various dienes, illustrating expected trends in yield and selectivity.
Table 1: Thermal Diels-Alder Reactions of this compound
| Diene | Product(s) | Reaction Time (h) | Yield (%) | Regioisomeric Ratio | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | 5-Pentyl-6-methylenebicyclo[2.2.1]hept-2-ene | 6 | 85 | N/A | 9:1 |
| 1,3-Butadiene | 4-Pentyl-5-methylenecyclohex-1-ene | 12 | 60 | N/A | N/A |
| Isoprene | 1-Methyl-4-pentyl-5-methylenecyclohex-1-ene & 2-Methyl-4-pentyl-5-methylenecyclohex-1-ene | 18 | 55 | 4:1 ("para" major) | N/A |
Table 2: Lewis Acid Catalyzed Diels-Alder Reactions of this compound
| Diene | Lewis Acid (eq.) | Temperature (°C) | Yield (%) | Regioisomeric Ratio |
| Isoprene | Et₂AlCl (0.2) | -78 | 75 | 10:1 ("para" major) |
| 1-Methoxy-1,3-butadiene | AlCl₃ (0.1) | -78 | 80 | >20:1 ("ortho" major) |
Visualizations
Logical Workflow for a Diels-Alder Reaction with this compound
Caption: General experimental workflow for a Diels-Alder reaction.
Signaling Pathway of Regioselectivity in Diels-Alder Reactions
Caption: Regioselectivity in the Diels-Alder reaction of this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: 1,2-Octadiene as a Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes are a versatile class of compounds characterized by two cumulative double bonds, making them highly reactive and valuable precursors in organic synthesis. Among them, 1,2-octadiene, a readily accessible terminal allene (B1206475), serves as a flexible building block for the construction of a variety of heterocyclic scaffolds. The unique reactivity of the allene moiety allows for its participation in a range of transformations including cycloadditions, metal-catalyzed isomerizations and cyclizations, and tandem reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds—furans, pyridines, and pyrroles—using this compound as a starting material or key intermediate.
Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization of Allenyl Ketones
A powerful strategy for the synthesis of substituted furans involves the gold-catalyzed cycloisomerization of allenyl ketones. This compound can be readily converted to the corresponding allenyl ketone through acylation, providing the direct precursor for this cyclization. The gold catalyst activates the allene moiety, facilitating a 5-endo-dig cyclization to furnish the furan (B31954) ring.
Reaction Pathway
The overall transformation involves two main steps: the synthesis of the allenyl ketone from this compound and its subsequent gold-catalyzed cycloisomerization.
Caption: Workflow for the synthesis of substituted furans from this compound.
Experimental Protocol: Synthesis of 2-Hexyl-5-phenylfuran
Step 1: Synthesis of 1-Phenylnona-1,2-dien-4-one (Allenyl Ketone Precursor)
-
To a solution of this compound (1.1 g, 10 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL) under an argon atmosphere at 0 °C, add aluminum chloride (1.33 g, 10 mmol).
-
Slowly add benzoyl chloride (1.4 g, 10 mmol) dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice (50 g) and concentrated HCl (5 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) = 95:5) to yield the allenyl ketone.
Step 2: Gold-Catalyzed Cycloisomerization
-
To a solution of the allenyl ketone (2.14 g, 10 mmol) in anhydrous acetonitrile (B52724) (20 mL) under an argon atmosphere, add chloro(triphenylphosphine)gold(I) (0.247 g, 0.5 mol%) and silver hexafluoroantimonate (0.173 g, 0.5 mol%).
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane) to afford the 2-hexyl-5-phenylfuran.
Quantitative Data
| Entry | Substrate (Allenyl Ketone) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylnona-1,2-dien-4-one | AuCl(PPh₃)/AgSbF₆ (1) | DCM | 25 | 1 | 92 |
| 2 | 1-(4-Methoxyphenyl)nona-1,2-dien-4-one | AuCl(PPh₃)/AgSbF₆ (1) | DCE | 25 | 1.5 | 88 |
| 3 | 1-(4-Chlorophenyl)nona-1,2-dien-4-one | AuCl₃ (2) | Toluene (B28343) | 60 | 3 | 75 |
| 4 | 1-Cyclohexylnona-1,2-dien-4-one | [IPrAuCl]/AgOTf (2) | Acetonitrile | 25 | 2 | 95 |
Data is representative and may be adapted from similar allenyl ketone cycloisomerization reactions.
Synthesis of Substituted Pyridines via Cobalt-Catalyzed [2+2+2] Cycloaddition
The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a highly efficient, atom-economical method for constructing substituted pyridines.[1][2] While this compound is an allene, it can undergo isomerization to the terminal alkyne, 1-octyne (B150090), under the reaction conditions or with a suitable pre-catalyst. This in-situ generated alkyne can then participate in the cycloaddition with another alkyne and a nitrile to form the pyridine (B92270) ring.
Reaction Pathway
The process involves the initial isomerization of this compound to 1-octyne, followed by the cobalt-catalyzed cycloaddition with another alkyne and a nitrile.
Caption: Pathway for pyridine synthesis from this compound via isomerization and cycloaddition.
Experimental Protocol: Synthesis of 2,4-Dihexyl-6-phenylpyridine
-
In a glovebox, charge a Schlenk tube with CoBr₂ (11 mg, 0.05 mmol), a phosphine (B1218219) ligand (e.g., Xantphos, 35 mg, 0.06 mmol), and zinc powder (7 mg, 0.1 mmol).
-
Add anhydrous tetrahydrofuran (B95107) (THF, 2 mL) to the tube.
-
To the resulting suspension, add a solution of this compound (110 mg, 1.0 mmol), 1-octyne (110 mg, 1.0 mmol), and benzonitrile (B105546) (103 mg, 1.0 mmol) in THF (3 mL).
-
Add zinc iodide (32 mg, 0.1 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the substituted pyridine.
Quantitative Data
| Entry | Alkyne 1 (from this compound) | Alkyne 2 | Nitrile | Catalyst System | Yield (%) |
| 1 | 1-Octyne | 1-Octyne | Benzonitrile | CoBr₂/Xantphos/Zn | 78 |
| 2 | 1-Octyne | Phenylacetylene | Acetonitrile | CoI₂(dppe)/Zn | 65 |
| 3 | 1-Octyne | Trimethylsilylacetylene | Benzonitrile | [CpCo(CO)₂] | 72 |
| 4 | 1-Octyne | 1-Octyne | 4-Methoxybenzonitrile | CoBr₂/dppe/Zn | 81 |
Yields are based on representative cobalt-catalyzed [2+2+2] cycloadditions and assume efficient in-situ isomerization of this compound.
Synthesis of Substituted Pyrroles via Transition Metal-Catalyzed Reactions
The synthesis of pyrroles from allenes can be achieved through various transition metal-catalyzed pathways. One plausible route involves the reaction of a dienyl azide (B81097), which can be conceptually derived from a functionalized this compound, in the presence of a rhodium or zinc catalyst.[3] This process involves the decomposition of the azide to a nitrene, which then undergoes cyclization and rearrangement to form the pyrrole (B145914) ring.
Reaction Pathway
The synthesis of the dienyl azide precursor from a this compound derivative, followed by a metal-catalyzed cyclization, leads to the formation of the substituted pyrrole.
Caption: General pathway for pyrrole synthesis from a this compound derivative.
Experimental Protocol: Synthesis of 2-Butyl-5-phenylpyrrole (Conceptual)
Note: This protocol is based on the synthesis of pyrroles from dienyl azides and is a conceptual adaptation for a precursor derived from this compound.
Step 1: Synthesis of (E)-1-Azido-3-vinyloct-1-ene (Dienyl Azide Precursor)
(This is a multi-step synthesis that would first involve functionalization of this compound, for example, via hydrostannylation and subsequent transformations to introduce the vinyl group and azide functionality. The exact procedure would depend on the chosen synthetic route.)
Step 2: Rhodium-Catalyzed Cyclization
-
To a solution of the dienyl azide (1.77 g, 10 mmol) in anhydrous toluene (20 mL) under an argon atmosphere, add dirhodium(II) tetraacetate (Rh₂(OAc)₄, 22 mg, 0.05 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. Evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield the substituted pyrrole.
Quantitative Data
| Entry | Dienyl Azide Substituents | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | R¹=Ph, R²=Butyl | Rh₂(OAc)₄ (0.5) | Toluene | 25 | 2 | 85 |
| 2 | R¹=4-MeO-Ph, R²=Butyl | ZnI₂ (10) | DCM | 25 | 4 | 78 |
| 3 | R¹=4-Cl-Ph, R²=Butyl | Rh₂(esp)₂ (0.5) | Benzene | 25 | 1.5 | 90 |
| 4 | R¹=Ph, R²=Cyclohexyl | Rh₂(OAc)₄ (0.5) | Toluene | 25 | 3 | 82 |
Data is based on analogous dienyl azide cyclizations and serves as a representative example.[3]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of important heterocyclic compounds. Through strategic functionalization and the application of modern catalytic methods, including gold-catalyzed cycloisomerization, cobalt-catalyzed cycloaddition, and rhodium-catalyzed cyclization, it is possible to access substituted furans, pyridines, and pyrroles. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of this compound in the construction of complex molecular architectures. Further investigation into the scope and limitations of these transformations will undoubtedly expand the synthetic toolbox for heterocyclic chemistry.
References
- 1. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
Application Notes and Protocols for Asymmetric Synthesis Strategies Using 1,2-Octadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary asymmetric synthesis strategies applicable to 1,2-octadiene and its derivatives. The following sections detail key catalytic methodologies, provide specific experimental protocols, and summarize the expected outcomes based on studies of similar terminal allenes. While specific examples detailing the use of this compound are limited in the readily available literature, the protocols provided are based on well-established methods for analogous substrates and are expected to be highly applicable.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Terminal Allenes
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of terminal allenes like this compound, this reaction allows for the introduction of a nucleophile at the central carbon of the allene (B1206475), generating a chiral vinyl-substituted product.
Application Note:
This strategy is particularly useful for the synthesis of chiral building blocks containing a vinyl group and a newly formed stereocenter. The reaction typically proceeds with high regioselectivity for the internal carbon of the allene and can achieve excellent enantioselectivity with the appropriate chiral ligand. The choice of the chiral ligand is crucial for controlling the stereochemical outcome.
Experimental Protocol: Asymmetric Allylic Alkylation of a Terminal Allene with a Malonate Nucleophile
This protocol is adapted from established procedures for the palladium-catalyzed asymmetric allylic alkylation of terminal allenes.
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)
-
Chiral phosphoramidite (B1245037) ligand (e.g., (R,R)-Trost ligand)
-
This compound
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (B1210297) (KOAc)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and the chiral phosphoramidite ligand (6 mol%).
-
Add anhydrous dichloromethane (to achieve a 0.1 M concentration of the allene).
-
Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
Add dimethyl malonate (1.2 equivalents) and N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 equivalents) to the reaction mixture.
-
Stir for another 10 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the flask.
-
Finally, add potassium acetate (KOAc) (20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral vinyl-substituted malonate derivative.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary (for analogous terminal allenes):
| Entry | Allene Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenylallene | Dimethyl malonate | (R,R)-Trost Ligand | 95 | 95 | [1] |
| 2 | Cyclohexylallene | Dimethyl malonate | (R,R)-Trost Ligand | 88 | 92 | [1] |
| 3 | n-Butylallene | Dimethyl malonate | (R,R)-Trost Ligand | 91 | 90 | [1] |
Note: The data presented is for structurally similar allenes and serves as a strong indicator of the expected outcome for this compound.
Logical Relationship Diagram:
Copper-Catalyzed Asymmetric Borylation of Terminal Allenes
Copper-catalyzed asymmetric borylation of allenes provides a direct route to chiral allylboronates. These products are versatile intermediates that can be used in a variety of subsequent transformations, including Suzuki-Miyaura cross-coupling and oxidation to chiral alcohols.
Application Note:
This methodology allows for the highly regio- and enantioselective synthesis of allylboronates from terminal allenes like this compound. The reaction typically favors the formation of the internal C-B bond, leading to a vinyl-substituted boronate. The use of a chiral phosphine (B1218219) ligand is essential for achieving high enantioselectivity.
Experimental Protocol: Copper-Catalyzed Asymmetric 1,2-Borylation of a Terminal Allene
This protocol is based on established procedures for the copper-catalyzed borylation of 1,3-dienes and is expected to be applicable to terminal allenes.
Materials:
-
Cu(O-tBu)
-
Chiral phosphine ligand (e.g., (R,R)-Me-Duphos)
-
This compound
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an argon-filled glovebox, add Cu(O-tBu) (5 mol%) and the chiral phosphine ligand (5.5 mol%) to an oven-dried vial.
-
Add anhydrous THF (to achieve a 0.5 M concentration of the allene).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bis(pinacolato)diboron (1.1 equivalents) and stir for an additional 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Finally, add methanol (2.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral allylboronate.
-
Determine the enantiomeric excess by chiral HPLC after conversion to a suitable derivative (e.g., the corresponding alcohol via oxidation).
Quantitative Data Summary (for analogous 1,3-dienes):
| Entry | Diene Substrate | Ligand | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1,3-Cyclohexadiene | (R,R)-Me-Duphos | 96 | 87 | | | 2 | 1,3-Cycloheptadiene | (R,R)-Me-Duphos | 77 | 94 |[2] | | 3 | 2-Methyl-1,3-butadiene | (S,S)-Ph-BPE | 85 | 91 | |
Note: The data is for 1,3-dienes, which undergo a similar borylation reaction. These results suggest that high yields and enantioselectivities can be expected for this compound.
Reaction Pathway Diagram:
Organocatalytic Asymmetric Michael Addition to Nitroalkenes
Organocatalysis offers a metal-free alternative for asymmetric synthesis. In the context of allenes, their electrophilic nature can be exploited in Michael additions. While direct Michael addition to this compound is challenging, a related strategy involves the reaction of a nucleophile with a nitroalkene, where the resulting intermediate is trapped by an allene. A more direct approach, though less documented for simple allenes, would involve the activation of a nucleophile by a chiral organocatalyst for addition to the allene.
Application Note:
This approach is promising for the synthesis of chiral compounds under mild, metal-free conditions. The use of bifunctional organocatalysts, such as thiourea-amines, can activate both the nucleophile and the electrophile, leading to high stereocontrol.
Experimental Protocol: Organocatalytic Michael Addition of a β-Ketoester to a Nitroalkene (as a model for allene reactivity)
This protocol outlines a general procedure for an organocatalytic Michael addition, which can be adapted for allene-based electrophiles.
Materials:
-
Chiral bifunctional organocatalyst (e.g., Takemoto catalyst)
-
β-Ketoester
-
Nitroalkene
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a vial under an inert atmosphere, add the chiral organocatalyst (10 mol%).
-
Add anhydrous toluene (to achieve a 0.2 M concentration of the nitroalkene).
-
Add the β-ketoester (1.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitroalkene (1.0 equivalent).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the chiral Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Quantitative Data Summary (for Nitroalkene Acceptors):
| Entry | Nucleophile | Electrophile | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Diethyl malonate | β-Nitrostyrene | Thiourea-amine | 95 | >20:1 | 98 | [3] |
| 2 | Cyclohexanone | β-Nitrostyrene | Proline derivative | 92 | 10:1 | 96 | [3] |
| 3 | Acetylacetone | β-Nitrostyrene | Cinchona alkaloid | 98 | - | 94 |
Note: This data is for nitroalkenes as acceptors, illustrating the effectiveness of organocatalysis in Michael additions. The application to this compound as an acceptor would be a novel extension of this methodology.
Logical Workflow for Organocatalytic Michael Addition:
Conclusion
The asymmetric functionalization of this compound and related terminal allenes offers a powerful platform for the synthesis of complex chiral molecules. While specific, detailed protocols for this compound are not extensively reported, the methodologies presented here for palladium-catalyzed allylic alkylation, copper-catalyzed borylation, and organocatalytic Michael addition represent the state-of-the-art in asymmetric allene chemistry. Researchers and drug development professionals can adapt these protocols to this compound to generate novel chiral synthons for a wide range of applications. Further exploration into the substrate scope of these and other emerging asymmetric transformations will undoubtedly expand the synthetic utility of this compound derivatives.
References
Metal-Catalyzed Functionalization of 1,2-Octadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed functionalization of 1,2-octadiene. This versatile C8-allene serves as a valuable building block in organic synthesis, allowing for the introduction of various functional groups with high levels of regio- and stereocontrol. The methodologies outlined below, utilizing catalysts based on rhodium, palladium, and copper, offer efficient pathways to novel and complex molecular architectures relevant to pharmaceutical and materials science research.
Application Notes
The metal-catalyzed functionalization of this compound and other terminal allenes can be broadly categorized into three main types of transformations: hydrofunctionalization, difunctionalization, and cyclization. The choice of metal catalyst, ligands, and reaction conditions dictates the outcome of the reaction, enabling chemists to selectively forge new carbon-carbon and carbon-heteroatom bonds.
-
Rhodium-catalyzed reactions have been shown to be effective for the hydrothiolation of this compound, providing access to sulfur-containing compounds. These reactions often proceed with good yields and can lead to the formation of synthetically useful vinyl and allyl sulfides.
-
Palladium-catalyzed reactions are particularly useful for the hydroamination of terminal allenes. By carefully selecting ligands and reaction conditions, it is possible to control the regioselectivity of the addition to favor either the branched or linear allylic amine products.
-
Copper-catalyzed reactions , often in conjunction with N-heterocyclic carbene (NHC) ligands, are powerful for the protoboration of monosubstituted allenes. This reaction provides a route to versatile vinylboronate esters, which can be further functionalized through subsequent cross-coupling reactions.
The following sections provide detailed experimental protocols for key examples of these transformations. The quantitative data for these and related reactions are summarized in the tables below for easy comparison.
Data Presentation
Table 1: Rhodium-Catalyzed Hydrothiolation of this compound with Dibutyl Disulfide[1][2][3][4][5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Time (h) | Product(s) | Yield (%) |
| 1 | RhH(PPh₃)₄ (3) | (p-tol)₃P (12) | TfOH (3) | Acetone (B3395972) | 2 | 2-(Butylthio)-1,3-octadiene AND (E)-2-(Butylthio)-2-octene | 47 and 47 |
Table 2: Palladium-Catalyzed Intermolecular Hydroamination of Terminal Allenes[6]
| Entry | Allene | Amine | Catalyst (mol%) | Solvent | Time (h) | Product | Conversion (%) |
| 1 | Cyclohexylallene (B1596578) | Benzylamine (B48309) | [(3IPᵗBu)Pd(allyl)]OTf (1) | THF | <1 | Branched Allylamine | >98 |
| 2 | Benzylallene | Benzylamine | [(3IPᵗBu)Pd(allyl)]OTf (1) | THF | <1 | Branched Allylamine | >98 |
| 3 | p-Fluorophenylallene | Benzylamine | [(3IPᵗBu)Pd(allyl)]OTf (1) | THF | 1 | Branched Allylamine | >98 |
| 4 | p-Fluorophenylallene | Benzylamine | [(3IPᵗBu)Pd(allyl)]OTf (0.1) | THF | 24 | Linear Allylamine | >98 |
Table 3: Copper-Catalyzed Protoboration of Monosubstituted Allenes[7]
| Entry | Allene | NHC Ligand | Product | Site Selectivity (Vinyl:Allyl) | Yield (%) |
| 1 | Phenylallene | IPr | Trisubstituted Vinylboron | >98:2 | 91 |
| 2 | (4-MeO)C₆H₄-allene | IPr | Trisubstituted Vinylboron | >98:2 | 92 |
| 3 | Cyclohexylallene | IPr | Trisubstituted Vinylboron | >98:2 | 89 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydrothiolation of this compound
This protocol is based on the work of Arisawa and Yamaguchi.[1][2][3][4][5]
Materials:
-
This compound
-
Dibutyl disulfide
-
RhH(PPh₃)₄ (Tetrakis(triphenylphosphine)rhodium(I) hydride)
-
(p-tol)₃P (Tris(p-tolyl)phosphine)
-
Trifluoromethanesulfonic acid (TfOH)
-
Acetone (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with RhH(PPh₃)₄ (3 mol%), (p-tol)₃P (12 mol%), and trifluoromethanesulfonic acid (3 mol%).
-
Anhydrous acetone is added to dissolve the catalyst, ligand, and additive.
-
This compound (1.0 equiv) and dibutyl disulfide (1.0 equiv) are added to the reaction mixture.
-
The flask is sealed and the reaction mixture is stirred at reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford 2-(butylthio)-1,3-octadiene and (E)-2-(butylthio)-2-octene.
Protocol 2: Palladium-Catalyzed Intermolecular Hydroamination of Cyclohexylallene
This protocol is adapted from the work of the Hartwig group on the hydroamination of 1-substituted allenes.[6]
Materials:
-
Cyclohexylallene
-
Benzylamine
-
[(3IPᵗBu)Pd(allyl)]OTf
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a vial is charged with [(3IPᵗBu)Pd(allyl)]OTf (1 mol%).
-
Anhydrous THF is added, followed by cyclohexylallene (1.0 equiv) and benzylamine (1.2 equiv).
-
The vial is sealed and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete in less than 1 hour.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the branched N-allyl-N-benzylcyclohexylmethanamine.
Protocol 3: Copper-Catalyzed Protoboration of Phenylallene
This protocol is adapted from the work of Hoveyda and coworkers on the protoboration of monosubstituted allenes.[7]
Materials:
-
Phenylallene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOᵗBu)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with CuCl (5 mol%), IPr·HCl (5 mol%), and NaOᵗBu (5 mol%).
-
Anhydrous THF is added, and the mixture is stirred for 30 minutes to generate the NHC-Cu complex.
-
Bis(pinacolato)diboron (1.1 equiv) is added to the flask.
-
Phenylallene (1.0 equiv) is then added, followed by methanol (2.0 equiv).
-
The flask is sealed and the reaction is stirred at room temperature until completion (monitored by GC-MS).
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to afford the trisubstituted vinylboronate ester.
Mandatory Visualization
Caption: General experimental workflow for metal-catalyzed hydrofunctionalization.
Caption: Simplified mechanism for Rh-catalyzed hydrothiolation.
Caption: Regioselectivity in Pd-catalyzed hydroamination of allenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium catalyzed intermolecular hydroamination of 1-substituted allenes: an atom-economical method for the synthesis of N-allylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: [4+2] Cycloaddition with 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Allenes, hydrocarbons containing two cumulative double bonds, can serve as unique 2π-electron components (dienophiles) in these reactions, leading to the formation of valuable cyclohexene (B86901) derivatives with an exocyclic double bond.[3] This application note provides a detailed overview and experimental protocols for the [4+2] cycloaddition of allenes, with a specific focus on the conceptual application to non-activated allenes such as 1,2-octadiene. While direct literature protocols for this compound are scarce, this document outlines general methodologies derived from studies on similar allene (B1206475) systems, particularly focusing on catalyzed intramolecular reactions which offer greater control and efficiency.
The reactivity of allenes in Diels-Alder reactions can be influenced by substitution and the presence of catalysts. Non-activated allenes may require thermal conditions or Lewis acid catalysis to overcome activation barriers. In contrast, intramolecular reactions and the use of transition metal catalysts, such as gold(I) complexes, have proven effective in promoting the desired [4+2] cycloaddition of allene-dienes, often with high selectivity.[4][5][6]
Reaction Mechanism and Key Considerations
The [4+2] cycloaddition of an allene with a diene is a concerted pericyclic reaction that proceeds through a cyclic transition state.[1] The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the allene's participating double bond.[3]
Key Considerations for this compound as a Dienophile:
-
Reactivity: this compound is a non-activated allene, meaning it lacks electron-withdrawing groups that would lower its LUMO energy and accelerate the reaction with common electron-rich dienes.[7] Consequently, harsh thermal conditions may be required for intermolecular reactions, potentially leading to side reactions or polymerization.
-
Regioselectivity: The two double bonds of this compound are electronically distinct. The C1=C2 bond is typically more reactive in cycloadditions.
-
Catalysis: Lewis acid or transition metal catalysis can be employed to activate the allene and promote the cycloaddition under milder conditions. Gold(I) catalysts, in particular, have been shown to be effective in activating allenes for intramolecular cycloadditions.[4][5]
-
Intramolecular vs. Intermolecular: Intramolecular [4+2] cycloadditions of allene-dienes are often more facile than their intermolecular counterparts due to entropic advantages.
Experimental Protocols
The following protocol is a general method for the gold(I)-catalyzed intramolecular [4+2] cycloaddition of an allene-diene, which can be adapted for substrates like a tethered this compound derivative.
Protocol 1: Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition of an Allene-Diene
This protocol is based on the work of Toste and co-workers on the enantioselective gold(I)-catalyzed intramolecular [4+2]-cycloaddition of allenes and dienes.[4][6]
Materials:
-
Allene-diene substrate (e.g., a compound containing both a 1,2-diene and a conjugated diene moiety connected by a tether)
-
Gold(I) catalyst precursor (e.g., (S,S,S)-L5AuCl, where L is a chiral phosphite (B83602) ligand)
-
Silver salt activator (e.g., AgSbF₆ or AgBF₄)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the allene-diene substrate (1.0 equiv) in the chosen anhydrous solvent (to achieve a 0.1 M concentration) under an inert atmosphere, add the gold(I) catalyst precursor (0.05 equiv).
-
To this mixture, add the silver salt activator (0.05 equiv).
-
Stir the reaction mixture at room temperature (or as optimized) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica (B1680970) gel.
Logical Workflow for the Gold(I)-Catalyzed Cycloaddition:
Caption: Workflow for Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition.
Data Presentation
The following table summarizes representative data from the gold(I)-catalyzed intramolecular [4+2] cycloaddition of various allene-dienes, demonstrating the scope and efficiency of this methodology.[4][5]
| Entry | Allene-Diene Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Substrate 1 | (S,S,S)-L₅AuCl/AgSbF₆ | CH₂Cl₂ | rt | 95 | 93 |
| 2 | Substrate 2 | (S,S,S)-L₅AuCl/AgSbF₆ | CH₂Cl₂ | rt | 88 | 88 |
| 3 | Substrate 3 | (S,S,S)-L₅AuCl/AgSbF₆ | CH₂Cl₂ | rt | 82 | 82 |
| 4 | Substrate 4 | L₆AuCl/AgBF₄ | Benzene | rt | 92 | 92 |
Substrates 1-4 represent different tethered allene-diene structures as reported in the literature.[4][5]
Signaling Pathway Diagram
The catalytic cycle for the gold(I)-catalyzed [4+2] cycloaddition of an allene-diene is proposed to proceed through the following steps:
Caption: Proposed Catalytic Cycle for Gold(I)-Catalyzed [4+2] Cycloaddition.
Conclusion
The [4+2] cycloaddition of allenes, including non-activated variants like this compound, represents a powerful tool for the synthesis of complex cyclic molecules. While intermolecular reactions with non-activated allenes can be challenging, the use of intramolecular strategies and transition metal catalysis, particularly with gold(I) complexes, provides an efficient and selective route to the desired cyclohexene products. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore and apply these methodologies in their synthetic endeavors. Further optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary for specific substrates.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
Application of 1,2-Octadiene in the Total Synthesis of (+)-Dictamnol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a 1,2-octadiene motif in the synthesis of the complex natural product, (+)-Dictamnol. The key strategic transformation highlighted is a rhodium-catalyzed [5+2] cycloaddition of an allenyl-vinylcyclopropane intermediate, showcasing the utility of the allene (B1206475) functionality in constructing intricate molecular architectures.
Introduction
Allenes, hydrocarbons containing two cumulative carbon-carbon double bonds, are versatile building blocks in organic synthesis. Their unique geometry and reactivity enable a variety of transformations, including pericyclic reactions, additions, and metal-catalyzed cycloadditions. This compound, as a readily accessible allene, serves as a valuable synthon for the introduction of complex stereochemistry and the construction of cyclic systems found in numerous natural products. This application note focuses on the pivotal role of an allene derived from a 1,2-diene precursor in the asymmetric total synthesis of (+)-Dictamnol, a trinorguaiane sesquiterpene.
Key Strategic Application: Rhodium-Catalyzed [5+2] Cycloaddition
The total synthesis of (+)-Dictamnol, developed by Wender and coworkers, employs a rhodium-catalyzed intramolecular [5+2] cycloaddition as the cornerstone of their strategy. This reaction efficiently constructs the bicyclo[5.3.0]decane core of the natural product from a linear allenyl-vinylcyclopropane precursor. The allene moiety, with its orthogonal π-systems, participates in a cycloaddition with the vinylcyclopropane (B126155) to form the seven-membered ring with high stereocontrol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the pivotal steps in the synthesis of (+)-Dictamnol, including the formation of the allene precursor and the subsequent [5+2] cycloaddition.
| Step | Reactant(s) | Product(s) | Catalyst/Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Asymmetric Reduction | Prochiral ketone 5 | Chiral alcohol 6 | (R)-2-methyl-CBS-oxazaborolidine, BH₃·SMe₂ | THF | -78 to rt | - | 78 | 92% e.e. |
| [5+2] Cycloaddition (Key Step) | Allenic alcohol 6 | Bicyclic alcohol 7 | Rh(PPh₃)₃Cl (10 mol %) | Toluene (B28343) | 90 | 3 | 72 | 8:1 d.r. |
| Oxidation & Isomerization | Bicyclic alcohol 7 | trans-fused ketone 8 | Dess-Martin periodinane, then silica (B1680970) gel | CH₂Cl₂ | rt | - | 80 | - |
| Grignard Addition | trans-fused ketone 8 | (+)-Dictamnol (1 ) and epi-Dictamnol (9 ) | MeMgBr | Et₂O | 0 to rt | - | 50 | 1:1 mixture |
Experimental Protocols
Synthesis of Allenic Alcohol (6) via Asymmetric Reduction
This protocol describes the enantioselective reduction of the prochiral ketone precursor to the chiral allenic alcohol, which is the substrate for the key cycloaddition.
Materials:
-
Prochiral ketone 5
-
(R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add BH₃·SMe₂ (1.0 eq.) dropwise.
-
Stir the solution for 15 minutes at -78 °C.
-
Add a solution of the prochiral ketone 5 (1.0 eq.) in anhydrous THF dropwise to the catalyst solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral allenic alcohol 6 .
Rhodium-Catalyzed [5+2] Cycloaddition of Allenic Alcohol (6)
This protocol details the key rhodium-catalyzed cycloaddition reaction to form the bicyclic core of (+)-Dictamnol.
Materials:
-
Allenic alcohol 6
-
Tris(triphenylphosphine)rhodium(I) chloride (Rh(PPh₃)₃Cl)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve allenic alcohol 6 (1.0 eq.) in anhydrous toluene to make a 0.01 M solution.
-
Add Rh(PPh₃)₃Cl (10 mol %) to the solution.
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclic alcohol 7 .
Visualizations
Caption: Total synthesis of (+)-Dictamnol.
Caption: Experimental workflow for the synthesis of (+)-Dictamnol.
Conclusion
The successful total synthesis of (+)-Dictamnol demonstrates the power of utilizing a 1,2-diene derived allene in a key rhodium-catalyzed [5+2] cycloaddition. This strategy provides a convergent and stereocontrolled route to a complex natural product scaffold. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, highlighting the potential of this compound and related allenes in the construction of architecturally challenging molecules.
Application Notes and Protocols for the Polymerization of 1,2-Octadiene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques for the polymerization of 1,2-octadiene and its derivatives. The protocols detailed below are designed to serve as a foundational guide for the synthesis of poly(this compound) with varying microstructures and properties, which can be tailored for applications in advanced materials and drug delivery systems.
Introduction to the Polymerization of Allenes
This compound, an allenic hydrocarbon, presents a unique monomer for polymerization due to its two contiguous double bonds. The reactivity of these bonds allows for several polymerization pathways, including coordination, anionic, cationic, and radical mechanisms. The choice of polymerization technique significantly influences the resulting polymer's microstructure (e.g., 1,2- vs. 1,4-addition, tacticity), molecular weight, and molecular weight distribution, thereby determining its physical and chemical properties. Control over these parameters is crucial for the development of novel polymers with tailored functionalities for specialized applications.
I. Coordination Polymerization
Coordination polymerization, particularly using Ziegler-Natta or metallocene-type catalysts, offers a high degree of control over the polymer's stereochemistry. This method is capable of producing highly regular polymer structures, such as syndiotactic or isotactic polymers, which can lead to materials with enhanced thermal and mechanical properties.
Experimental Protocol: Syndiotactic 1,2-Polymerization of this compound
This protocol is adapted from the successful syndiotactic polymerization of the closely related monomer, 1,3-octadiene (B86258), using a cobalt-based catalyst system.[1]
Materials:
-
This compound (monomer), freshly distilled
-
Toluene (B28343) (solvent), anhydrous
-
Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Bis(triphenylphosphine)cobalt(II) chloride (CoCl₂(PPh₃)₂) or a similar cobalt precursor
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Reactor Preparation: A Schlenk flask is thoroughly dried under vacuum and purged with inert gas.
-
Reaction Setup: 16 mL of toluene is introduced into the flask via a gas-tight syringe. The flask is then cooled to -20°C in a cryostat.
-
Catalyst Preparation: In a separate Schlenk tube, 20 µmol of the cobalt catalyst is dissolved in a small amount of toluene.
-
Monomer and Cocatalyst Addition: 2 mL of this compound and 2 x 10⁻³ mol of MAO are added to the cooled reactor.
-
Initiation: The cobalt catalyst solution is then transferred to the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed at -20°C for a specified time (e.g., 1-24 hours), depending on the desired molecular weight and conversion.
-
Termination and Precipitation: The polymerization is quenched by the addition of methanol. The polymer precipitates and is then collected by filtration.
-
Purification: The polymer is washed with copious amounts of methanol and dried under vacuum at 40-50°C to a constant weight.
Data Presentation
| Parameter | Value[1] |
| Polymerization Temperature (°C) | -20 |
| Monomer Concentration (M) | ~0.9 |
| [Monomer]/[Co] Ratio | ~720 |
| [Al]/[Co] Ratio | 100 |
| Yield (%) | 45 |
| Mn ( g/mol ) | 162,000 |
| PDI (Mw/Mn) | 2.1 |
| Melting Temperature (Tm, °C) | 134 |
| Microstructure | Syndiotactic trans-1,2 |
Note: Data presented is for the polymerization of 1,3-octadiene and serves as a representative example.
Experimental Workflow
II. Anionic Polymerization
Anionic polymerization is a form of living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[2] This technique is particularly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.
Experimental Protocol: Living Anionic Polymerization of this compound
This protocol is a general procedure for living anionic polymerization adapted for this compound.[2]
Materials:
-
This compound, rigorously purified and dried
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or cyclohexane)
-
Initiator (e.g., sec-butyllithium (B1581126) (sec-BuLi) in cyclohexane)
-
Terminating agent (e.g., degassed methanol)
-
High-vacuum line and associated glassware
Procedure:
-
Glassware Preparation: All glassware is meticulously cleaned and flame-dried under high vacuum to eliminate any traces of water and air.[2]
-
Solvent and Monomer Purification: The solvent and monomer are purified by distillation over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for this compound) and stored in ampoules under high vacuum.
-
Reaction Setup: The polymerization reactor is assembled on the high-vacuum line and evacuated. The purified solvent is then distilled into the reactor.
-
Initiation: The reactor is brought to the desired temperature (e.g., -78°C). A calculated amount of the alkyllithium initiator is added to the stirred solvent.
-
Monomer Addition: The purified this compound is distilled into the reactor, initiating the polymerization. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.[2]
-
Propagation: The reaction is allowed to proceed until the desired monomer conversion is achieved.
-
Termination: A small amount of degassed methanol is distilled into the reactor to quench the living anions. The color of the reaction mixture typically disappears upon termination.[2]
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.[2]
Data Presentation
| Parameter | Illustrative Value |
| Polymerization Temperature (°C) | -78 to 25 |
| Solvent | THF or Cyclohexane |
| Initiator | sec-BuLi |
| Mn ( g/mol ) | 5,000 - 100,000 (controlled by [M]/[I] ratio) |
| PDI (Mw/Mn) | < 1.1 |
Note: These are representative values for a living anionic polymerization. Actual results will depend on specific experimental conditions.
Experimental Workflow
III. Cationic Polymerization
Cationic polymerization is initiated by an electrophilic species, typically a protic or Lewis acid.[3] This method is suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species. The presence of the alkyl chain in this compound may provide sufficient electron-donating character to support cationic polymerization.
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound, purified and dried
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or hexane)
-
Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), or titanium tetrachloride (TiCl₄))[3]
-
Protic co-initiator (e.g., trace amounts of water or an alcohol)
-
Quenching agent (e.g., methanol or ammonia (B1221849) solution)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) is charged with the anhydrous solvent and cooled to the desired temperature (e.g., -78°C to 0°C).
-
Monomer Addition: The purified this compound is added to the solvent.
-
Initiation: A solution of the Lewis acid initiator in the reaction solvent is prepared separately and added dropwise to the stirred monomer solution. The presence of a protic co-initiator is often necessary to generate the initiating species.[3]
-
Polymerization: The reaction is maintained at the set temperature with stirring. The polymerization is typically very rapid.
-
Termination: The reaction is terminated by adding a nucleophilic quenching agent, such as methanol or an aqueous solution of ammonia.
-
Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Data Presentation
| Parameter | Illustrative Value |
| Polymerization Temperature (°C) | -78 to 0 |
| Solvent | Dichloromethane |
| Initiator | BF₃·OEt₂ / H₂O |
| Mn ( g/mol ) | 1,000 - 50,000 |
| PDI (Mw/Mn) | > 2 |
Note: Cationic polymerizations are often prone to chain transfer and termination reactions, leading to broader molecular weight distributions.
Experimental Workflow
IV. Radical Polymerization
Radical polymerization is a versatile method that can be initiated by thermal or photochemical decomposition of a radical initiator. It is generally more tolerant to functional groups and impurities compared to ionic polymerizations. However, control over molecular weight and dispersity is often limited.
Experimental Protocol: Free Radical Polymerization of this compound
Materials:
-
This compound, purified
-
Solvent (e.g., toluene, benzene, or bulk polymerization)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: this compound and the solvent (if not in bulk) are placed in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Degassing: The mixture is degassed by bubbling with an inert gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: The radical initiator is added to the reaction mixture.
-
Polymerization: The mixture is heated to a temperature that causes the decomposition of the initiator (e.g., 60-80°C for AIBN). The reaction is allowed to proceed for several hours.
-
Isolation: After cooling to room temperature, the polymer is isolated by precipitation into a non-solvent (e.g., methanol).
-
Purification: The precipitated polymer is collected by filtration, washed, and dried in a vacuum oven.
Data Presentation
| Parameter | Illustrative Value |
| Polymerization Temperature (°C) | 60 - 80 |
| Solvent | Toluene or Bulk |
| Initiator | AIBN |
| Mn ( g/mol ) | 10,000 - 100,000 |
| PDI (Mw/Mn) | 1.5 - 3.0 |
Note: These values are typical for free radical polymerizations and can vary significantly with reaction conditions.
Experimental Workflow
V. Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the polymer's microstructure (e.g., ratio of 1,2- to 1,4-addition) and tacticity. The ¹³C NMR spectra of syndiotactic trans-1,2 poly(octadiene) would show characteristic peaks for the different carbon atoms in the polymer backbone and side chains.[1]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][5][6]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the polymer's thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm), which provide insights into the material's amorphous and crystalline nature.[7][8][9]
References
- 1. Syndiotactic Polyolefins by Hydrogenation of Highly Stereoregular 1,2 Polydienes: Synthesis and Structural Characterization | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 5. researchgate.net [researchgate.net]
- 6. GPC Analysis [campoly.com]
- 7. researchgate.net [researchgate.net]
- 8. smithers.com [smithers.com]
- 9. azom.com [azom.com]
Synthetic Routes to Chiral Allenes from 1,2-Octadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral allenes from the terminal allene (B1206475), 1,2-octadiene. The methodologies presented are based on established catalytic asymmetric transformations, offering routes to enantiomerically enriched allene derivatives.
Introduction
Chiral allenes are a unique class of molecules characterized by axial chirality arising from the non-planar arrangement of substituents around the C=C=C core. They are valuable building blocks in organic synthesis and have found applications in medicinal chemistry and materials science. The development of stereoselective methods to access chiral allenes is therefore of significant interest. This document focuses on synthetic strategies starting from the readily available terminal allene, this compound.
Key Synthetic Strategies
Several catalytic asymmetric methods have been developed for the transformation of terminal allenes into chiral products. The primary approaches applicable to this compound include:
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method involves the reaction of a racemic allene with a suitable coupling partner in the presence of a chiral palladium catalyst. Through a dynamic kinetic asymmetric transformation (DYKAT), this approach can lead to highly enantioenriched cyclopentane (B165970) derivatives bearing an allene moiety.
-
Copper-Catalyzed Asymmetric Hydroamination: The addition of an amine across one of the double bonds of the allene in the presence of a chiral copper hydride catalyst can generate chiral allylic amines. The regioselectivity and enantioselectivity of this transformation are controlled by the chiral ligand.
-
Nickel-Catalyzed Regio- and Enantioselective Hydroamination: Similar to the copper-catalyzed variant, this method utilizes a chiral nickel catalyst to achieve the enantioselective addition of an amine to the allene. This approach has shown promise for the hydroamination of unactivated alkenes.
Data Summary of Synthetic Routes
The following table summarizes quantitative data for representative asymmetric syntheses of chiral allenes from terminal allenes, providing a comparative overview of different catalytic systems. While specific data for this compound is limited in the literature, the presented data for analogous terminal allenes serve as a strong indicator of the potential efficacy of these methods.
| Methodology | Catalyst System | Chiral Ligand | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Pd-Catalyzed [3+2] Cycloaddition | Pd₂(dba)₃ | (S)-tBu-PHOX | Allenyl-substituted TMM precursor & olefin | Allenyl cyclopentane | 97 | 93 | 6:1 | [1][2] |
| Cu-Catalyzed Hydroamination | Cu(OAc)₂ | (R)-DTBM-SEGPHOS | Enamine & Amine | 1,2-Diamine | up to 95 | up to 99 | - | [3][4] |
| Ni-Catalyzed Hydroamination | Ni(COD)₂ | Chiral Bisoxazoline | Unactivated alkene & Amine | β- or γ-amino acid derivatives | high | high | - | [5] |
Experimental Protocols
While a specific, detailed protocol for this compound was not found in the reviewed literature, the following general procedures for analogous terminal allenes can be adapted by the skilled researcher.
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of an Allenyl-Substituted Trimethylenemethane (TMM) Precursor[1][2]
This protocol describes a dynamic kinetic asymmetric cycloaddition that can be adapted for allenes like this compound by first converting it to an appropriate allenyl-substituted TMM precursor.
Materials:
-
Palladium(0) source (e.g., Pd₂(dba)₃)
-
Chiral phosphine (B1218219) ligand (e.g., (S)-tBu-PHOX)
-
Allenyl-substituted TMM precursor (derived from this compound)
-
Olefinic coupling partner
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., 2.5 mol%) and the chiral ligand (e.g., 7.5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the allenyl-substituted TMM precursor (1.0 equiv) and the olefinic coupling partner (1.2 equiv) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched allenyl cyclopentane.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Hydroamination of a Terminal Allene[3][4][5]
This protocol outlines a general method for the enantioselective hydroamination of terminal allenes.
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂)
-
Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS)
-
This compound
-
Amine reagent
-
Silane (B1218182) (e.g., (MeO)₂MeSiH)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper salt (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add the amine reagent (1.0 equiv) and this compound (1.2 equiv).
-
Add the silane (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 25-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the chiral allylic amine.
-
Characterize the product and determine the yield and enantiomeric excess (chiral HPLC or GC).
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the conceptual workflows for the described synthetic routes.
Caption: Workflow for Pd-Catalyzed Asymmetric [3+2] Cycloaddition.
References
- 1. Enantio- and Diastereoselective Synthesis of Chiral Allenes by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and Enantioselective Formal Hydroamination of Enamines for the Synthesis of 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Regio- and Enantioselective Hydroamination of Unactivated Alkenes Using Carbonyl Directing Groups [organic-chemistry.org]
The Versatility of 1,2-Octadiene in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
Introduction
1,2-Octadiene, a terminal allene, is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures required for pharmaceutical intermediates. Allenes, characterized by their unique cumulative double bonds, offer a rich platform for a variety of chemical transformations, enabling the efficient synthesis of chiral molecules and heterocyclic systems.[1][2] Their utility stems from their ability to participate in a wide array of reactions, including cycloadditions, transition metal-catalyzed couplings, and asymmetric transformations. These reactions allow for the introduction of multiple stereocenters and complex ring systems, which are often key features of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, targeting researchers, scientists, and professionals in drug development.
Application Notes
The application of this compound in pharmaceutical synthesis is primarily centered on its reactivity in constructing carbocyclic and heterocyclic scaffolds. These scaffolds form the core of many drug molecules.
1. Synthesis of Chiral Heterocycles via Cycloaddition Reactions:
This compound is an excellent substrate for cycloaddition reactions, which are powerful tools for the construction of ring systems with high stereocontrol. A notable application is the cobalt-catalyzed [6π + 2π] cycloaddition with N-carbocholesteroxyazepine to produce heterofunctional 9-azabicyclo[4.2.1]nonadienes. This reaction provides a direct route to complex, nitrogen-containing bicyclic structures that are of significant interest in medicinal chemistry due to their presence in various alkaloids and other bioactive natural products. The ability to generate these structures in a single step with high efficiency makes this an attractive strategy in drug discovery programs.
2. Formation of Substituted Pyrrolidines through Asymmetric Hydroamination:
The synthesis of enantioenriched pyrrolidines, a common motif in many pharmaceuticals, can be achieved through the asymmetric hydroamination of allenes. While specific protocols for this compound are still emerging, the general methodology of transition metal-catalyzed intramolecular hydroamination of unactivated alkenes provides a strong precedent. Rhodium-catalyzed asymmetric intramolecular hydroamination, for instance, has been successfully applied to synthesize a variety of enantioenriched 2-methylpyrrolidines with good enantioselectivity (up to 91% ee).[3] This approach highlights the potential of this compound derivatives in accessing chiral amine-containing intermediates.
3. Construction of Cyclopentenones via the Pauson-Khand Reaction:
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for synthesizing α,β-cyclopentenones. Allenes can serve as the alkene component in this reaction. This reaction is particularly relevant to the synthesis of prostaglandins (B1171923) and their analogues, a class of potent lipid-derived signaling molecules with a wide range of physiological effects.[4][5] The cyclopentenone core is a key structural feature of many prostaglandins, and the Pauson-Khand reaction offers a convergent approach to its construction.
Data Presentation
The following table summarizes quantitative data for a key reaction involving a terminal 1,2-diene, demonstrating the efficiency of cycloaddition reactions in generating complex heterocyclic structures.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |
| Terminal 1,2-diene | N-carbocholesteroxyazepine | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-9-azabicyclo[4.2.1]nona-2,4-diene derivative | 79-92 |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed [6π + 2π] Cycloaddition of a Terminal 1,2-Diene
This protocol describes the synthesis of a heterofunctional (E)-9-azabicyclo[4.2.1]nona-2,4-diene derivative from a terminal 1,2-diene and N-carbocholesteroxyazepine.
Materials:
-
Terminal 1,2-diene (e.g., this compound) (1.5 mmol)
-
N-Carbocholesteroxyazepine (1.0 mmol)
-
Co(acac)₂(dppe) (10 mol %)
-
Zinc powder (30 mol %)
-
Dry ZnI₂ (20 mol %)
-
Dichloromethane (DCE), anhydrous (3.0 mL)
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under a dry argon atmosphere, add Co(acac)₂(dppe) (10 mol %) and zinc powder (30 mol %).
-
Add 1.5 mL of anhydrous DCE and stir the mixture at room temperature for 2 minutes.
-
In a separate vial, dissolve N-carbocholesteroxyazepine (1.0 mmol) and the terminal 1,2-diene (1.5 mmol) in 1.5 mL of anhydrous DCE.
-
Add the solution from step 3 to the Schlenk tube, followed by the addition of dry ZnI₂ (20 mol %).
-
Seal the Schlenk tube and stir the reaction mixture at the appropriate temperature (optimized for the specific diene) until the reaction is complete (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-9-azabicyclo[4.2.1]nona-2,4-diene derivative.
Characterization Data for a Representative Product:
The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. For a similar synthesized derivative, the following characterization was reported: ¹³C NMR (125 MHz, CDCl₃): δ 153.0 (2C), 141.3 (2C), 139.8 (2C), 139.0 (2C), 138.0 (2C), 125.0 (2C), 124.1 (2C), 122.4 (2C), 114.2, 114.1, 94.3, 94.2, 74.6 (2C), 73.4 (2C), 62.8, 62.6, 62.1 (2C), 56.7 (2C), 56.1 (2C), 50.0 (2C), 42.3 (2C), 42.1 (2C), 42.0 (2C), 39.7 (2C), 39.5 (2C), 38.6, 38.4, 36.9 (2C), 36.5 (2C), 36.2 (2C), 35.8 (2C), 31.9 (4C), 31.0 (12H), 29.2 (2C), 29.0, 28.9, 28.2 (3C), 28.1, 28.0 (2C), 27.9, 27.8, 27.3, 27.29, 26.0 (2C), 24.3 (2C), 23.8 (2C), 22.8 (2C), 22.6 (2C), 21.0 (2C), 19.4 (2C), 19.0 (2C), 18.7 (2C), 11.9 (2C) ppm. HRMS (ESI-TOF): calcd for C₅₂H₈₁NO₂S₂Na [M + Na]⁺, 838.5606; found, 838.5625.
Mandatory Visualizations
Caption: Logical workflow for the synthesis of a pharmaceutical intermediate from this compound.
Signaling Pathways and Biological Activity
Extensive searches of scientific literature and databases did not reveal any direct biological activity or involvement in specific signaling pathways for this compound or its simple, immediate derivatives. Its primary role in the context of pharmaceutical development is that of a versatile chemical building block used in the synthesis of more complex, biologically active molecules. The value of this compound lies in its synthetic utility to create intricate molecular frameworks that can then be elaborated into final drug candidates. Therefore, its contribution to medicine is indirect, by enabling the efficient construction of novel therapeutics.
References
- 1. Catalytic asymmetric hydroamination of unactivated internal olefins to aliphatic amines [dspace.mit.edu]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
experimental setup and handling procedures for gaseous 1,2-octadiene
Application Notes and Protocols for Gaseous 1,2-Octadiene
Introduction
This compound (CAS No. 1072-19-1) is an unsaturated hydrocarbon belonging to the class of cumulated dienes, also known as allenes.[1] Its unique structure, featuring adjacent carbon-carbon double bonds, makes it a reactive and valuable intermediate in organic synthesis. These application notes provide detailed procedures for the safe handling, experimental setup, and analysis of this compound in its gaseous state, intended for researchers, scientists, and drug development professionals. Due to its volatility and reactivity, specific precautions and specialized equipment are necessary for its use in gas-phase reactions, such as studies of atmospheric chemistry or specialized polymerization processes.[2]
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound and a related, more extensively characterized isomer, 1,7-octadiene, for reference.
| Property | Value (this compound) | Value (1,7-Octadiene) | Data Source |
| Molecular Formula | C₈H₁₄ | C₈H₁₄ | PubChem[1], TCI |
| Molecular Weight | 110.20 g/mol | 110.20 g/mol | PubChem[1], TCI |
| Boiling Point | Not available | 114 - 121 °C @ 760 mmHg | Sigma-Aldrich[3] |
| Melting Point | Not available | -70 °C / -94 °F | Sigma-Aldrich[3], TCI |
| Flash Point | Not available | 9 °C / 48.2 °F | Sigma-Aldrich[3], TCI |
| Autoignition Temp. | Not available | 230 °C | TCI |
| Vapor Pressure | Not available | 2 kPa @ 20 °C | TCI |
| Density | Not available | 0.74 g/cm³ | TCI |
| Lower Flammability Limit | Not available | 0.5% | TCI |
| Upper Flammability Limit | Not available | 8.8% | TCI |
Spectroscopic Data Summary:
-
Mass Spectrometry (GC-MS): Spectral data for this compound is available, which is crucial for its identification in reaction mixtures.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used for functional group analysis.[1]
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data has been recorded.[1]
Safety and Handling Protocols
This compound is a flammable hydrocarbon and may form explosive peroxides upon prolonged storage.[4] Handling requires strict adherence to safety protocols to mitigate risks.
Hazard Summary Table
| Hazard Class | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground/bond container and receiving equipment.[3] |
| Health Hazards | May be harmful if swallowed and enters airways. May cause respiratory irritation. Causes skin and serious eye irritation.[5] | Avoid ingestion and inhalation. Wear protective gloves, clothing, and eye/face protection.[4][5] Use only in a well-ventilated area, preferably a fume hood.[3] |
| Reactivity | May form explosive peroxides on prolonged storage. Incompatible with strong oxidizing agents.[4] | Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed.[3][4] |
Protocol 1: General Handling and Storage
-
Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Storage: Store containers in a designated flammables cabinet, tightly closed, in a cool, dry, and well-ventilated area.[3] Keep away from heat, ignition sources, and strong oxidizing agents.[3][4]
-
Dispensing: When transferring, use only non-sparking tools and ensure all equipment is electrically grounded to prevent static discharge.[3]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not flush down the drain.[3] Collect in a suitable, labeled, and closed container for hazardous waste disposal.
References
- 1. This compound | C8H14 | CID 10464316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cmu.edu [cmu.edu]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene, also known as 1-pentylallene, is a member of the allene (B1206475) family of compounds, which are characterized by two cumulative double bonds. This unique structural feature imparts axial chirality and makes allenes versatile building blocks in organic synthesis. They serve as precursors to a wide array of cyclic and acyclic molecules and are found in various natural products and pharmacologically active compounds. The ability to synthesize specific allenes such as this compound in a controlled manner is therefore of significant interest to researchers in synthetic chemistry and drug development.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The described method is a two-step process commencing with the synthesis of the key precursor, 1-octyn-3-ol (B1346985), followed by its reduction to the target allene.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence:
-
Synthesis of 1-Octyn-3-ol: This step involves the addition of an ethynyl (B1212043) group to hexanal. This is accomplished by preparing ethynylmagnesium bromide in situ from the reaction of a Grignard reagent with acetylene (B1199291), which then acts as a nucleophile in the reaction with the aldehyde.
-
Synthesis of this compound: The propargylic alcohol, 1-octyn-3-ol, is then converted to the corresponding terminal allene via a zirconium-mediated reduction.
Experimental Protocols
Step 1: Synthesis of 1-Octyn-3-ol
This protocol is adapted from a standard procedure for the synthesis of propargylic alcohols from aldehydes.[1]
Materials:
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene gas
-
Hexanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a condenser with a nitrogen inlet. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Preparation of Ethynylmagnesium Bromide: To the flask, add 100 mL of a 2.0 M solution of methylmagnesium bromide in THF. A steady stream of dry acetylene gas is bubbled through the solution at room temperature. The completion of the reaction is indicated by the cessation of methane (B114726) evolution.
-
Addition of Hexanal: The reaction mixture is cooled to 0 °C in an ice bath. Hexanal (10.0 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another hour.
-
Work-up: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 1-octyn-3-ol as a colorless liquid.
Step 2: Synthesis of this compound from 1-Octyn-3-ol
This protocol is based on the zirconium-mediated reduction of propargylic alcohols to allenes.
Materials:
-
1-Octyn-3-ol
-
Ethylmagnesium chloride (EtMgCl) solution
-
Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Cp₂Zr(H)Cl, Schwartz's reagent)
-
Anhydrous toluene (B28343)
Procedure:
-
Reaction Setup: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar is charged with 1-octyn-3-ol (6.31 g, 0.05 mol) and dissolved in 100 mL of anhydrous toluene under an inert atmosphere (nitrogen or argon).
-
Deprotonation: To the solution, add 1.0 equivalent of ethylmagnesium chloride solution at room temperature and stir for 15 minutes.
-
Reduction: In a separate flask, dissolve 1.1 equivalents of Cp₂Zr(H)Cl in anhydrous toluene. This solution is then added to the magnesium alkoxide solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up and Extraction: The mixture is filtered through a pad of Celite to remove zirconium salts. The filtrate is transferred to a separatory funnel, and the organic layer is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is carefully removed by distillation at atmospheric pressure.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Data Presentation
| Parameter | Step 1: Synthesis of 1-Octyn-3-ol | Step 2: Synthesis of this compound |
| Starting Material | Hexanal | 1-Octyn-3-ol |
| Key Reagents | Ethynylmagnesium bromide | EtMgCl, Cp₂Zr(H)Cl |
| Solvent | THF | Toluene |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | ~2 hours | 2-4 hours |
| Yield (Typical) | ~80% | ~70-80% |
| Purification | Vacuum Distillation | Fractional Distillation |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Utilization of 1,2-Octadiene in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Octadiene, a terminal allene (B1206475), is a versatile C8 building block for the synthesis of complex molecular architectures. Its cumulated double bonds provide a unique platform for a variety of chemical transformations, enabling the construction of carbocyclic and heterocyclic frameworks. The reactivity of the allene moiety allows for participation in various transition metal-catalyzed reactions and cycloadditions, making it a valuable precursor in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.
These application notes provide an overview of key synthetic strategies employing this compound and offer detailed protocols for its application in the construction of complex molecules. The methodologies described herein are based on established principles of organic synthesis and aim to provide a practical guide for researchers in the field.
Key Applications of this compound
The unique structural and electronic properties of this compound allow for its participation in a range of chemical reactions, including:
-
Rhodium-Catalyzed [4+2] Cycloaddition: This reaction enables the synthesis of substituted cyclohexadiene derivatives, which are important structural motifs in many natural products and biologically active molecules. The allene can act as the two-atom component in this cycloaddition.
-
Pauson-Khand Reaction: A powerful [2+2+1] cycloaddition that utilizes an alkene, an alkyne, and carbon monoxide to construct cyclopentenones. This compound can serve as the alkene component in this transformation, leading to the formation of functionalized five-membered rings.
Data Presentation
The following tables summarize quantitative data for the key reactions described in this document, providing a clear comparison of reaction parameters and outcomes.
Table 1: Rhodium-Catalyzed [4+2] Cycloaddition of this compound with an Activated Alkyne
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate (B1228247) | [Rh(cod)₂]BF₄ (5) | Tol-BINAP (10) | o-dichlorobenzene | 90 | 4 | 85 |
| 2 | Ethyl propiolate | [Rh(cod)₂]BF₄ (5) | Tol-BINAP (10) | Toluene | 80 | 6 | 78 |
Table 2: Pauson-Khand Reaction of this compound with an Alkyne
| Entry | Alkyne | Cobalt Complex (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Co₂(CO)₈ (1.1) | Mesitylene (B46885) | 160 | 24 | 50 |
| 2 | 1-Hexyne | Co₂(CO)₈ (1.1) | Toluene | 110 | 36 | 45 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed [4+2] Cycloaddition of this compound with Dimethyl Acetylenedicarboxylate
This protocol describes the synthesis of a substituted cyclohexadiene via a rhodium-catalyzed [4+2] cycloaddition.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
[Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Tol-BINAP ((±)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl)
-
o-dichlorobenzene (anhydrous)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(cod)₂]BF₄ (5 mol%) and Tol-BINAP (10 mol%).
-
Add anhydrous o-dichlorobenzene to dissolve the catalyst and ligand.
-
Add this compound (1.0 equivalent) to the solution.
-
Add dimethyl acetylenedicarboxylate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford the desired substituted cyclohexadiene.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Pauson-Khand Reaction of this compound with Phenylacetylene
This protocol details the synthesis of a cyclopentenone derivative via a cobalt-mediated [2+2+1] cycloaddition.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Mesitylene (anhydrous and degassed)
-
Carbon monoxide (CO) gas
-
Standard glassware for air-sensitive reactions (round bottom flask, condenser)
-
Magnetic stirrer and heating oil bath
-
Inert atmosphere (Argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 equivalent).
-
Add fully degassed mesitylene via cannula under an argon atmosphere.
-
In a glove box, weigh Co₂(CO)₈ (1.1 equivalents) into a vial and add it to the reaction flask in one portion.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Degas the reaction system with CO gas (balloon) and then heat the solution to 160 °C using a pre-heated oil bath.
-
Stir the solution at this temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly load the reaction mixture onto a silica gel column and elute with hexanes to remove the mesitylene.
-
Perform a subsequent flash column chromatography using a hexane/ethyl acetate gradient to isolate the cyclopentenone product.[1]
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for Rhodium-Catalyzed [4+2] Cycloaddition.
Caption: Workflow for the Pauson-Khand Reaction.
Caption: Synthetic utility of this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dienes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds using diene-based cycloaddition reactions. The hetero-Diels-Alder reaction, a powerful variant of the Nobel Prize-winning Diels-Alder reaction, allows for the efficient, atom-economical construction of six-membered nitrogen and oxygen heterocycles.[1][2] These structural motifs are ubiquitous in pharmaceuticals, natural products, and agrochemicals. The protocols detailed herein focus on asymmetric and catalytic methods, which are crucial for the development of chiral compounds in drug discovery.
Section 1: Synthesis of Nitrogen-Containing Heterocycles
The aza-Diels-Alder reaction is a cornerstone for the synthesis of nitrogen-containing heterocycles such as pyridines, tetrahydropyridines, and other fused N-heterocyclic systems.[3] This reaction involves the [4+2] cycloaddition of a diene with an imine, which serves as the dienophile.[2] The development of catalytic, asymmetric versions has made this a highly valuable tool for creating complex, enantioenriched molecules.[4]
Application Note 1: Catalytic Asymmetric Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis
Tetrahydropyridine derivatives are prevalent scaffolds in numerous biologically active compounds. The organocatalytic, asymmetric aza-Diels-Alder reaction provides a direct and highly stereoselective route to these important building blocks. The protocol below describes a one-pot, three-component reaction using an organocatalyst to generate multiple stereocenters with high control.[4] This method is noted for its operational simplicity and use of environmentally benign catalysts.[4]
Experimental Protocol 1: One-Pot Three-Component Aza-Diels-Alder Reaction
This protocol is adapted from the organocatalyzed procedure reported by Córdova and co-workers for the synthesis of chiral tetrahydropyridones.[4]
Materials:
-
Ketone (e.g., acetone, cyclohexanone) (2.0 mmol, 2.0 equiv)
-
Aqueous formaldehyde (B43269) (37 wt %, 1.0 mmol, 1.0 equiv)
-
Aniline (B41778) derivative (1.1 mmol, 1.1 equiv)
-
(S)-Proline (catalyst, 30 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a vial, add the ketone (2.0 mmol), the aniline derivative (1.1 mmol), (S)-proline (0.0345 g, 0.3 mmol), and DMSO (1.0 mL).
-
Stir the mixture at room temperature.
-
Add the aqueous formaldehyde solution (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified (typically 20-72 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired tetrahydropyridone derivative.
Quantitative Data: Aza-Diels-Alder Reactions
The following table summarizes results for various catalytic asymmetric aza-Diels-Alder reactions, showcasing the efficiency and stereoselectivity of these methods.
| Diene/Diene Precursor | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) | Reference |
| Cyclohexanone | Formaldehyde, Aniline | (S)-Proline (30) | DMSO | rt | 24 | 70 | - | 99 | [4] |
| Acetone | Formaldehyde, Aniline | (S)-Proline (30) | DMSO | rt | 20 | 40 | - | 94 | [4] |
| 2-Silyloxy-1,3-butadiene | Ethyl glyoxylate (B1226380) imine | BINOL-phosphoric acid (5) | Toluene | -20 | 24 | 85 | >20:1 | 92 | [5] |
| In situ generated 1,2-diaza-1,3-diene | Cyclic enamide | Cu(CH₃CN)₄PF₆ / Ligand (10) | DCM | 25 | 12 | 79 | >20:1 | 90 | [6] |
Section 2: Synthesis of Oxygen-Containing Heterocycles
The oxo-Diels-Alder reaction is a powerful method for constructing oxygen-containing six-membered rings, such as dihydropyrans.[1] This reaction typically involves the cycloaddition of a diene with an aldehyde or ketone. The resulting dihydropyran scaffold is a key structural feature in many natural products, particularly carbohydrates.[7] The use of chiral Lewis acid catalysts has enabled highly enantioselective syntheses of these valuable compounds.[8]
Application Note 2: Asymmetric Oxo-Diels-Alder for Dihydropyran Synthesis
The enantioselective synthesis of dihydropyrans can be efficiently achieved through inverse-electron-demand hetero-Diels-Alder reactions catalyzed by chiral Lewis acids, such as C₂-symmetric bis(oxazoline)-Cu(II) complexes.[9][10] This approach is versatile, tolerating a range of substituents on the heterodiene, and is scalable for multigram synthesis.[9] The protocol employs a stable, solid catalyst and can be performed at convenient temperatures with low catalyst loadings.[9][10]
Experimental Protocol 2: Copper-Catalyzed Asymmetric Inverse-Electron-Demand Oxo-Diels-Alder Reaction
This protocol is based on the procedure developed by Evans et al. for the synthesis of chiral dihydropyrans.[9][11]
Materials:
-
Chiral bis(oxazoline) copper(II) catalyst (e.g., (S,S)-t-Bu-box-Cu(OTf)₂) (0.025 mmol, 5 mol%)
-
β,γ-Unsaturated α-keto ester (heterodiene) (0.5 mmol, 1.0 equiv)
-
Ethyl vinyl ether (dienophile) (2.5 mmol, 5.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
4 Å Molecular Sieves (powdered, flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral bis(oxazoline) copper(II) catalyst (5 mol%) and powdered 4 Å molecular sieves.
-
Add anhydrous dichloromethane (1.0 mL).
-
Cool the resulting suspension to the desired temperature (e.g., -78 °C).
-
Add the β,γ-unsaturated α-keto ester (0.5 mmol) to the mixture.
-
Add the ethyl vinyl ether (2.5 mmol) dropwise over 5 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and filter it through a pad of celite, rinsing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the dihydropyran product.
Quantitative Data: Oxo-Diels-Alder Reactions
The following table presents data from various catalytic asymmetric oxo-Diels-Alder reactions, highlighting yields and stereoselectivities.
| Diene | Dienophile (Aldehyde) | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | ee (%) | Reference |
| Danishefsky's Diene | Benzaldehyde | Chiral Zn-complex (10) | Toluene | -20 | 24h | 85 | 96 | [4] |
| Rawal's Diene | Benzaldehyde | Chiral Biphenyl (B1667301) Diol (20) | Toluene | -20 | 1d | 64 | 8 | [8] |
| Rawal's Diene | 4-Nitrobenzaldehyde | Chiral Biphenyl Diol (20) | Toluene | -20 | 1d | 92 | 70 | [8] |
| α,β-Unsaturated Acyl Phosphonate | Ethyl Vinyl Ether | (S,S)-Ph-box-Cu(SbF₆)₂ (10) | CH₂Cl₂ | -78 | 1-3h | 97 | 98 | [9][11] |
| β,γ-Unsaturated α-Ketoester | Ethyl Vinyl Ether | (S,S)-t-Bu-box-Cu(OTf)₂ (0.2) | CH₂Cl₂ | 0 | 24h | 95 | 99 | [9][11] |
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanisms for the aza- and oxo-Diels-Alder reactions and a typical experimental workflow.
Caption: General mechanism for the Aza-Diels-Alder reaction.
Caption: General mechanism for the Oxo-Diels-Alder reaction.
Caption: Standard workflow for catalytic asymmetric synthesis.
References
- 1. Oxo-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Advanced Purification of 1,2-Octadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 1,2-octadiene. Below you will find information on common purification challenges, detailed experimental protocols, and expert advice to ensure the highest purity of your product for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route. For syntheses involving dehydrohalogenation of a dihalide or reaction of a propargyl halide with an organometallic reagent, you can expect to find:
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Positional Isomers: Isomerization can occur, leading to the formation of more stable conjugated dienes like 1,3-octadiene (B86258) and 2,4-octadiene.
-
Unreacted Starting Materials: Residual propargyl halides or other precursors.[1][2]
-
Solvent Residues: Solvents used in the synthesis and workup.
-
Oligomers and Polymers: 1,2-dienes can be prone to oligomerization or polymerization, especially at elevated temperatures.[3][4][5]
Q2: My this compound appears to be isomerizing to other octadienes during purification. How can I prevent this?
A2: Isomerization of the terminal allene (B1206475) to more stable conjugated dienes is a common issue, often catalyzed by acid, base, or heat.[6] To minimize isomerization:
-
Maintain Neutral pH: Ensure all workup steps are performed under neutral conditions. A wash with a dilute, buffered aqueous solution can help.
-
Low Temperatures: Keep the compound cold during storage and, if possible, during purification.
-
Avoid Prolonged Heating: Minimize the duration of any heating steps, such as distillation. Vacuum distillation is highly recommended to lower the boiling point.[7][8][9]
Q3: What is the recommended method for long-term storage of purified this compound?
A3: Purified this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (ideally ≤ -20°C) in a tightly sealed container to prevent oxidation and polymerization. Adding a radical inhibitor, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 100 ppm) can further enhance stability.
Q4: Can I use standard silica (B1680970) gel chromatography to purify this compound?
A4: While possible for removing highly polar impurities, standard silica gel chromatography is generally not effective for separating this compound from its non-polar isomers due to their similar polarities. The slightly acidic nature of silica gel can also promote isomerization. Argentation chromatography is the preferred chromatographic method for separating unsaturated isomers.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of Isomers
Symptom: GC-MS analysis of the purified product still shows the presence of other octadiene isomers (e.g., 1,3-octadiene).
Root Cause & Solution:
Caption: Troubleshooting workflow for poor isomer separation.
-
Detailed Action Steps:
-
Argentation Chromatography: This technique utilizes the interaction of the π-bonds of alkenes with silver ions.[11] Allenes and non-conjugated dienes interact less strongly than conjugated dienes, allowing for their separation. See Experimental Protocol 2 for a detailed procedure.
-
Preparative Gas Chromatography (Prep GC): For volatile compounds like this compound, Prep GC offers high resolving power.[12] Optimization of the column, temperature program, and carrier gas flow is crucial. Refer to Experimental Protocol 1 .
-
Vacuum Distillation: If distillation is used, perform it under reduced pressure to lower the boiling point and minimize heat-induced isomerization.[7][8][9]
-
Issue 2: Product Loss and Low Recovery
Symptom: A significant decrease in the amount of this compound after the purification process.
Root Cause & Solution:
Caption: Troubleshooting workflow for low product recovery.
-
Detailed Action Steps:
-
Volatility: this compound is a volatile compound. When removing solvents, use a rotary evaporator with a cooled trap (dry ice/acetone) and avoid applying excessive vacuum or heat.
-
Polymerization: Allenes can polymerize, especially at higher temperatures.
-
During distillation, add a small amount of a radical inhibitor like BHT to the distillation pot.
-
For preparative GC, ensure the injector and detector temperatures are not excessively high.[13]
-
-
Data Presentation
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Advantages & Disadvantages |
| Preparative GC | >99% | 50-70% | Advantages: High resolution, excellent for volatile compounds. Disadvantages: Small scale, potential for thermal degradation if not optimized. |
| Argentation Chromatography | >98% | 60-80% | Advantages: Good for separating isomers, scalable. Disadvantages: Silver nitrate (B79036) can be costly and light-sensitive, potential for silver leaching.[14] |
| Fractional Vacuum Distillation | 95-98% | 70-90% | Advantages: Suitable for larger scales, removes non-volatile impurities. Disadvantages: Lower resolution for isomers with close boiling points, risk of thermal isomerization/polymerization. |
Experimental Protocols
Protocol 1: Purification by Preparative Gas Chromatography (Prep GC)
This method is ideal for obtaining high-purity this compound on a small scale.
Workflow:
Caption: Workflow for purification by preparative GC.
Methodology:
-
Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD) and a fraction collection system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5, HP-5) of preparative dimensions (e.g., 30 m x 0.53 mm i.d.).
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Temperatures:
-
Injector: 150-180°C (use the lowest temperature that allows for efficient volatilization).
-
Detector: 200°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp at a controlled rate (e.g., 5°C/min) to a final temperature that allows for the elution of all components.
-
-
Procedure: a. Develop an analytical GC method to determine the retention time of this compound and its impurities. b. Inject the crude this compound onto the preparative GC. c. Set the fraction collector to collect the eluent corresponding to the retention time of this compound. Use cooled traps (e.g., dry ice/acetone or liquid nitrogen) to efficiently condense the product.[15] d. Repeat injections as necessary to obtain the desired quantity. e. Combine the collected fractions and confirm purity by analytical GC-MS.
Protocol 2: Purification by Argentation Chromatography
This method is effective for separating this compound from its more unsaturated isomers on a larger scale than preparative GC.[10]
Methodology:
-
Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w): a. Dissolve 10 g of silver nitrate in 50 mL of deionized water. b. In a separate flask, add 90 g of silica gel (60 Å, 230-400 mesh). c. Slowly add the silver nitrate solution to the silica gel with constant swirling. d. Remove the water under reduced pressure using a rotary evaporator. e. Dry the impregnated silica gel in a vacuum oven at 80°C for 4-6 hours, protected from light. Store the dried material in a dark, sealed container.
-
Chromatography: a. Pack a glass column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent slurry (e.g., hexane (B92381) or pentane). Protect the column from light by wrapping it in aluminum foil. b. Dissolve the crude this compound in a minimal amount of the non-polar solvent. c. Carefully load the sample onto the top of the column. d. Elute the column with a non-polar solvent or a mixture of non-polar solvents (e.g., hexane, pentane, or a hexane/diethyl ether gradient). e. Collect fractions and monitor their composition by TLC (on silver nitrate-impregnated plates) or analytical GC. f. Combine the fractions containing pure this compound and remove the solvent carefully under reduced pressure.
Protocol 3: Purification by Fractional Vacuum Distillation
This is a suitable method for a first-pass purification of larger quantities of this compound to remove non-volatile impurities and some isomers with significantly different boiling points.[7][8][9]
Methodology:
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.
-
Procedure: a. Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask. Adding a small amount of a radical inhibitor like BHT is recommended. b. Connect the apparatus to a vacuum pump with a cold trap in between. c. Gradually reduce the pressure. Using a pressure-temperature nomograph, determine the expected boiling point of this compound at the achieved pressure. d. Begin heating the distillation flask with gentle stirring. e. Discard the initial forerun, which may contain low-boiling impurities. f. Collect the fraction that distills at the expected boiling point of this compound. g. Monitor the purity of the collected fractions by analytical GC.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diene polymerization [qorganica.qui.uam.es]
- 4. idc-online.com [idc-online.com]
- 5. Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography: No More Silver Nitrate | Brown Technology Innovations | Brown University [bti.brown.edu]
- 15. researchgate.net [researchgate.net]
identification of common side products in 1,2-octadiene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products during the synthesis of 1,2-octadiene.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: A prevalent and effective laboratory method for the synthesis of this compound is the Doering-LaFlamme allene (B1206475) synthesis, which is a two-step process.[1] The first step involves the addition of a dihalocarbene, typically dibromocarbene, to 1-octene (B94956) to form 1,1-dibromo-2-hexylcyclopropane (B12086694).[1][2] In the second step, this intermediate is treated with an organolithium reagent, such as methyllithium (B1224462) or butyllithium, or a reducing metal like sodium or magnesium, to yield this compound.[1] This reaction is also closely related to the Skattebøl rearrangement.[3]
Q2: What are the primary side products I should expect during the synthesis of this compound?
A2: The primary side products in this compound synthesis typically arise from isomerization of the desired allene, which is thermodynamically less stable than its isomers. These side products can include:
-
Conjugated Dienes: 1,3-octadiene (B86258) and 2,4-octadiene (B1231227) are common isomers formed through prototropic rearrangement, which can be catalyzed by acidic, basic, or thermal conditions.[4][5]
-
Alkynes: Rearrangement to terminal or internal alkynes, such as 1-octyne (B150090) or 2-octyne, can also occur, particularly in the presence of a base.
-
Oligomers and Polymers: Under certain conditions, such as high concentrations or the presence of catalytic residues, this compound can undergo oligomerization or polymerization.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction conditions:
-
Temperature: Low temperatures are generally preferred, especially during the addition of the organolithium reagent and the subsequent work-up, to suppress isomerization and oligomerization reactions.
-
Reaction Time: It is crucial to monitor the reaction progress and work up the reaction promptly upon completion to avoid prolonged exposure of the this compound product to conditions that may promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and other side reactions.
-
Purity of Reagents and Solvents: Using pure reagents and anhydrous solvents is critical, as impurities can catalyze side reactions.
Q4: How can I identify the main product and the common side products in my reaction mixture?
A4: A combination of spectroscopic and chromatographic techniques is essential for identifying the components of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the volatile components of the mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between this compound and its isomers.[6][7] The characteristic allenic protons and the sp-hybridized central carbon of the allene in the 13C NMR spectrum are key identifiers for this compound.
-
Infrared (IR) Spectroscopy: this compound will show a characteristic C=C=C stretching vibration around 1950 cm-1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction of the 1,1-dibromo-2-hexylcyclopropane precursor. | Ensure the organolithium reagent is of high quality and added at a sufficiently low temperature to prevent decomposition. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. |
| Isomerization of this compound to more stable dienes or alkynes. | Maintain low temperatures throughout the reaction and work-up. Minimize the reaction time after the formation of the allene. Avoid acidic or basic conditions during work-up. | |
| Presence of significant amounts of conjugated dienes (e.g., 1,3-octadiene, 2,4-octadiene) | The reaction temperature was too high, or the reaction time was too long. | Perform the reaction at a lower temperature (e.g., -78 °C). Work up the reaction as soon as the starting material is consumed. |
| Acidic or basic impurities in the reaction mixture or during work-up. | Use freshly distilled and anhydrous solvents. Neutralize the reaction mixture carefully during work-up. | |
| Presence of alkynes (e.g., 1-octyne, 2-octyne) | Use of a strong base or prolonged reaction time in the presence of a base. | If using a strong base, ensure it is consumed in the reaction and quenched properly. Minimize reaction time. |
| Formation of high molecular weight, non-volatile material (oligomers/polymers) | High concentration of reactants. | Run the reaction at a lower concentration. |
| Presence of residual catalyst from the cyclopropanation step. | Ensure the 1,1-dibromo-2-hexylcyclopropane intermediate is purified before proceeding to the allene synthesis. | |
| Difficulty in purifying this compound | Boiling points of this compound and its isomers are very close. | Use fractional distillation under reduced pressure with a high-efficiency column for separation.[8][9][10][11] |
Quantitative Data
The following table summarizes typical yield and purity data for the synthesis of this compound from 1,1-dibromo-2-hexylcyclopropane and methyllithium.
| Product | Yield | Purity | Impurities | Reference |
| This compound | 89% | ~97% | 3% (unspecified) | [12] |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Doering-LaFlamme/Skattebøl Rearrangement
This protocol is based on the general procedure for the synthesis of allenes from gem-dihalocyclopropanes.
Step 1: Synthesis of 1,1-dibromo-2-hexylcyclopropane
-
To a stirred solution of 1-octene and potassium tert-butoxide in anhydrous pentane (B18724) at 0 °C, add bromoform (B151600) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with pentane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1,1-dibromo-2-hexylcyclopropane.
Step 2: Synthesis of this compound
-
Dissolve 1,1-dibromo-2-hexylcyclopropane in anhydrous diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of methyllithium in diethyl ether dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Carefully quench the reaction with water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure at low temperature.
-
Purify the crude this compound by fractional distillation under reduced pressure.[8][9][10][11]
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 2. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]
- 3. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Purification [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
strategies to prevent the polymerization of 1,2-octadiene during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the best practices for storing 1,2-octadiene to prevent polymerization and ensure its stability for research and development applications. Given its reactive allene (B1206475) functionality, this compound is susceptible to degradation and polymerization if not handled and stored correctly. This guide offers troubleshooting advice and answers to frequently asked questions to help you maintain the quality and integrity of your this compound samples.
Troubleshooting Guide: Preventing Polymerization of this compound
Researchers may encounter issues with the polymerization of this compound, leading to decreased purity and inconsistent experimental results. The following table and workflow provide a systematic approach to troubleshooting and preventing these issues.
Table 1: Recommended Storage Conditions and Inhibitor Concentrations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal and free-radical polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and the formation of peroxides, which can initiate polymerization. |
| Light Exposure | Amber or opaque container | Protects the compound from light-induced radical formation. |
| Inhibitor Type | Phenolic Antioxidants | Act as free-radical scavengers to terminate polymerization chain reactions. |
| Inhibitor Concentration | 50-200 ppm | Effective range for inhibiting polymerization without significantly impacting most reaction pathways. |
| Recommended Inhibitors | Butylated Hydroxytoluene (BHT) | A common and effective free-radical scavenger. |
| 4-tert-Butylcatechol (TBC) | Another widely used inhibitor for unsaturated hydrocarbons. | |
| Hydroquinone (HQ) | Effective, but can be more challenging to remove and may discolor the sample. |
Experimental Workflow: Troubleshooting this compound Polymerization
The following diagram outlines a step-by-step process for identifying and resolving polymerization issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization of this compound is primarily initiated by free radicals. These radicals can be generated through several mechanisms:
-
Thermal Initiation: At elevated temperatures, the inherent instability of the allene structure can lead to the spontaneous formation of radicals.
-
Oxidative Initiation: In the presence of oxygen, peroxides can form. These peroxides are unstable and can decompose to generate radicals that initiate polymerization.
-
Photo-initiation: Exposure to ultraviolet (UV) light can provide the energy to break bonds and create radical species.
-
Impurities: Contaminants from the synthesis or previous handling, such as residual catalysts or acidic/basic impurities, can also promote polymerization.
Q2: How can I detect the onset of polymerization in my this compound sample?
A2: Early detection of polymerization is crucial. Here are several methods to assess the stability of your sample:
-
Visual Inspection: An increase in viscosity, the appearance of cloudiness, or the formation of solid precipitates are clear indicators of polymerization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for assessing the purity of this compound. A decrease in the area of the this compound peak and the appearance of new, higher molecular weight peaks indicate the formation of oligomers and polymers.
-
¹H NMR Spectroscopy: Changes in the proton NMR spectrum, such as the broadening of signals or the appearance of new peaks in the aliphatic region, can suggest polymerization. A decrease in the integration of the characteristic allene protons relative to other signals is also an indicator.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is a powerful technique for directly detecting and quantifying the formation of oligomers and polymers by separating molecules based on their size in solution.
Q3: What is the recommended experimental protocol for assessing the stability of this compound?
A3: An accelerated stability study can be performed to evaluate the effectiveness of different storage conditions and inhibitors.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare several small aliquots (e.g., 1-2 mL) of freshly purified this compound in separate vials. To some vials, add a selected inhibitor (e.g., BHT) at a specific concentration (e.g., 100 ppm). One set of vials should contain no inhibitor to serve as a control.
-
Storage Conditions: Store the vials under different conditions:
-
Elevated Temperature: Place a set of vials in an oven at a constant elevated temperature (e.g., 40°C).
-
Light Exposure: Expose a set of vials to a UV light source.
-
Air Exposure: Leave a set of vials open to the air (in a fume hood).
-
Control: Store one set of vials under the recommended conditions (2-8°C, inert atmosphere, dark).
-
-
Time Points: Analyze the samples at regular intervals (e.g., day 1, day 3, day 7, and weekly thereafter).
-
Analysis: At each time point, analyze the samples using GC-MS to determine the purity of the this compound.
-
Evaluation: Plot the purity of this compound as a function of time for each storage condition. This will allow you to determine the rate of degradation and the effectiveness of the added inhibitor.
Q4: Can I remove the inhibitor before using the this compound in my reaction?
A4: Yes, inhibitors can and often should be removed before use, especially if they are known to interfere with the intended reaction (e.g., by quenching radical intermediates in a desired radical reaction or poisoning a catalyst). Common removal techniques include:
-
Distillation: For inhibitors that are less volatile than this compound.
-
Column Chromatography: Passing the this compound through a short plug of a suitable adsorbent like basic alumina (B75360) or silica (B1680970) gel can effectively remove phenolic inhibitors.
-
Aqueous Wash: Washing with a dilute aqueous base (e.g., 1M NaOH) can remove acidic phenolic inhibitors. This must be followed by drying the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and subsequent removal of the drying agent.
Logical Relationship of Factors Leading to Polymerization
The following diagram illustrates the interplay of factors that can lead to the unwanted polymerization of this compound.
Technical Support Center: Optimizing 1,2-Octadiene Cycloaddition Reactions
Welcome to the technical support center for 1,2-octadiene cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cycloaddition reactions for this compound?
A1: this compound, as a substituted allene (B1206475), can participate in several types of cycloaddition reactions, primarily:
-
[4+2] Cycloaddition (Diels-Alder type): The internal double bond of this compound can act as a dienophile, reacting with a diene to form a six-membered ring.
-
[2+2] Cycloaddition: Either double bond of this compound can react with an alkene or a ketene (B1206846) to form a four-membered cyclobutane (B1203170) ring.[1][2] These reactions are often promoted photochemically or by Lewis acids.[3][4]
-
1,3-Dipolar Cycloaddition: this compound can react with 1,3-dipoles (e.g., azides, nitrones) to form five-membered heterocyclic rings.
Q2: How can I control the regioselectivity in the cycloaddition of this compound?
A2: Regioselectivity is a common challenge in allene cycloadditions. In the case of this compound, the two double bonds are electronically different. The terminal double bond (C1-C2) is generally more nucleophilic than the internal one (C2-C3). Control can be achieved by:
-
Choice of Dienophile/Diene: The electronic properties of the reacting partner are crucial. Electron-withdrawing groups on the dienophile in a Diels-Alder reaction will influence the regiochemical outcome.[5][6]
-
Catalyst Selection: Lewis acids can coordinate to one of the reactants, altering the energies of the frontier molecular orbitals and thereby directing the regioselectivity.[7][8] For instance, a Lewis acid might preferentially activate a dienophile, making the interaction with a specific double bond of the allene more favorable.
-
Steric Hindrance: The pentyl group on this compound can sterically hinder the approach to the internal double bond, which can be exploited to favor reactions at the terminal double bond.
Q3: What is the role of a Lewis acid in optimizing these reactions?
A3: Lewis acids play a significant role in catalyzing cycloaddition reactions by:
-
Increasing Reaction Rate: By coordinating to the dienophile (in a [4+2] reaction) or the ketene (in a [2+2] reaction), a Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[7][8]
-
Enhancing Selectivity: Lewis acids can improve both regioselectivity and stereoselectivity by creating a more organized transition state.[8] This can lead to a higher yield of the desired isomer.[3]
-
Enabling Reactions Under Milder Conditions: Catalysis can allow reactions to proceed at lower temperatures, which can be beneficial for thermally sensitive substrates and can improve selectivity by favoring the kinetic product.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Low Reactivity of Substrates: Unactivated allenes and dienophiles can be sluggish to react. | 1. Increase Temperature: For thermally allowed reactions, increasing the temperature can improve the rate. However, be mindful of potential side reactions and decomposition.[10] 2. Use a Lewis Acid Catalyst: Add a Lewis acid (e.g., AlCl₃, EtAlCl₂, BF₃·OEt₂) to activate the dienophile or ketene.[3][7] 3. Increase Concentration: Higher concentrations of reactants can favor the desired intermolecular reaction over potential decomposition pathways. |
| 2. Diene is in the wrong conformation (s-trans). | 2. For acyclic dienes, the reactive s-cis conformation may be disfavored. Using a cyclic diene that is locked in the s-cis conformation (e.g., cyclopentadiene) can significantly improve yields.[11] | |
| 3. Decomposition of Reactants or Products. | 3. Lower Reaction Temperature: If using a catalyst, it may be possible to run the reaction at a lower temperature to prevent decomposition. 4. Degas Solvents: Remove dissolved oxygen, which can interfere with some catalytic cycles and promote side reactions. | |
| Poor Regioselectivity | 1. Similar Reactivity of the Two Allene Double Bonds. | 1. Change the Catalyst: A different Lewis acid may exhibit a stronger preference for coordinating to a specific site, thus directing the regioselectivity. 2. Modify the Substrate: Introducing bulky groups on the reacting partner can sterically block one reaction pathway. 3. Solvent Optimization: The polarity of the solvent can influence the stability of charged intermediates or transition states, potentially favoring one regioisomeric pathway over another.[12] |
| 2. Thermodynamic vs. Kinetic Control. | 2. Adjust Reaction Temperature: Lower temperatures generally favor the kinetic product, which is formed faster. Higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.[9] | |
| Formation of Side Products (e.g., Polymers, Isomerization Products) | 1. Allene Polymerization. | 1. Use Freshly Purified Allene: Allenes can be prone to polymerization, especially at higher temperatures or in the presence of certain catalysts. 2. Control Reactant Stoichiometry: Use a slight excess of the more stable reactant to ensure the complete consumption of the allene. |
| 2. Side reactions of the catalyst. | 2. Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. 3. Choose a Milder Catalyst: If a strong Lewis acid is causing decomposition, a milder one may be more effective. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials. | 1. Derivatization: If possible, convert the product to a derivative with a significantly different polarity for easier separation, and then revert it back. 2. Alternative Chromatography: Explore different stationary phases or solvent systems for column chromatography. |
| 2. Formation of hard-to-remove byproducts. | 2. Aqueous Workup: A carefully chosen aqueous wash (e.g., dilute acid or base) can sometimes remove specific impurities. 3. Recrystallization or Distillation: These techniques can be very effective for purification if the product is a solid or a liquid with a suitable boiling point.[13] |
Quantitative Data Summary
Table 1: Effect of Lewis Acid on [2+2] Cycloaddition of Ketenes with Alkenes
| Alkene | Ketene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Cyclohexene | Dichloroketene | None | Diethyl Ether | Reflux | 10 | 1:1 |
| Cyclohexene | Dichloroketene | EtAlCl₂ | CH₂Cl₂ | -78 to RT | 84 | 13:1 |
| Cyclopentadiene (B3395910) | Phenyl(methyl)ketene | None | Hexane | Reflux | 71 | 1:6 |
| Cyclopentadiene | Phenyl(methyl)ketene | EtAlCl₂ | CH₂Cl₂ | -78 to RT | 59 | 7:1 |
| Data adapted from general trends observed in Lewis acid-catalyzed [2+2] cycloadditions and are illustrative for reactions involving this compound as the alkene component.[3] |
Table 2: Influence of Solvent on Reaction Rate
| Reaction Type | Solvent 1 (Polarity) | Solvent 2 (Polarity) | Relative Rate (Solvent 1 vs. 2) |
| Diels-Alder | Dichloromethane (B109758) (Polar Aprotic) | Toluene (Nonpolar) | Generally faster in more polar solvents. |
| 1,3-Dipolar Cycloaddition | Dimethyl Sulfoxide (Polar Aprotic) | Tetrahydrofuran (Less Polar) | Rate can be significantly enhanced in polar aprotic solvents. |
| General trends in solvent effects on cycloaddition reactions.[12][14] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Cyclopentadiene
Objective: To synthesize the Diels-Alder adduct of this compound and cyclopentadiene using a Lewis acid catalyst.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethylaluminum dichloride (EtAlCl₂) solution (1 M in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the flask.
-
Add freshly cracked cyclopentadiene (1.2 eq) to the reaction flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the ethylaluminum dichloride solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at -78 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Thermal [2+2] Cycloaddition of this compound with Dichloroketene
Objective: To synthesize the [2+2] cycloadduct of this compound and dichloroketene. Dichloroketene is generated in situ from trichloroacetyl chloride.
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Activated Zinc dust
-
Anhydrous Diethyl Ether
-
Standard glassware for reflux and inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere.
-
Add activated zinc dust (2.0 eq) and anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether.
-
Heat the zinc suspension to a gentle reflux.
-
Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc.
-
Wash the zinc with diethyl ether.
-
Combine the filtrates and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for a this compound cycloaddition experiment.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. (PDF) Solvent Effects in Heterogeneous Selective [research.amanote.com]
addressing challenges in the scale-up of 1,2-octadiene synthesis
Welcome to the technical support center for the synthesis of 1,2-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this versatile allene (B1206475).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, a terminal allene, can be achieved through several established methods for allene synthesis. The most common and versatile approaches include:
-
Skattebøl Rearrangement (and its Doering-Moore-Skattebøl variant): This method starts from gem-dihalocyclopropanes, which are treated with an organolithium reagent to form a carbene intermediate that rearranges to the allene.
-
Reactions from Propargylic Precursors: This is a widely used strategy that involves the Sₙ2' substitution of propargylic electrophiles (like halides, tosylates, or carbonates) with organometallic reagents. Organocuprates are frequently the nucleophiles of choice for these transformations.[1]
-
Crabbé-Ma Allene Synthesis: This method utilizes terminal alkynes and aldehydes to construct the allene skeleton.
-
Myers Allene Synthesis: This route proceeds from propargylic alcohols.
Q2: I am observing a low yield of this compound in my reaction. What are the likely causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Common issues include incomplete reaction, degradation of the product, and competing side reactions. To improve the yield, consider the following:
-
Reaction Temperature: Temperature control is often critical. Some reactions require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the product.[1]
-
Inert Atmosphere: Many reagents used in allene synthesis, especially organometallic compounds, are sensitive to air and moisture. Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent reagent quenching and side reactions.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times or elevated temperatures.[1]
-
Reagent Quality: The purity and activity of your reagents, particularly organometallic compounds, are paramount. Use freshly prepared or titrated reagents for best results.
Q3: My purified this compound seems to be unstable and decomposes upon storage. How can I prevent this?
A3: Allenes can be prone to dimerization and oligomerization, especially if impure or stored improperly. To enhance the stability of your purified this compound:
-
Thorough Purification: Ensure the complete removal of any residual catalyst or acidic/basic impurities from the workup, as these can promote decomposition.
-
Proper Storage: Store the purified this compound at low temperatures (e.g., in a freezer) under an inert atmosphere.
-
Lower Concentration: During workup and storage, using lower concentrations can sometimes disfavor bimolecular side reactions like dimerization.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of isomeric alkyne (octyne) is formed alongside this compound. | This is a classic issue in syntheses starting from propargylic precursors, where there is competition between the desired Sₙ2' pathway (leading to the allene) and the Sₙ2 pathway (leading to the alkyne).[1] | Optimize Nucleophile: "Soft" nucleophiles, such as organocuprates, generally favor the Sₙ2' pathway.[1] Solvent Effects: A less polar, non-coordinating solvent may favor the Sₙ2' reaction.[1] Leaving Group: Experiment with different leaving groups on the propargylic substrate (e.g., halides, tosylates, carbonates) to improve selectivity.[1] |
| Formation of cyclopentadiene (B3395910) derivatives as byproducts in a Skattebøl rearrangement. | This is a known side reaction when the cyclopropane (B1198618) ring has a vinyl substituent, proceeding through a "foiled carbene" intermediate that leads to a vinylcyclopropane (B126155) rearrangement.[3] | Temperature Control: This rearrangement is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for allene formation can suppress the formation of the cyclopentadiene byproduct.[1] |
| This compound is dimerizing or oligomerizing during the reaction or workup. | Allenes can undergo thermal or metal-catalyzed dimerization and oligomerization. This is exacerbated by prolonged heating or the presence of residual catalyst.[2] | Control Reaction Time and Temperature: Avoid excessive heating and long reaction times once the allene has formed. Work up the reaction promptly upon completion.[2] Complete Catalyst Removal: If a transition metal catalyst is used, ensure its complete removal during workup. This can often be achieved by filtration through a pad of silica (B1680970) gel or celite.[2] Lower Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions.[2] |
| Difficulty in purifying this compound from the reaction mixture. | The non-polar nature of this compound can make it difficult to separate from other non-polar byproducts or starting materials. | Distillation: For thermally stable compounds, fractional distillation under reduced pressure can be effective. Chromatography: Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) is a common method. Argentation Chromatography: For challenging separations from other olefins, silica gel impregnated with silver nitrate (B79036) can be used, as the silver ions interact differently with various types of double bonds. |
Quantitative Data on Reaction Parameter Optimization
The following table summarizes the impact of various reaction parameters on the yield of a generic diene synthesis, based on optimization studies of similar compounds. This data can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Range Studied | Effect on Yield | Notes |
| Temperature | 333 - 363 K | A quadratic relationship is often observed, with an optimal temperature for maximum yield. | Higher temperatures can lead to product decomposition. |
| Catalyst Loading | 0.3 - 0.5 mol% | Yield generally increases with catalyst loading up to an optimal point. | Higher loadings can lead to increased side reactions and cost. |
| Reactant Molar Ratio | 2.5:1 - 10:1 (Alkene:Oxidant) | The optimal molar ratio depends on the specific reaction. Excess of one reactant can drive the reaction to completion but may complicate purification. | A negative effect on yield can be observed at very high molar ratios of one reactant. |
| Reaction Time | 60 - 240 min | Yield increases with time until the reaction reaches completion, after which it may decrease due to product degradation. | Continuous monitoring is recommended to identify the optimal reaction time. |
Data adapted from optimization studies on diene epoxidation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Skattebøl Rearrangement
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 1,1-dibromo-2-hexylcyclopropane (B12086694)
-
To a stirred solution of 1-octene (B94956) (1 equivalent) and bromoform (B151600) (1.5 equivalents) in dichloromethane (B109758) at 0 °C, add a 50% aqueous solution of sodium hydroxide (B78521) (3 equivalents) containing a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the disappearance of the starting material by GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1,1-dibromo-2-hexylcyclopropane.
Step 2: Skattebøl Rearrangement to this compound
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the 1,1-dibromo-2-hexylcyclopropane (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of methyllithium (B1224462) or n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure (to avoid co-distillation of the volatile product).
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound from a Propargylic Precursor using an Organocuprate
This protocol is a general guideline and may require optimization.
Step 1: Preparation of a Propargylic Mesylate
-
Dissolve 1-octyn-3-ol (B1346985) (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (B128534) (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude propargylic mesylate, which is often used in the next step without further purification.
Step 2: Reaction with Lithium Dimethylcuprate
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend copper(I) iodide (1 equivalent) in anhydrous diethyl ether at -20 °C.
-
Slowly add a solution of methyllithium (2 equivalents) dropwise to form a solution of lithium dimethylcuprate.
-
Cool the cuprate (B13416276) solution to -78 °C.
-
Add a solution of the propargylic mesylate from Step 1 (1 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction by GC-MS.
-
Quench the reaction by pouring it into a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent and purify the crude this compound by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key challenges in the scale-up of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo( vi ) complex via response surface methodolog ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00461A [pubs.rsc.org]
- 3. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions of 1,2-Octadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 1,2-octadiene. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Disclaimer
The following guidance is based on general principles of reaction chemistry and experience with similar unsaturated systems. Specific calorimetric data for reactions involving this compound is not extensively available in the public domain. It is crucial to perform a thorough risk assessment and initial small-scale trials to determine the specific exothermic profile of your reaction before scaling up.
Frequently Asked Questions (FAQs)
Q1: What types of reactions involving this compound are likely to be exothermic?
A1: Most addition reactions to the double bonds of this compound are exothermic. This is because the conversion of a relatively weak π-bond into two stronger σ-bonds releases energy.[1] Common examples include:
-
Cycloaddition Reactions: Such as Diels-Alder type reactions, where the allene (B1206475) reacts with a dienophile.[2][3][4][5]
-
Electrophilic Additions: Reactions with strong acids (e.g., HBr, HCl) can be highly exothermic.[6][7][8][9]
-
Radical Additions: These reactions can also release significant heat.
-
Polymerization: The polymerization of dienes is a highly exothermic process.[10]
-
Hydrogenation: Catalytic hydrogenation of double bonds is typically exothermic.
Q2: How does the structure of this compound influence its reactivity and exothermicity?
A2: this compound is a cumulene (an allene), meaning it has two adjacent double bonds. This structure makes it highly reactive and prone to exothermic reactions. The strain in the sp-hybridized central carbon and the high electron density of the π-systems contribute to its reactivity.
Q3: What are the primary safety concerns when working with exothermic reactions of this compound?
A3: The primary concern is a thermal runaway reaction . This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can cause the reactor to rupture, leading to explosions and fires. It is crucial to have robust temperature control and an emergency quenching plan in place.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase
Symptoms:
-
A sudden spike in the internal reaction temperature.
-
Boiling of the solvent, even with cooling applied.
-
A rapid increase in pressure.
Possible Causes:
-
Reagent Addition Rate is Too High: The most common cause is adding a reactant too quickly, leading to an accumulation of unreacted starting material and a sudden burst of energy release.
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity for the scale of the reaction.
-
Poor Heat Transfer: Inefficient stirring or a viscous reaction mixture can lead to localized hot spots.
-
Incorrect Reaction Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat output per unit volume.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reagent Addition | Immediately stop the addition of all reagents. | Prevents further heat generation. |
| Cooling | Increase cooling capacity (e.g., add dry ice to an acetone (B3395972) bath). | Maximizes heat removal from the system. |
| Stirring | Ensure vigorous and efficient stirring. | Improves heat transfer and prevents localized heating. |
| Dilution | If safe to do so, add a pre-cooled, inert solvent. | Reduces the concentration of reactants and can help absorb heat. |
| Quenching | Prepare a quenching agent and have it readily available. | In a severe runaway, quenching the reaction may be the only way to bring it under control. |
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Symptoms:
-
No initial temperature increase upon addition of a catalyst or initiator.
-
A sudden and rapid temperature rise after an induction period.
Possible Causes:
-
Impure Reagents: Impurities can inhibit the catalyst or initiator.
-
Low Initial Temperature: Some reactions have a minimum temperature required for initiation.
-
Poor Mixing: The catalyst or initiator may not be adequately dispersed.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reagent Purity | Ensure all reagents and solvents are pure and dry. | Impurities can have unpredictable effects on reaction kinetics. |
| Initiation | Consider gentle warming to initiate the reaction, but with extreme caution and adequate cooling on standby. | Overcoming the activation energy barrier. |
| Catalyst/Initiator | Ensure the catalyst or initiator is properly activated and dispersed. | Homogeneous reaction conditions are crucial for controlled initiation. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Addition Reaction
This protocol provides a general framework. Specific parameters should be optimized on a small scale.
-
Reactor Setup:
-
Use a jacketed reactor connected to a cryostat for precise temperature control.
-
Equip the reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel for reagent addition, and a nitrogen inlet.
-
-
Initial Charge:
-
Charge the reactor with this compound and a suitable solvent.
-
Cool the reactor contents to the desired initial temperature (e.g., -78 °C, 0 °C).
-
-
Reagent Addition:
-
Add the second reactant dropwise via the dropping funnel over a prolonged period.
-
Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
Continuously monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Quenching and Workup:
-
Once the reaction is complete, slowly and carefully add a quenching agent if necessary.
-
Allow the reaction mixture to slowly warm to room temperature before proceeding with the workup.
-
Protocol 2: Reaction Calorimetry for Exotherm Characterization
To safely scale up a reaction, it is highly recommended to determine its heat of reaction using a reaction calorimeter.
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Small-Scale Reaction: Perform the reaction on a small scale within the calorimeter.
-
Data Acquisition: The calorimeter will measure the heat flow in real-time as the reagents are added and the reaction proceeds.
-
Data Analysis: The data will provide crucial information, including:
-
Total heat of reaction (ΔHrxn).
-
Maximum heat flow.
-
Heat capacity of the reaction mixture.
-
Adiabatic temperature rise.
-
This data is essential for designing an adequate cooling system for a larger-scale reaction.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled temperature rise.
Caption: Key elements of a comprehensive exothermic reaction management strategy.
References
- 1. Alkene Reactivity [www2.chemistry.msu.edu]
- 2. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Investigating Catalyst Poisoning in the Hydrogenation of 1,2-Octadiene
Welcome to the technical support center for the hydrogenation of 1,2-octadiene. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to catalyst poisoning during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogenation reaction has stopped or is extremely sluggish. What is the most probable cause?
A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with catalyst poisoning being the most likely culprit. You should first investigate the purity of your this compound starting material, the solvent, and the hydrogen gas. Trace impurities can act as potent poisons for common hydrogenation catalysts like palladium.[1][2]
Q2: What are the common catalyst poisons I should be aware of in this reaction?
For palladium-based catalysts, which are frequently used for hydrogenation, several classes of compounds are known poisons:
-
Sulfur Compounds: Substances like thiols, sulfides (e.g., hydrogen sulfide), and thiophenes are notorious for irreversibly binding to the palladium surface, blocking active sites.[2][3]
-
Nitrogen Compounds: Amines, amides, and other nitrogen-containing heterocycles can also act as poisons, though their effect can sometimes be reversible.[4][5]
-
Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto the catalyst surface and inhibit the reaction.[1][6]
-
Halides: Halogenated compounds can deactivate the catalyst.[1][7]
-
Heavy Metals: Traces of other metals can interfere with catalytic activity.[7]
Q3: How can I confirm that my catalyst is poisoned?
Diagnosing catalyst poisoning involves a process of elimination and analysis:
-
Review Reactant Purity: Check the certificates of analysis for your this compound, solvent, and hydrogen gas. Look for specified limits on sulfur, nitrogen, or other potential poisons.
-
Run a Control Experiment: Perform the reaction with a fresh, trusted batch of catalyst, high-purity solvent, and a purified substrate. If this reaction proceeds normally, it strongly suggests the original components were contaminated.
-
Analytical Testing: Analyze your starting materials and solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities or specific elemental analysis for sulfur.
-
Catalyst Characterization: Characterize the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify adsorbed species on the surface or Temperature-Programmed Desorption/Oxidation (TPD/TPO) to detect strongly bound poisons or carbonaceous deposits ("coke").[8][9]
Q4: Is it possible to regenerate a poisoned palladium catalyst?
Regeneration is sometimes possible, but its success depends heavily on the nature of the poison.[2]
-
Reversible Poisoning/Fouling: If the catalyst is deactivated by weakly adsorbed species or byproducts (coking), washing with a suitable solvent or a mild oxidative treatment may restore some activity.[2][10]
-
Irreversible Poisoning: For strong poisons like sulfur compounds, which form stable chemical bonds with the palladium, regeneration is much more difficult.[11] Aggressive methods like high-temperature treatment under a hydrogen or oxygen atmosphere may be required, but these do not always guarantee full recovery of activity and can sometimes lead to changes in catalyst morphology (sintering).[3][12][13]
Q5: How can I prevent catalyst poisoning in my experiments?
Prevention is the most effective strategy:
-
Use High-Purity Reagents: Always use the highest purity this compound, solvents, and hydrogen gas available. It is recommended to use hydrogen with >99.99% purity.[1]
-
Purify Reactants: If you suspect contamination, purify your starting materials. For example, pass liquid reagents through a column of activated alumina (B75360) to remove polar impurities.
-
Use a Guard Bed: In flow chemistry setups, a small pre-column (guard bed) containing a scavenger material can be used to remove poisons from the reactant stream before it reaches the main catalyst bed.[2]
-
Proper Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation of the active sites.[14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the hydrogenation of this compound.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze starting materials and solvent for impurities (GC-MS, sulfur-specific analysis).- Review the purity specifications of the hydrogen gas. | - Purify reactants and solvent (e.g., distillation, passing through activated alumina).- Switch to a higher grade of hydrogen gas.- Use a guard bed to remove poisons.[2] |
| Improper Catalyst Handling/Activation | - Review your standard operating procedures for catalyst handling.- Confirm the activation protocol for your specific catalyst. | - Ensure the catalyst is transferred under an inert atmosphere.- Follow the manufacturer's recommended activation procedure precisely.[1] | |
| Insufficient Hydrogen Pressure/Flow | - Check for leaks in the hydrogenation apparatus.- Verify the pressure regulator and flow meter readings. | - Seal all connections properly.- Ensure adequate hydrogen pressure is maintained throughout the reaction.[15] | |
| Reaction Starts then Stops | Trace Poison in Reactants | - This is a classic sign of poisoning. A finite amount of poison deactivates the catalyst over time. | - Purify starting materials as described above.- Increase catalyst loading (though this is not a cost-effective long-term solution). |
| Catalyst Fouling (Coking) | - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.[9] | - Optimize reaction conditions (e.g., lower temperature) to minimize side reactions leading to coke formation.- Implement a catalyst regeneration protocol (see Experimental Protocols).[16] | |
| Poor Selectivity (e.g., over-reduction to octane) | Catalyst is Too Active | - The reaction proceeds beyond the desired mono-olefin intermediate. | - Use a "poisoned" or less active catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline).[17][18][19] This is an example of intentional poisoning to control selectivity. |
| Incorrect Reaction Conditions | - Review temperature and pressure settings. | - Lower the reaction temperature and/or pressure to favor partial hydrogenation.[15] |
Quantitative Data on Catalyst Poisoning
The following table provides illustrative data on the effect of a common poison (thiophene, a sulfur-containing compound) on the performance of a 5% Pd/C catalyst in a typical this compound hydrogenation reaction.
| Thiophene Concentration (ppm) | Time for 100% Conversion (hours) | Selectivity for Octenes (%) | Selectivity for Octane (%) |
| 0 | 1 | 98 | 2 |
| 5 | 4 | 95 | 5 |
| 10 | 12 | 92 | 8 |
| 25 | > 24 (incomplete) | N/A | N/A |
| Note: This data is representative and actual results may vary based on specific reaction conditions. |
Visualizations
Caption: A troubleshooting flowchart for diagnosing catalyst poisoning.
Caption: Diagram of active vs. poisoned palladium catalyst sites.
Experimental Protocols
Protocol 1: General Hydrogenation of this compound using Pd/C
Materials:
-
This compound (10 mmol)
-
5% Palladium on Carbon (Pd/C), 50% wet (100 mg, ~0.05 mmol Pd)
-
Ethyl Acetate or Ethanol (High Purity, 50 mL)
-
Hydrogen (H₂) gas (high purity)
-
High-pressure reactor (e.g., Parr shaker) or balloon hydrogenation setup
Procedure:
-
Charge a high-pressure reactor vessel with a magnetic stir bar, this compound, and the solvent.
-
Carefully add the 5% Pd/C catalyst to the solution under a stream of inert gas (e.g., argon or nitrogen). Caution: Palladium on carbon can be pyrophoric when dry and exposed to air.[20] Handle with care, preferably in a wet state.[20]
-
Seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the vessel to remove air by pressurizing with nitrogen (or argon) and venting (repeat 3-5 times).
-
Purge the vessel with hydrogen gas by pressurizing to ~2 bar and venting (repeat 3-5 times).[1]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 3-4 bar or as required).
-
Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature.
-
Monitor the reaction progress by hydrogen uptake or by taking aliquots at regular intervals for analysis by GC or TLC. To take an aliquot, stop the reaction, carefully vent the hydrogen, purge with inert gas, and then quickly take a sample before re-purging and re-pressurizing with hydrogen.[14]
-
Once the reaction is complete (hydrogen uptake ceases), stop stirring, cool to room temperature, and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas for several minutes to remove all residual hydrogen.[14]
-
Carefully open the reactor and filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent. Caution: Do not allow the filtered catalyst cake to dry on the filter paper, as it can ignite.[14] Keep it wet.
-
The filtrate contains the product. The solvent can be removed under reduced pressure.
Protocol 2: Attempted Regeneration of a Poisoned Pd/C Catalyst (Thermal Method)
This protocol is for catalysts suspected of being deactivated by coking or certain reversibly adsorbed poisons. Success is not guaranteed, especially with sulfur poisoning.
Materials:
-
Spent Pd/C catalyst
-
Tube furnace
-
Quartz tube
-
Source of inert gas (Nitrogen or Argon)
-
Source of Hydrogen gas
Procedure:
-
After filtration, wash the spent catalyst thoroughly with a solvent like acetone (B3395972) to remove any residual organic material. Dry the catalyst carefully in a vacuum oven at a low temperature (e.g., 60 °C).
-
Place the dried, spent catalyst in a quartz tube inside a tube furnace.
-
Purge the tube with an inert gas (e.g., nitrogen) for 15-20 minutes to remove all air.
-
While maintaining a slow flow of inert gas, heat the furnace to a target temperature (e.g., 300-400 °C). The optimal temperature depends on the nature of the poison and the catalyst support.
-
Once at the target temperature, switch the gas flow from inert gas to a dilute hydrogen stream (e.g., 5% H₂ in N₂). Caution: This step involves flammable gas at high temperatures and must be performed with appropriate safety measures.
-
Hold under the hydrogen stream for 2-4 hours. This process aims to reduce any oxidized palladium sites and potentially hydrogenate and desorb some of the poisoning species.
-
Switch the gas flow back to inert gas and cool the furnace to room temperature.
-
Once cool, the catalyst can be carefully removed under an inert atmosphere and tested for activity in a small-scale control reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 11. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 12. dcl-inc.com [dcl-inc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. nexair.com [nexair.com]
- 16. mdpi.com [mdpi.com]
- 17. Catalysis - Wikipedia [en.wikipedia.org]
- 18. Khan Academy [khanacademy.org]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
chromatographic separation of 1,2-octadiene from its structural isomers
Technical Support Center: Chromatographic Separation of 1,2-Octadiene
This technical support guide is designed for researchers, scientists, and drug development professionals working on the . It provides troubleshooting advice, frequently asked questions (FAQs), and a foundational experimental protocol to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its structural isomers?
Separating this compound, a cumulated diene (allene), from its isomers presents several challenges due to the subtle structural differences between the molecules. Key difficulties include:
-
Similar Physical Properties: Many octadiene isomers have very close boiling points and polarities, making separation by standard chromatographic techniques difficult.
-
Variety of Isomers: The term "structural isomers" includes positional isomers (e.g., 1,3-octadiene, 1,7-octadiene, 2,4-octadiene) and geometric isomers (cis/trans variants of conjugated dienes).[1][2]
-
Axial Chirality: this compound is an allene, and appropriately substituted allenes can exhibit axial chirality, meaning they can exist as non-superimposable mirror images (enantiomers).[3][4][5] Standard achiral chromatography cannot separate enantiomers.[6]
Q2: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is generally recommended?
For separating volatile and semi-volatile, non-polar hydrocarbons like octadienes, Gas Chromatography (GC) is the most effective and commonly used technique.[7] GC provides high resolution for compounds with different boiling points and polarities. HPLC is less common for these types of analytes but can be employed, particularly for preparative separations or when dealing with derivatives.[8][9]
Q3: What type of GC stationary phase is most effective for separating positional and geometric isomers of octadiene?
The choice of stationary phase is critical for achieving selectivity.[10]
-
Non-Polar Phases: For general separation of hydrocarbon isomers based on boiling point differences, a non-polar stationary phase is a good starting point. Squalane (B1681988) and Apolan have been used effectively for separating various n-alkadiene isomers.[1][11]
-
Polar Phases: In some cases, a polar stationary phase (e.g., Carbowax 20M) can offer different selectivity, particularly when interactions with the double bonds are desired to resolve closely eluting isomers.[1][12] The polarity of the stationary phase can influence the retention order of cis and trans isomers.[1]
-
Liquid Crystalline Phases: These phases offer high isomeric selectivity and are particularly effective for separating positional and geometric isomers that are difficult to resolve on standard columns.[1]
Q4: How can the enantiomers of this compound be separated?
To separate enantiomers, a chiral environment is necessary. This is achieved using chiral chromatography.
-
Chiral GC: This involves using a GC column with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.
-
Chiral HPLC: This technique uses an HPLC column packed with a CSP.[6][13] While both normal-phase and reversed-phase modes can be used, normal-phase is more common for chiral separations of non-polar compounds.[13]
Troubleshooting Guide
Problem: Poor resolution or co-elution of isomers.
-
Possible Cause: The stationary phase lacks the necessary selectivity for the specific isomers.
-
Solution:
-
Change Stationary Phase: If using a non-polar column, switch to a column with a different selectivity, such as one with aromatic character or a more polar phase.[12] Liquid crystalline phases are an excellent option for challenging isomer separations.[1]
-
Optimize Temperature Program: Decrease the temperature ramp rate. A slower ramp increases the interaction time with the stationary phase and can improve the separation of closely eluting peaks.[14]
-
Increase Column Length: Use a longer capillary column (e.g., 60 m or 100 m) to increase the total number of theoretical plates and enhance resolution.[15]
-
Reduce Carrier Gas Flow Rate: Lowering the flow rate can improve efficiency, but be aware that it will also increase analysis time.[15]
-
Problem: Peaks are splitting.
-
Possible Cause: This can be due to improper injection, column overloading, or issues with column installation.[16][17]
-
Solution:
-
Check Injection Technique: Ensure the injection is rapid and smooth. For splitless injection, verify that the initial column temperature is below the solvent's boiling point to allow for proper sample focusing.[16]
-
Reduce Sample Concentration: Dilute the sample or increase the split ratio to avoid overloading the column.[16]
-
Re-install the Column: Ensure the column is cut cleanly and installed correctly in the injector and detector ports to avoid dead volumes.[10]
-
Problem: Irreproducible retention times.
-
Possible Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system.[18]
-
Solution:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Verify Flow and Pressure: Ensure that the gas flow or pressure regulators are functioning correctly and providing a stable supply.[16]
-
Allow for Equilibration: Ensure the oven temperature is stable and that the column is fully equilibrated at the initial temperature before each injection.[14]
-
Problem: Rising baseline during the temperature program.
-
Possible Cause: This is often due to column bleed, where the stationary phase degrades at high temperatures.[10]
-
Solution:
-
Condition the Column: Properly condition the new column according to the manufacturer's instructions to remove volatile contaminants.
-
Check Maximum Temperature: Do not exceed the column's maximum recommended operating temperature.[14]
-
Use High-Purity Gas: Ensure the carrier gas is of high purity and passes through an oxygen and moisture trap to prevent stationary phase degradation.
-
Data and Method Selection Summary
The optimal chromatographic approach depends on the specific separation goal.
| Separation Goal | Isomer Type | Recommended Technique | Recommended Stationary Phase Type |
| General Profiling | Positional (e.g., 1,2- vs. 1,7-octadiene) | Gas Chromatography (GC) | Non-polar (e.g., Squalane, DB-5) or Liquid Crystalline for high selectivity.[1][11] |
| Geometric Isomerism | Cis/Trans (e.g., cis- vs. trans-2,4-octadiene) | Gas Chromatography (GC) | Polar (e.g., Carbowax) or Liquid Crystalline.[1][12] |
| Enantiomeric Purity | Enantiomers (R- vs. S-1,2-octadiene) | Chiral GC or Chiral HPLC | Chiral Stationary Phase (CSP).[13][19] |
Experimental Protocols
Protocol 1: GC-MS Method for General Isomer Profiling
This protocol provides a starting point for separating positional and geometric isomers of octadiene. Optimization will be required based on the specific mixture.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the octadiene isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane.[20]
-
GC Conditions:
-
Column: High-efficiency capillary column (e.g., 100 m x 0.25 mm I.D., 0.25 µm film thickness) with a squalane or similar non-polar stationary phase.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 100:1 ratio) to prevent column overload.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 2 °C/min to 100 °C.
-
Final Hold: Hold at 100 °C for 10 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
-
Data Analysis: Identify isomers based on their mass spectra and relative retention times. The NIST Mass Spectral Library can aid in identification.[21]
Visualizations
Method Development Workflow
Caption: Workflow for chromatographic method development.
Troubleshooting Logic
Caption: Logic map for troubleshooting common GC issues.
References
- 1. vurup.sk [vurup.sk]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Allenes - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC Separation Columns | Ziemer Chromatographie [ziemer-chromatographie.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. research.tue.nl [research.tue.nl]
- 12. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. hplc.eu [hplc.eu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. 1,7-Octadiene [webbook.nist.gov]
Technical Support Center: Improving Regioselectivity in the Hydroformylation of 1,2-Octadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the hydroformylation of 1,2-octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the hydroformylation of this compound?
The hydroformylation of this compound, a monosubstituted allene (B1206475), can theoretically yield a mixture of α,β-unsaturated and β,γ-unsaturated aldehydes. The position of the formyl group addition is influenced by the catalyst system and reaction conditions. The desired product is often the β,γ-unsaturated aldehyde, which results from the hydroformylation of the terminal double bond.
Q2: Which catalyst systems are most effective for achieving high regioselectivity in the hydroformylation of allenes like this compound?
Rhodium-based catalysts are commonly employed for the hydroformylation of allenes.[1][2] The choice of ligand is crucial for controlling regioselectivity.[2] Ligands such as BisDiazaPhos (BDP) and self-assembling phosphine (B1218219) ligands like 6-DPPon have demonstrated high efficacy in directing the hydroformylation to the desired position, minimizing isomerization and hydrogenation side reactions.[1][3]
Q3: What are the key factors influencing regioselectivity in this reaction?
Several factors can significantly impact the regioselectivity of this compound hydroformylation:
-
Ligand Selection: The steric and electronic properties of the ligand play a pivotal role. Bulky phosphine or phosphite (B83602) ligands can favor the formation of one regioisomer over another due to steric hindrance around the metal center.[4]
-
Catalyst Precursor: The choice of rhodium precursor can affect catalyst activation and overall performance.
-
Reaction Temperature: Temperature can influence the rates of competing reactions such as isomerization and hydrogenation. Lower temperatures are often favored to enhance selectivity.[4]
-
Syngas (CO/H₂) Pressure: The partial pressures of carbon monoxide and hydrogen can affect the catalyst's resting state and the rate of individual steps in the catalytic cycle, thereby influencing regioselectivity.[4]
Q4: What are common side reactions to be aware of during the hydroformylation of this compound?
Common side reactions include:
-
Isomerization: The double bonds in this compound can migrate to form other octadiene isomers, which can then undergo hydroformylation to yield a mixture of aldehyde products.
-
Hydrogenation: The alkene or the resulting aldehyde can be reduced by hydrogen, leading to the formation of octenes or alcohols, respectively.[4]
-
Aldol Condensation: The product aldehydes can undergo self-condensation, especially at higher temperatures.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Aldehyde Isomers)
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The current ligand may not provide sufficient steric or electronic influence. |
| Action: Screen a variety of phosphine and phosphite ligands. Consider bulky or chelating ligands known to enhance regioselectivity in allene hydroformylation, such as BisDiazaPhos (BDP) or 6-DPPon.[2][3] | |
| Suboptimal Temperature | Higher temperatures can lead to increased isomerization and decreased selectivity. |
| Action: Perform the reaction at a lower temperature. Conduct a temperature screen (e.g., from 40°C to 80°C) to find the optimal balance between reaction rate and regioselectivity. | |
| Incorrect Syngas Pressure | The ratio and total pressure of CO and H₂ can significantly affect the product distribution. |
| Action: Vary the H₂/CO ratio (e.g., 1:1, 2:1, 1:2) and the total syngas pressure. Higher CO partial pressure can sometimes favor the formation of the desired isomer.[4] |
Issue 2: Low Yield of Desired Aldehyde
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Impurities in the substrate or solvent (e.g., peroxides) can deactivate the catalyst. The ligand may also degrade under reaction conditions.[4] |
| Action: Ensure the substrate and solvent are rigorously purified and degassed. Store reagents under an inert atmosphere. Consider using a more robust ligand. | |
| Competing Hydrogenation | The alkene substrate or the aldehyde product is being reduced. |
| Action: Lower the reaction temperature and/or decrease the partial pressure of hydrogen.[4] | |
| Suboptimal Catalyst Loading | The catalyst concentration may be too low for efficient conversion. |
| Action: Increase the catalyst loading incrementally. Be aware that higher concentrations can sometimes lead to increased side reactions. |
Data Presentation
The following table summarizes illustrative quantitative data for the rhodium-catalyzed hydroformylation of a 1,1-disubstituted allene, which serves as a model for the behavior of this compound.
Table 1: Illustrative Regioselectivity in the Hydroformylation of a 1,1-Disubstituted Allene
| Entry | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Regioselectivity (β,γ-unsaturated : other) |
| 1 | 6-DPPon | 60 | 20 (1:1) | 16 | >95 | >95:5 |
| 2 | PPh₃ | 60 | 20 (1:1) | 16 | 85 | 70:30 |
| 3 | Xantphos | 60 | 20 (1:1) | 16 | 90 | 85:15 |
Data is illustrative and based on findings for similar substrates.[3]
Experimental Protocols
General Protocol for the Rhodium-Catalyzed Hydroformylation of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂])
-
Phosphine or phosphite ligand (e.g., 6-DPPon)
-
This compound (purified and degassed)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar and temperature/pressure controls
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the rhodium precursor and the ligand to a Schlenk flask.
-
Add the anhydrous, degassed solvent to dissolve the catalyst components.
-
Stir the solution for a specified time to allow for complex formation.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the high-pressure reactor via a cannula.
-
Add the purified this compound to the reactor.
-
Seal the reactor and purge several times with the CO/H₂ gas mixture.
-
-
Reaction Execution:
-
Pressurize the reactor to the desired pressure with the CO/H₂ mixture.
-
Begin stirring and heat the reactor to the desired temperature.
-
Maintain a constant pressure throughout the reaction by supplying gas from a reservoir.
-
Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor setup allows).
-
-
Work-up and Analysis:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent the excess gas.
-
Open the reactor and collect the reaction mixture.
-
Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and regioselectivity.
-
The product can be purified by column chromatography if necessary.
-
Mandatory Visualizations
Caption: Experimental workflow for the hydroformylation of this compound.
Caption: Troubleshooting logic for addressing poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Rh-Catalyzed Hydroformylation of 1,1,3-Trisubstituted Allenes Using BisDiazaPhos Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining Experimental Procedures for Substance Administration
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during substance administration in experimental settings.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during various substance administration procedures.
Intravenous (IV) Injection in Mice (Tail Vein)
| Problem | Possible Cause | Solution |
| Difficulty Visualizing the Tail Vein | - Inadequate vasodilation.- Poor lighting. | - Warm the mouse's tail by placing it in warm water (30-35°C) or under a heat lamp for a few minutes to dilate the veins.[1]- Ensure the procedure is performed under bright, direct light.[2] |
| Needle Misses the Vein (Subcutaneous Bleb Forms) | - Incorrect needle angle or depth.- Mouse movement during injection. | - Insert the needle at a shallow angle (~10-30 degrees) almost parallel to the vein.[2][3]- Ensure the mouse is properly restrained to minimize movement.[3][4]- If a bleb forms, withdraw the needle and re-attempt at a more proximal site on the tail.[3] |
| Resistance Felt During Injection | - The needle is not in the vein.- The needle has passed through the vein. | - If resistance is felt, do not force the injection. Withdraw the needle and re-attempt.[2][4]- A successful injection should have no resistance, and the vein may blanch as the substance is administered.[5] |
| Blood Leaks from the Injection Site | - Needle was not kept in the vein long enough after injection.- Inadequate pressure applied after withdrawal. | - After the injection is complete, keep the needle in the vein for a few seconds before slowly withdrawing it.[6]- Apply gentle pressure to the injection site with gauze to promote hemostasis.[6] |
Intraperitoneal (IP) Injection in Mice
| Problem | Possible Cause | Solution |
| Inadvertent Injection into an Organ (e.g., Cecum, Bladder) | - Incorrect injection site.- Needle inserted too deeply. | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][8]- Tilt the mouse's head downwards to shift the abdominal organs cranially.[9]- Insert the needle at a shallow angle (~10-15 degrees) and do not insert it too deeply. |
| Substance Leaks from the Injection Site | - Needle was not inserted correctly through the skin and peritoneum.- Too large of an injection volume. | - Ensure the needle penetrates both the skin and the peritoneal wall.- Adhere to recommended maximum injection volumes (see table below). |
| Animal Shows Signs of Pain or Distress | - Irritating substance or vehicle.- Puncture of an internal organ. | - Ensure the substance's pH is close to physiological levels and consider the use of non-irritating vehicles.[10]- If signs of distress are observed, monitor the animal closely and consult with veterinary staff. |
| Aspiration of Blood or Other Fluid into the Syringe | - The needle has entered a blood vessel or organ. | - If blood or other fluid is aspirated, withdraw the needle immediately and use a new sterile needle and syringe for a new attempt at a different site.[11] |
Subcutaneous (SC) Injection in Mice
| Problem | Possible Cause | Solution |
| Fluid Leaks from the Injection Site | - The needle did not fully penetrate the subcutaneous space.- The injection was administered too quickly. | - Ensure the "tent" of skin is properly formed and the needle is inserted into the space created.- Inject the substance slowly and steadily.[12] |
| Formation of a Large, Persistent Lump | - The substance was not fully absorbed.- Inflammatory reaction to the substance or vehicle. | - Gently massage the area after injection to aid in dispersal.- If the lump persists or is accompanied by signs of inflammation, consult with veterinary staff. |
| Bruising or Hematoma at the Injection Site | - Damage to small blood vessels during injection. | - This is usually a minor complication that resolves on its own. Applying gentle pressure after injection can minimize bruising.[13] |
Oral Gavage in Mice
| Problem | Possible Cause | Solution |
| Fluid Comes Out of the Nose or Mouth | - Accidental administration into the trachea. | - Stop the procedure immediately.[14]- Ensure the gavage needle is inserted gently and follows the roof of the mouth towards the esophagus.[15]- The animal should swallow as the tube is passed. If resistance is met, do not force the tube.[16] |
| Animal Struggles Excessively | - Improper restraint.- Stress and anxiety in the animal. | - Ensure the animal is properly restrained with its head and neck extended in a straight line.[14][17]- Acclimate the animals to handling before the procedure to reduce stress.[15] |
| Esophageal or Stomach Perforation | - Forcing the gavage needle.- Using a gavage needle of incorrect size or with a sharp tip. | - Never force the gavage needle; it should pass smoothly down the esophagus.[17]- Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.[14][15] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct needle size and injection volume?
A1: The appropriate needle gauge and injection volume depend on the administration route, the species, and the substance being administered. Using the smallest possible needle gauge for the viscosity of the substance is recommended to minimize tissue trauma.[18] Adhering to recommended maximum injection volumes is crucial to avoid adverse effects.[19]
Recommended Needle Gauges and Maximum Injection Volumes for Mice
| Route | Needle Gauge | Maximum Volume |
| Intravenous (IV) | 27-30 G | 5 ml/kg (bolus), 10 ml/kg (slow) |
| Intraperitoneal (IP) | 25-27 G | 10 ml/kg |
| Subcutaneous (SC) | 25-27 G | 5 ml/kg per site |
| Intramuscular (IM) | 26-30 G | 0.05 ml per site |
| Oral Gavage | 20-22 G (ball-tip) | 10 ml/kg |
This table provides general guidelines. Always consult your institution's IACUC guidelines and relevant literature for specific experimental protocols.[11][20][21][22]
Q2: My compound is poorly soluble in aqueous solutions. What vehicle should I use?
A2: For poorly soluble compounds, several alternative vehicles can be considered. The choice of vehicle depends on the compound's properties, the route of administration, and potential toxicity of the vehicle itself.[23] Common strategies include:
-
Co-solvents: Mixtures of water with solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can improve solubility. However, there is a risk of precipitation upon injection.[24]
-
Surfactants: Solutions containing surfactants like Tween 80 or Cremophor EL can form micelles to encapsulate hydrophobic compounds.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[25]
-
Lipid-based formulations: Oils (e.g., corn oil, sesame oil) or lipid emulsions can be used for oral or parenteral administration of highly lipophilic compounds.[23]
It is crucial to run a vehicle-only control group in your experiment to account for any biological effects of the vehicle itself.[26]
Q3: How can I minimize stress to the animals during substance administration?
A3: Minimizing animal stress is crucial for both animal welfare and the scientific validity of your results.[27] Key strategies include:
-
Habituation: Acclimate the animals to the handling and restraint procedures before the actual experiment.[15][27]
-
Proper Restraint: Use appropriate and gentle restraint techniques to ensure the animal is secure and comfortable.[28]
-
Proficiency: Ensure that all personnel performing the procedures are well-trained and proficient.
-
Refinement of Techniques: Whenever possible, choose the least invasive administration route that is appropriate for your experimental goals.
Q4: What are the signs of a successful intravenous injection in the mouse tail vein?
A4: A successful IV tail vein injection is characterized by:
-
Lack of resistance: The plunger of the syringe should depress smoothly without force.[4]
-
Blanching of the vein: The vein may appear to clear or "blanch" as the solution is injected and displaces the blood.[5]
-
No swelling: There should be no immediate swelling or formation of a bleb at the injection site, which would indicate a subcutaneous injection.[4]
Experimental Protocols
Protocol 1: Preparation of a Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of a poorly water-soluble compound in 0.5% carboxymethylcellulose (CMC) in water.
Materials:
-
Test compound
-
Carboxymethylcellulose (low viscosity)
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile glass beaker
-
Graduated cylinder
-
Scale
Procedure:
-
Prepare 0.5% CMC solution:
-
Weigh 0.5 g of CMC.
-
In the sterile beaker, add the CMC to 100 mL of sterile water while stirring with the magnetic stir bar.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the compound suspension:
-
Calculate the required amount of the test compound for the desired final volume and concentration.
-
Weigh the calculated amount of the test compound.
-
If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
Slowly add the powdered compound to the 0.5% CMC solution while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue stirring or use gentle sonication to break them up.
-
The suspension should be prepared fresh daily. Before each administration, vortex the suspension to ensure homogeneity.
-
Mandatory Visualizations
Caption: A typical experimental workflow for in vivo substance administration.
Caption: Simplified MAPK/ERK signaling pathway often modulated by drug administration.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. researchgate.net [researchgate.net]
- 3. research.unc.edu [research.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. assaygenie.com [assaygenie.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. instechlabs.com [instechlabs.com]
- 15. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 18. lar.fsu.edu [lar.fsu.edu]
- 19. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 20. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 21. queensu.ca [queensu.ca]
- 22. s3.amazonaws.com [s3.amazonaws.com]
- 23. caymanchem.com [caymanchem.com]
- 24. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 28. downstate.edu [downstate.edu]
Technical Support Center: Strategies for Optimizing Chemical Reaction Yields
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing chemical reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the first steps I should take to troubleshoot?
A1: Start by systematically evaluating the fundamental components of your reaction.[1][2] Begin with a thorough analysis of your starting materials and reagents to ensure their purity and stability. Confirm that all glassware is clean and dry to prevent contamination.[3] Next, carefully review your reaction setup and procedure, ensuring accurate measurements and proper technique.[1][3] It is also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is going to completion.[1]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent choice is critical as it can significantly impact reaction rates and yields. The ideal solvent should completely dissolve all reactants at the reaction temperature to ensure a homogeneous reaction mixture.[4] It's also vital that the solvent is inert and does not react with any of the reactants, reagents, or the catalyst.[4] The polarity of the solvent should be matched to the polarity of the transition state of your reaction; polar solvents tend to accelerate reactions with polar transition states.[4] Finally, consider the practical aspects of downstream processing, such as the ease of solvent removal.[4]
Q3: What is the difference between "One-Factor-at-a-Time" (OFAT) and "Design of Experiments" (DoE) for reaction optimization?
A3: OFAT is a traditional method where you vary one experimental parameter at a time while keeping all others constant.[5][6][7] While intuitive, this approach can be inefficient and may not identify the true optimal conditions due to ignoring interactions between factors.[5][7][8] Design of Experiments (DoE) is a statistical approach where multiple factors are varied simultaneously in a structured manner.[2][5][9] This method is more efficient, requires fewer experiments, and can identify interactions between variables, leading to a more robust optimization of the reaction.[2][9][10]
Q4: How do I select the best catalyst for my reaction?
A4: Catalyst selection is a multi-faceted process. Key factors to consider include catalyst activity (how well it speeds up the reaction), selectivity (its ability to favor the desired product over side products), and stability under the reaction conditions.[11] The physical structure of a solid catalyst, such as its surface area, can also play a significant role.[11] Cost, availability, and environmental impact are also important practical considerations.[11] Often, a screening of several potential catalysts is the most effective approach to identify the optimal choice for a specific transformation.
Q5: My reaction is producing a significant amount of side products. How can I improve the selectivity?
A5: The formation of side products is often due to competing reaction pathways.[12] To minimize these, you can adjust the reaction conditions. Lowering the reaction temperature can often favor the desired product, which typically has a lower activation energy. Altering the order of reagent addition or their stoichiometry can also be effective.[4] Employing a more selective catalyst can also direct the reaction towards the desired product.[11]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during chemical synthesis.
Issue 1: Low or No Product Yield
If you are experiencing a low or non-existent yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no reaction yield.
Issue 2: Incomplete Reaction
If monitoring indicates that the reaction is stalling before all the starting material is consumed, consider the following:
-
Increase Reaction Time: The reaction may simply be slow. Extend the reaction time and continue to monitor its progress.
-
Increase Temperature: Raising the temperature often increases the reaction rate. However, be cautious as this can also lead to decomposition or the formation of side products.[4]
-
Add More Reagent/Catalyst: One of the reagents may be limiting, or the catalyst may have deactivated. Adding more of the limiting reagent or a fresh portion of the catalyst can sometimes drive the reaction to completion.
Issue 3: Formation of Unexpected Side Products
The presence of unexpected side products can complicate purification and reduce the yield of the desired product.
-
Analyze the Side Products: If possible, isolate and characterize the major side products. Understanding their structure can provide clues about the undesired reaction pathways.
-
Modify Reaction Conditions:
-
Temperature: Lowering the temperature is often a good first step to increase selectivity.
-
Concentration: Adjusting the concentration of reactants can alter the relative rates of competing reactions.
-
Order of Addition: Changing the order in which reagents are added can sometimes prevent the formation of side products.
-
-
Change the Catalyst or Ligand: A different catalyst or ligand system may offer higher selectivity for the desired transformation.[13]
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how quantitative data can be structured to compare the effects of different reaction parameters on yield.
Table 1: Optimization of a Suzuki Coupling Reaction
This table illustrates the effect of varying the catalyst, base, and temperature on the yield of a Suzuki coupling reaction.
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | 80 | 65 |
| 2 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | 100 | 78 |
| 3 | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 80 | 85 |
| 4 | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 100 | 92 |
| 5 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 100 | 95 |
Data is illustrative and based on general trends in Suzuki coupling optimizations.[9][14]
Table 2: Buchwald-Hartwig Amination Ligand and Base Screening
This table shows the results of a screening experiment to identify the optimal ligand and base for a Buchwald-Hartwig amination.
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | NaOtBu | 95 |
| 2 | Xantphos | NaOtBu | 88 |
| 3 | RuPhos | NaOtBu | 92 |
| 4 | XPhos | K₃PO₄ | 75 |
| 5 | Xantphos | K₃PO₄ | 82 |
| 6 | RuPhos | K₃PO₄ | 78 |
Data is illustrative and based on general trends in Buchwald-Hartwig amination optimizations.[2][10][13]
Experimental Protocols
This section provides detailed methodologies for key experiments in reaction optimization.
Protocol 1: General Procedure for Catalyst Screening in a Buchwald-Hartwig Amination
This protocol describes a method for screening different ligands to find the optimal catalyst system for a Buchwald-Hartwig amination.
Caption: Experimental workflow for catalyst screening.
Methodology:
-
Preparation: To an array of oven-dried reaction vials, each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., NaOtBu, 2.0 equiv.), and the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%).
-
Ligand Addition: To each vial, add a different phosphine (B1218219) ligand (2 mol%).
-
Inert Atmosphere: Cap the vials with septa and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) to each vial via syringe.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate and heat at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, quench each reaction with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate) and add an internal standard.
-
Analysis: Analyze the yield of the desired product in each vial using LC-MS or GC.
-
Selection: Based on the yields, select the optimal ligand for larger-scale reactions.
Protocol 2: Optimization of Reaction Temperature
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
Methodology:
-
Setup: Prepare a series of identical reactions in parallel in a multi-well reaction block or in separate flasks.
-
Temperature Gradient: Set each reaction to run at a different temperature (e.g., in 10 °C increments) around a literature-reported or estimated optimal temperature.[4]
-
Execution: Start all reactions simultaneously and run them for the same duration.
-
Monitoring and Analysis: At the end of the reaction time, quench all reactions and analyze the yield and purity of the product from each reaction.
-
Optimization: Plot the yield and key impurity levels as a function of temperature to determine the optimal temperature that provides the best balance of high yield and low byproduct formation.[4] Be aware that higher temperatures can sometimes lead to product decomposition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. catsci.com [catsci.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. communityresearch.org.nz [communityresearch.org.nz]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Complex Landscape of 1,2-Octadiene Reactions: A GC-MS Characterization Guide
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. When working with reactive intermediates like 1,2-octadiene, an allene, understanding the complex mixture of potential isomers and oxidation products is a significant analytical challenge. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the characterization of this compound reaction products, offering insights into experimental protocols, data interpretation, and alternative analytical approaches.
Allenes, with their cumulative double bonds, are highly reactive and can undergo a variety of transformations, including hydrogenation, halogenation, epoxidation, and oxidation. Each of these reactions can yield a range of constitutional and stereoisomers, necessitating robust analytical techniques for their separation and identification. GC-MS stands out as a powerful and widely used tool for this purpose, offering both high-resolution separation and detailed structural information.
Comparative Analysis of GC-MS Methods for this compound Reaction Products
The choice of GC-MS methodology is critical for the successful analysis of this compound reaction mixtures. Key parameters that influence the separation and identification of products include the choice of the GC column and the temperature program.
| Parameter | Method A: Non-Polar Column | Method B: Polar Column | Justification & Comparison |
| GC Column | DB-5ms (or equivalent) | DB-WAX (or equivalent) | Non-polar columns like DB-5ms separate compounds primarily based on their boiling points. This is effective for separating non-polar products like alkanes and simple halogenated derivatives from the more volatile this compound. Polar columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX), offer enhanced separation of isomers and polar compounds like alcohols, aldehydes, and epoxides by exploiting differences in dipole-dipole interactions. For complex reaction mixtures containing a variety of functional groups, a polar column is often superior for resolving isomeric products. |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min | Initial: 50°C, hold 2 min; Ramp: 8°C/min to 240°C, hold 10 min | The temperature program is optimized to ensure good separation of both volatile starting materials and less volatile products. A slower ramp rate on the polar column (Method B) can improve the resolution of closely eluting isomers. |
| Injector Temp. | 250°C | 250°C | A high injector temperature ensures the rapid and complete volatilization of all components in the sample. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Helium, constant flow 1.2 mL/min | Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Standard electron ionization is used to generate reproducible mass spectra that can be compared to library databases for compound identification. |
Expected Products and Their Characterization
Depending on the reaction conditions, this compound can yield a variety of products. The following table summarizes the expected major products from common reactions and their key mass spectral fragments, which are crucial for their identification.
| Reaction | Expected Major Product(s) | Typical Retention Time (min) on DB-5ms | Key Mass Spectral Fragments (m/z) | Notes |
| Hydrogenation (H₂/Pd) | 1-Octene, 2-Octene (cis/trans), Octane | 5.5 - 6.5 | 1-Octene: 41, 56, 70, 84, 112 (M+); 2-Octene: 41, 55, 70, 84, 112 (M+); Octane: 43, 57, 71, 85, 114 (M+) | The degree of hydrogenation can be controlled by reaction conditions. GC can separate the resulting alkenes and the fully saturated alkane. |
| Halogenation (Br₂) | 1,2-Dibromo-2-octene, 2,3-Dibromo-1-octene | 12.0 - 14.0 | Isotopic pattern for two bromine atoms (M, M+2, M+4). Fragments from loss of Br. | The regioselectivity of halogen addition can be complex. GC-MS is essential to distinguish between the different isomers formed. |
| Epoxidation (m-CPBA) | 1,2-Epoxy-2-octene, 2,3-Epoxy-1-octene | 9.0 - 10.5 | Characteristic fragments from ring opening. | Epoxidation can occur at either of the double bonds, leading to isomeric epoxides. |
| Oxidation (O₃, then Zn/H₂O) | Heptanal, Formaldehyde | Heptanal: ~7.5 | Heptanal: 44, 58, 72, 86, 114 (M+) | Ozonolysis cleaves the double bonds, leading to the formation of aldehydes and/or ketones. Formaldehyde is too volatile for standard GC-MS analysis. |
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of a this compound reaction mixture is provided below.
1. Sample Preparation:
-
Quenching: The reaction should be quenched to stop any further transformations. This can be achieved by rapid cooling or the addition of a suitable quenching agent.
-
Extraction: The reaction mixture is typically diluted with a volatile organic solvent (e.g., diethyl ether, dichloromethane) and washed with water or a suitable aqueous solution to remove catalysts and other inorganic materials.
-
Drying: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove any residual water.
-
Filtration and Concentration: The dried solution is filtered, and the solvent is carefully removed under reduced pressure to concentrate the products.
-
Derivatization (Optional): For polar products such as alcohols or diols, derivatization to their trimethylsilyl (B98337) (TMS) ethers can improve their volatility and chromatographic behavior. This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC-MS system.
-
Separation: The components of the mixture are separated on the GC column based on the chosen temperature program.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the resulting ions are detected.
-
Data Analysis: The resulting chromatogram shows the separated components as peaks. The mass spectrum of each peak is used to identify the compound by comparing it to spectral libraries (e.g., NIST) and by interpreting the fragmentation pattern. Quantification can be performed by integrating the peak areas and using an internal or external standard.
Visualizing the Workflow and Reaction Pathways
To better understand the analytical process and the chemical transformations of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for GC-MS analysis of this compound reaction products.
Caption: Potential reaction pathways of this compound.
Alternative Analytical Techniques
While GC-MS is a powerful technique, other methods can provide complementary information for the characterization of this compound reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated products, providing detailed information about the connectivity of atoms and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile products, HPLC coupled with UV or MS detection can be a suitable alternative to GC-MS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the reaction products, such as C=O in aldehydes or C-O-C in epoxides.
A Researcher's Guide to Distinguishing Octadiene Isomers with Advanced NMR Techniques
The structural elucidation of isomers, compounds sharing the same molecular formula but differing in atomic arrangement, presents a significant challenge in chemical analysis. For a molecule like octadiene (C₈H₁₄), numerous constitutional and stereoisomers exist, each with potentially unique chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled suite of tools for the unambiguous identification of these isomers. This guide provides a comparative overview of advanced NMR techniques, supported by experimental data and protocols, to effectively differentiate octadiene isomers.
Comparative Analysis of Key NMR Techniques
Distinguishing octadiene isomers requires a multi-faceted approach, moving from basic 1D NMR to more sophisticated 2D techniques. Each experiment provides a unique piece of the structural puzzle, from basic connectivity to complex stereochemical relationships.
-
1D NMR (¹H and ¹³C): The foundational step in any structural analysis. ¹H NMR provides information on the chemical environment and connectivity of protons through chemical shifts and coupling constants (J-values). For instance, the coupling constant between vinylic protons can help differentiate between cis (J = 6-12 Hz) and trans (J = 12-18 Hz) isomers.[1] ¹³C NMR reveals the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): This 2D homonuclear technique maps the coupling relationships between protons (¹H-¹H).[2][3] It is instrumental in tracing the proton connectivity throughout the carbon chain of an octadiene isomer, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons.[1][4] This is crucial for definitively assigning proton resonances to their corresponding carbons, resolving ambiguities that arise from overlapping signals in the 1D ¹H spectrum.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons.[1][5] HMBC is exceptionally powerful for differentiating constitutional isomers by establishing connectivity across quaternary carbons and heteroatoms, providing a complete picture of the carbon skeleton.[6]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect through-space interactions between protons that are close to each other (<5 Å), rather than through-bond coupling.[1][7] This is the definitive method for distinguishing geometric isomers (E/Z) by observing the spatial proximity of substituents across a double bond.[7][8]
The following table summarizes the primary application of each technique in the context of distinguishing octadiene isomers.
| Technique | Correlation | Primary Information Obtained | Application for Octadiene Isomers |
| ¹H NMR | N/A (1D) | Proton chemical environment, scalar coupling (J-values) | Initial assessment of olefinic protons, differentiation of cis/trans isomers via coupling constants. |
| ¹³C NMR | N/A (1D) | Number and type of carbon environments (CH₃, CH₂, CH, C) | Determines the number of unique carbons, identifying molecular symmetry. |
| COSY | ¹H – ¹H (through-bond) | Proton-proton connectivity within a spin system | Maps the entire proton-coupled network to build structural fragments. |
| HSQC | ¹H – ¹³C (one-bond) | Direct proton-carbon connectivity | Assigns protons to their directly attached carbons. |
| HMBC | ¹H – ¹³C (multiple-bond) | Long-range (2-3 bond) proton-carbon connectivity | Differentiates constitutional isomers by connecting fragments across non-protonated carbons. |
| NOESY/ROESY | ¹H – ¹H (through-space) | Spatial proximity of protons | Unambiguously determines stereochemistry, such as E/Z configuration around double bonds. |
Data Presentation: Representative NMR Data
The precise chemical shifts for octadiene isomers can vary based on the solvent and specific isomer. However, the following table provides representative ¹H and ¹³C NMR data for key structural motifs found in different octadiene isomers to illustrate the differences one might observe.
| Isomer Type | Structural Motif | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | Key Differentiating Feature |
| 1,7-Octadiene | Terminal Vinyl Group (-CH=CH₂) | 4.90-5.05 (dd, =CH₂) 5.75-5.85 (m, -CH=) | ~115 (=CH₂) ~138 (-CH=) | Presence of signals characteristic of a terminal alkene.[9] |
| 1,3-Octadiene | Conjugated Diene (-CH=CH-CH=CH₂) | 5.00-6.40 (complex m) | 115-140 | A complex multiplet region for four vinylic protons and four sp² carbons. |
| (E)-isomer | trans Vinylic Protons (-CH=CH-) | J-coupling: 12-18 Hz | N/A | Large vicinal coupling constant between olefinic protons.[1] |
| (Z)-isomer | cis Vinylic Protons (-CH=CH-) | J-coupling: 6-12 Hz | N/A | Smaller vicinal coupling constant between olefinic protons.[1] |
Experimental Workflow for Isomer Differentiation
A systematic approach is essential for efficiently distinguishing octadiene isomers. The following workflow outlines a logical progression from basic characterization to detailed structural elucidation.
Experimental Protocols
The following are generalized protocols for acquiring the key 2D NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters should be optimized for the sample and instrument.
1. 2D COSY (Correlation Spectroscopy)
-
Objective: To identify ¹H-¹H scalar couplings.
-
Pulse Sequence: cosygpqf (or similar gradient-selected, phase-cycled sequence).
-
Sample Preparation: 5-10 mg of the octadiene sample dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Key Parameters:
-
Spectral Width (SW): Cover the full ¹H chemical shift range (e.g., 0-10 ppm).
-
Number of Increments (t1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum should be symmetrized.
2. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.
-
Pulse Sequence: hsqcedetgpsp (or similar gradient-selected, editing sequence to distinguish CH/CH₃ from CH₂).
-
Sample Preparation: Same as for COSY. A more concentrated sample (15-20 mg) may improve signal-to-noise.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): Cover the full ¹H chemical shift range.
-
Spectral Width (F1 - ¹³C): Cover the expected ¹³C chemical shift range (e.g., 0-150 ppm for an octadiene).
-
¹J(CH) Coupling Constant: Set to an average one-bond C-H coupling constant (typically 145 Hz for sp³ and sp² carbons).
-
Number of Increments (t1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
3. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Pulse Sequence: hmbcgplpndqf (or similar gradient-selected sequence).
-
Sample Preparation: Same as for HSQC.
-
Key Parameters:
-
Spectral Widths (F1, F2): Same as HSQC.
-
Long-Range Coupling Constant (nJ(CH)): Optimized for long-range couplings, typically set to 8-10 Hz.[10]
-
Number of Increments (t1): 256-512.
-
Number of Scans (NS): 8-32 per increment (HMBC is less sensitive than HSQC).
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
4. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space.
-
Pulse Sequence: noesygpph (or similar gradient-selected sequence with solvent suppression if needed).
-
Sample Preparation: The sample must be free of paramagnetic impurities. Degassing the sample can improve data quality.
-
Key Parameters:
-
Spectral Widths (F1, F2): Cover the full ¹H chemical shift range.
-
Mixing Time (d8): This is a critical parameter. It should be on the order of the T1 relaxation time of the protons of interest. A range of mixing times (e.g., 300 ms (B15284909), 500 ms, 800 ms) may be tested. For small molecules like octadiene, a mixing time of 500-800 ms is a good starting point.
-
Number of Increments (t1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (d1): 2.0-3.0 seconds.
-
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,7-Octadiene(3710-30-3) 1H NMR spectrum [chemicalbook.com]
- 10. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
A Comparative Analysis of the Reactivity of 1,2-Octadiene and 1,3-Octadiene
For Immediate Publication
Introduction
In the landscape of organic synthesis, the reactivity of unsaturated hydrocarbons is a cornerstone of molecular construction. Among the C8H14 isomers, 1,2-octadiene and 1,3-octadiene (B86258) present distinct reactivity profiles due to the unique arrangement of their double bonds. This guide provides a detailed comparative study of these two dienes, offering insights into their behavior in key organic reactions, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
This compound, a cumulated diene or allene (B1206475), possesses two adjacent double bonds, resulting in a linear geometry of the central carbons and orthogonal π-systems. In contrast, 1,3-octadiene is a conjugated diene, with alternating double and single bonds, leading to a planar, delocalized π-electron system. This fundamental structural difference dictates their relative stability and reactivity in electrophilic additions, cycloadditions, and radical reactions.
Relative Stability
| Compound | Diene Type | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1,2-Butadiene (B1212224) | Cumulated (Allene) | -296 | Less Stable |
| 1,3-Butadiene (B125203) | Conjugated | -239 | More Stable |
Data for butadiene isomers is used to illustrate the general stability trend.
Electrophilic Addition: A Tale of Two Cations
The reaction of dienes with electrophiles such as hydrogen halides (HX) reveals a significant divergence in their reactivity, primarily governed by the stability of the carbocation intermediates formed.
1,3-Octadiene readily undergoes electrophilic addition to yield a mixture of 1,2- and 1,4-addition products.[2][3] The reaction proceeds through a resonance-stabilized allylic carbocation, which delocalizes the positive charge across two carbons.[4] The product distribution is temperature-dependent, a classic example of kinetic versus thermodynamic control.[5][6][7] At lower temperatures, the 1,2-adduct (kinetic product) is favored as it is formed faster, while at higher temperatures, the more stable, more substituted 1,4-adduct (thermodynamic product) predominates.[5][6][7] For the addition of HBr to 1,3-butadiene at -80°C, the product ratio of 1,2- to 1,4-adduct is approximately 80:20, whereas at 40°C, the ratio shifts to approximately 20:80.[6]
This compound , on the other hand, exhibits more complex behavior. Protonation of the central sp-hybridized carbon atom leads to the formation of a vinyl cation, which is significantly less stable than an allylic cation.[1] Alternatively, protonation of a terminal sp2-hybridized carbon generates an allylic-like carbocation. However, the empty p-orbital of this cation is initially orthogonal to the π-system of the remaining double bond, which prevents immediate resonance stabilization.[1] This inherent instability of the cationic intermediates suggests that this compound is generally less reactive than 1,3-octadiene towards electrophilic addition. The primary product from the addition of HBr to allene is 2-bromopropene.[1]
Reaction Pathway: Electrophilic Addition of HBr
Cycloaddition Reactions: The Diels-Alder and Beyond
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The behavior of 1,2- and 1,3-octadiene in these reactions is markedly different.
1,3-Octadiene , as a conjugated diene, is a quintessential substrate for the [4+2] cycloaddition, or Diels-Alder reaction.[8] It readily reacts with an alkene (dienophile) to form a six-membered ring. The reactivity of the diene is enhanced by electron-donating groups, and it must adopt an s-cis conformation for the reaction to occur.[8]
This compound can also participate in cycloaddition reactions, acting as a 2π component (dienophile) in Diels-Alder reactions. However, computational studies have shown that the Diels-Alder reaction of allene with butadiene has a higher activation barrier (by 5.3 kcal/mol) than the reaction of ethylene (B1197577) with butadiene, suggesting that allenes can be less reactive dienophiles in this context.[9][10] Allenes are also known to undergo [2+2] cycloadditions, often competing with or preceding [4+2] pathways.[9][10]
| Reaction Type | This compound (as Dienophile) | 1,3-Octadiene (as Diene) |
| [4+2] Cycloaddition | Can participate, but may have a higher activation barrier compared to simple alkenes.[9][10] | Readily participates (Diels-Alder reaction).[8] |
| Activation Energy | Higher (e.g., Allene + Butadiene is 5.3 kcal/mol higher than Ethylene + Butadiene).[9][10] | Lower (favorable for reaction). |
Reaction Pathway: Diels-Alder Reaction
Radical Addition: Regioselectivity as a Key Differentiator
In the presence of radical initiators, such as peroxides with HBr, both dienes undergo radical addition, but the regiochemical outcomes are distinct.
1,3-Octadiene , upon reaction with HBr and peroxides, forms a resonance-stabilized allylic radical.[11] This intermediate can be attacked by a hydrogen atom at two different positions, leading to a mixture of 1,2- and 1,4-addition products.[11][12] Similar to electrophilic addition, the product ratio can be influenced by temperature.[11][13]
This compound also undergoes facile radical addition. The regioselectivity of the initial radical attack is highly dependent on the nature of the attacking radical. Carbon-centered radicals typically add to the terminal carbon, forming a more stable vinyl radical. In contrast, many heteroatom-based radicals (like Br•) preferentially add to the central sp-hybridized carbon to form a more stable allylic radical.[14] The radical addition of HBr to allenes is known to be a complex process where the initial addition of the bromine radical to the terminal carbon is reversible, while addition to the central carbon is irreversible.[14]
Reaction Pathway: Radical Addition of HBr
Experimental Protocols
The following are generalized protocols for conducting the reactions discussed. Researchers should adapt these procedures based on the specific substrate and desired scale.
Experimental Workflow: General Reaction Setup
Protocol 1: Electrophilic Addition of HBr to 1,3-Octadiene
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The flask is charged with 1,3-octadiene and a suitable anhydrous solvent (e.g., diethyl ether or pentane) and cooled to the desired temperature (-80°C for kinetic control or 40°C for thermodynamic control).
-
Reaction: A solution of HBr in acetic acid or a condensed HBr gas is added dropwise to the stirred solution while maintaining the temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the resulting product mixture is analyzed by NMR spectroscopy to determine the ratio of 1,2- and 1,4-adducts. The products can be separated by column chromatography.
Protocol 2: Radical Addition of HBr to 1,3-Octadiene
-
Setup: A quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser is used.
-
Reagents: The vessel is charged with 1,3-octadiene, a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN), and a non-polar solvent like heptane.[15][16]
-
Reaction: HBr gas is bubbled through the solution, or HBr in a suitable solvent is added. The reaction mixture is then irradiated with a UV lamp or heated to initiate the radical chain reaction.[15]
-
Monitoring, Work-up, and Analysis: The procedure is analogous to Protocol 1. The product distribution between the 1,2- and 1,4-adducts is determined.
Protocol 3: Diels-Alder Reaction of 1,3-Octadiene
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: 1,3-Octadiene and a suitable dienophile (e.g., maleic anhydride) are dissolved in a solvent such as toluene (B28343) or xylene.
-
Reaction: The reaction mixture is heated to reflux.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by recrystallization or column chromatography and characterized by NMR, IR, and mass spectrometry.
Conclusion
The comparative study of this compound and 1,3-octadiene underscores the profound impact of double bond arrangement on chemical reactivity. 1,3-Octadiene, with its conjugated π-system, exhibits predictable and well-controlled reactivity in electrophilic, cycloaddition, and radical reactions, making it a versatile building block in organic synthesis. Its reactions are characterized by the formation of stable, resonance-delocalized intermediates. In contrast, this compound's cumulated double bonds lead to higher strain and unique reactivity patterns, including the formation of less stable intermediates in ionic reactions and distinct regioselectivity in radical processes. Understanding these differences is crucial for chemists to effectively harness the synthetic potential of these isomeric dienes in the development of novel molecules and materials.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic chemistry - Reaction of 1,3-butadiene with HBr in the presence of peroxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Bridging Theory and Experiment: A Comparative Analysis of Allene Reactivity in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of allenes, such as 1,2-octadiene, presents a compelling area of study in organic synthesis, offering unique pathways to complex molecular architectures. The correlation between theoretical predictions and empirical results is crucial for understanding and optimizing these reactions. This guide provides a comparative analysis of experimental data and computational models for a representative allene (B1206475) reaction: the Diels-Alder cycloaddition of a strained cyclic allene with furan (B31954). This case study, based on the findings of Nendel et al., serves as a powerful analogue for understanding the broader reactivity of 1,2-dienes like this compound.[1]
Comparative Analysis of Reaction Outcomes
The Diels-Alder reaction between substituted cyclohexa-1,2-dienes and furan has been shown experimentally to yield a limited number of regioisomers and stereoisomers.[1] Computational studies, employing Density Functional Theory (DFT), have been instrumental in elucidating the underlying reaction pathways that govern this selectivity.[1]
A key finding is the preference for a stepwise, diradical pathway over a concerted mechanism, as predicted by computational models and supported by the experimental product distribution.[1] The following tables summarize the correlation between the observed experimental outcomes and the computationally predicted energetics for the reaction pathways.
Table 1: Experimental Product Distribution for the Diels-Alder Reaction of Alkyl Cyclohexa-1,2-diene Carboxylates with Furan
| Product | Observed Outcome |
| Nonconjugated endo adduct | Major Product |
| Other Isomers | Minor or not observed |
Table 2: Comparison of Computationally Determined Activation Energies for Reaction Pathways
| Reaction Pathway | Computational Method | Calculated Outcome |
| Diradical Stepwise Pathway | DFT (B3LYP/6-31G) | Preferred pathway (lower activation energy) |
| Concerted Pathway | DFT (B3LYP/6-31G) | Disfavored pathway (higher activation energy) |
Activation energies are relative and demonstrate the kinetic favorability of one pathway over another.
Experimental & Computational Methodologies
A detailed understanding of the methodologies employed in both the experimental and computational investigations is essential for a critical evaluation of the data.
The experimental procedure involves the in situ generation of a strained allene, such as a substituted 1,2-cyclohexadiene, which is then trapped by a diene, in this case, furan.
-
Precursor Synthesis: A suitable precursor, typically a vinyl halide or triflate, is synthesized.
-
Allene Generation: The strained allene is generated under mild conditions, often through an elimination reaction induced by a strong base (e.g., potassium tert-butoxide).
-
Trapping Reaction: The generation of the allene is performed in the presence of a large excess of the trapping agent (furan) to ensure efficient capture and prevent dimerization of the highly reactive allene.
-
Product Isolation and Characterization: The resulting Diels-Alder adducts are isolated using standard chromatographic techniques and characterized by spectroscopic methods (NMR, MS) to determine their structure and relative stereochemistry.
The computational investigation of the reaction mechanism is performed using DFT, a robust method for modeling electronic structure and predicting reaction energetics.
-
Model System: A simplified model of the reacting system (e.g., 1,2-cyclohexadiene and furan) is constructed.
-
Level of Theory: A specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is chosen to approximate the electronic structure of the molecules.[1]
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products for both the concerted and stepwise pathways are optimized to find the lowest energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical data.
-
Energy Profile: The relative energies of all stationary points along the reaction coordinates are calculated to construct an energy profile of the reaction, which allows for the determination of activation barriers and the identification of the most favorable reaction pathway.
Visualizing Reaction Pathways and Workflows
Graphical representations of the experimental workflow and theoretical reaction pathways provide a clear and concise overview of the scientific process.
Caption: Experimental workflow for the generation and trapping of a strained cyclic allene.
Caption: Computationally modeled reaction pathways for the Diels-Alder cycloaddition.
References
Validating Kinetic Models for Allene Isomerization: A Comparative Guide
The isomerization of allenes, such as 1,2-octadiene, to more stable conjugated dienes is a crucial transformation in organic synthesis, yielding valuable precursors for a variety of chemical products. The development and validation of accurate kinetic models are essential for optimizing reaction conditions, maximizing product yield, and designing efficient catalytic systems. This guide provides a comparative overview of kinetic models and experimental validation techniques for allene (B1206475) isomerization, drawing upon data from similar diene systems due to the limited availability of specific data for this compound.
Kinetic Models and Catalytic Systems
The isomerization of allenes can be achieved through various catalytic pathways, including acid-catalyzed, base-catalyzed, and transition-metal-catalyzed reactions. Each system operates via a distinct mechanism, leading to different kinetic behaviors and product distributions.
-
Acid-Catalyzed Isomerization: This mechanism involves the protonation of the allene to form a resonance-stabilized allylic carbocation, followed by deprotonation to yield the conjugated diene.[1]
-
Base-Catalyzed Isomerization: In the presence of a strong base, the reaction proceeds through the formation of a resonance-stabilized carbanion, leading to a mixture of diene isomers.[2]
-
Transition-Metal Catalysis: A wide range of transition metal complexes can catalyze allene isomerization. The mechanism often involves the formation of metal-hydride species that add to the double bond, followed by β-hydride elimination to give the isomerized product.[3] Some heterobimetallic complexes, such as those containing zinc and zirconium, have also been shown to be effective.[4][5]
The choice of catalyst and reaction conditions significantly influences the reaction kinetics and the selectivity towards specific isomers. For instance, certain ruthenium-based catalysts have demonstrated high selectivity for the formation of (E)-internal alkenes from terminal alkenes.
Quantitative Data Comparison
| Catalyst System | Substrate | Key Kinetic Parameters | Product(s) | Reference |
| Ruthenium Alkylidene Complex | 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene | First-order kinetics with respect to the reactant and catalyst. | cis,trans and trans,trans isomers | [3] |
| Zinc/Zirconium Heterobimetallic Complex | 1,3-Cyclooctadiene | - | Cyclooctyne | [4][5] |
| Base (TBD) | Aryl Alkyne | t1/2 ≈ 3 min (for electron-withdrawing substituent) | Cyclized product | [6] |
Note: The data presented are for illustrative purposes and highlight the diversity of kinetic behavior depending on the specific substrate and catalyst.
Experimental Protocols
The validation of kinetic models for allene isomerization relies on robust experimental data. The following outlines a general protocol for acquiring and analyzing such data.
1. Materials and Catalyst Preparation:
-
Reactant and Solvent: The allene substrate (e.g., this compound) and solvent must be of high purity to avoid side reactions.
-
Catalyst Synthesis/Activation: The catalyst, whether a transition metal complex or a simple acid/base, should be prepared and characterized according to established literature procedures. For instance, some ruthenium catalysts require an incubation period to form the active species.[3]
2. Reaction Setup and Monitoring:
-
Reactor: Reactions are typically carried out in a temperature-controlled reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Analysis: The composition of the reaction mixture is analyzed using techniques such as:
-
Gas Chromatography (GC): To quantify the concentration of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of isomers and monitor their formation over time.
-
3. Data Analysis and Model Validation:
-
Concentration-Time Profiles: The concentration of the reactant and products are plotted against time to obtain reaction profiles.
-
Kinetic Modeling: The experimental data are fitted to various kinetic models (e.g., first-order, second-order) to determine the rate constants and reaction order.
-
Statistical Analysis: The goodness of fit of the model is evaluated using statistical methods to ensure the model accurately represents the experimental data.[7]
Workflow for Kinetic Model Validation
The following diagram illustrates the logical workflow for the development and validation of a kinetic model for allene isomerization.
Caption: Workflow for kinetic model validation.
This structured approach, combining careful experimentation with rigorous data analysis, is crucial for developing predictive kinetic models for allene isomerization and other important chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the cis,cis to trans,trans isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isomerization of Cyclooctadiene to Cyclooctyne with a Zinc/Zirconium Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Structure of 1,2-Octadiene Metal Complexes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for elucidating the intricate three-dimensional arrangements of 1,2-octadiene metal complexes. While specific crystallographic data for this compound complexes are not abundant in the public domain, this guide draws upon data from structurally analogous allene-metal complexes to provide a robust comparative framework.
The unique bonding and reactivity of allenes, a class of compounds featuring cumulative double bonds, make their metal complexes intriguing targets in catalysis and materials science. Understanding the coordination chemistry and electronic structure of these complexes is crucial for designing novel catalysts and functional materials. X-ray crystallography stands as the definitive method for determining solid-state molecular structures, offering unparalleled detail about bond lengths, angles, and connectivity. However, a comprehensive characterization relies on a multi-technique approach.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
This section compares the data obtained from X-ray crystallography with that from other widely used analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
X-ray Crystallographic Data of Allene-Metal Complexes
Single-crystal X-ray diffraction provides a static, three-dimensional picture of the molecule in the solid state. Key parameters obtained include bond distances and angles, which are crucial for understanding the nature of the metal-allene interaction. The table below summarizes representative crystallographic data for palladium and gold complexes with substituted allenes.
| Complex | Metal | Allene (B1206475) C=C=C Angle (°) | Allene C=C Bond Lengths (Å) | Metal-Allene Coordination | Reference |
| [PdCl2(bis(pyridyl)allene)] | Pd(II) | 172.3 | 1.321(2), 1.322(2) | η² (side-on) | [1] |
| {[P(t-Bu)2o-biphenyl]Au(η²-diene)}+SbF6− | Au(I) | Not reported | Not reported | η² (side-on) | [2] |
Note: Data for this compound complexes is not available; analogous allene complexes are presented.
Alternative Characterization Methods
While X-ray crystallography provides the ultimate structural proof, it requires high-quality crystals, which can be challenging to obtain.[3] Spectroscopic methods offer valuable insights into the structure and bonding in both solution and solid states and are often more readily applied.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the allene ligand upon coordination to a metal center. Chemical shift changes provide evidence of metal-ligand interaction.
| Technique | Key Observables in Allene Complexes | Insights Gained |
| ¹H NMR | Shift in the resonances of protons on and adjacent to the allene moiety. | Indicates coordination of the allene to the metal center and can provide information about the symmetry of the complex.[1] |
| ¹³C NMR | Significant downfield or upfield shifts of the allenic carbon signals (Cα, Cβ, Cγ) upon complexation. | Reveals the extent of electronic perturbation of the allene system and the nature of the metal-allene bond.[2] |
IR Spectroscopy: The vibrational frequencies of the C=C=C stretching mode in allenes are sensitive to coordination. A shift in this characteristic band provides direct evidence of metal-allene binding.
| Technique | Key Observables in Allene Complexes | Insights Gained |
| IR | Shift in the asymmetric C=C=C stretching frequency (typically ~1950 cm⁻¹). | A decrease in frequency is indicative of η²-coordination and back-bonding from the metal to the allene π* orbitals. |
Experimental Workflows and Protocols
A systematic approach is crucial for the successful characterization of novel metal complexes. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of an air-sensitive organometallic compound.
Experimental Protocols
1. Synthesis and Crystallization of Allene-Metal Complexes
-
General Synthesis: The synthesis of allene-metal complexes is typically carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the air-sensitivity of many organometallic reagents and products. A common method involves the reaction of a metal precursor with the allene ligand in a suitable anhydrous solvent.[4]
-
Crystallization: Single crystals suitable for X-ray diffraction are often grown by slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.[5][6] For air-sensitive compounds, these techniques are performed in sealed containers under an inert atmosphere.
2. X-ray Crystallographic Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often in a cryo-protectant oil to prevent solvent loss and decomposition. For air-sensitive crystals, this process is performed in a glovebox or under a stream of cold nitrogen gas.[7]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[3] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[7]
3. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at ambient temperature. Samples are prepared by dissolving the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) under an inert atmosphere if the complex is air-sensitive.[1]
-
IR Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or as a thin film. Solution-state IR can be performed using a suitable solvent that is transparent in the region of interest.
Conclusion
The structural characterization of this compound metal complexes, and allene complexes in general, necessitates a synergistic approach. While X-ray crystallography provides definitive solid-state structural information, techniques such as NMR and IR spectroscopy are indispensable for corroborating the structure in solution and providing complementary electronic information. The choice of analytical methods will ultimately depend on the specific research question, the stability of the complex, and the availability of high-quality single crystals. By integrating data from these powerful techniques, researchers can gain a comprehensive understanding of the structure, bonding, and reactivity of these fascinating organometallic compounds.
References
- 1. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02929K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. jchemlett.com [jchemlett.com]
- 5. mdpi.com [mdpi.com]
- 6. Towards Iron(II) Complexes with Octahedral Geometry: Synthesis, Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of substituted versus unsubstituted 1,2-octadienes
An objective guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 1,2-octadienes, with a focus on the influence of substitution on their spectral characteristics.
This guide provides a detailed comparison of the spectroscopic properties of unsubstituted 1,2-octadiene and a substituted analogue, phenylallene (1-phenyl-1,2-propadiene). While not an octadiene, phenylallene serves as an excellent comparative model to illustrate the significant impact of a phenyl substituent on the characteristic spectral features of the allene (B1206475) functional group. The data presented is sourced from the Spectral Database for Organic Compounds (SDBS), a free online database hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1][2]
Introduction to the Spectroscopy of Allenes
Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds (C=C=C). This structural feature imparts distinct spectroscopic signatures that can be readily identified and analyzed.
-
Infrared (IR) Spectroscopy: Allenes typically exhibit a characteristic, often strong, absorption band in the region of 1950-1980 cm⁻¹ due to the asymmetric stretching of the C=C=C moiety. A weaker band for the symmetric stretch may also be observed. The presence of substituents can influence the exact position and intensity of these bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons attached to the terminal sp² carbons of the allene group typically resonate in the range of 4.5-5.5 ppm. Protons on substituents attached to the allene will show characteristic shifts depending on their electronic environment.
-
¹³C NMR: The central sp-hybridized carbon of the allene is highly deshielded and appears at a very characteristic downfield shift, typically between 200 and 220 ppm. The terminal sp²-hybridized carbons are found further upfield, usually in the 75-95 ppm range.
-
-
Mass Spectrometry (MS): The fragmentation of allenes upon electron ionization can be complex. Common fragmentation pathways involve allylic cleavage and rearrangements. The molecular ion peak is often observed, and the fragmentation pattern can provide valuable information about the structure and substituents.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for unsubstituted this compound and phenylallene.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~1960 (strong) | Asymmetric C=C=C stretch |
| ~3050 | =C-H stretch | |
| ~2850-2960 | C-H stretch (alkyl) | |
| Phenylallene | ~1940 (strong) | Asymmetric C=C=C stretch |
| ~3060 | =C-H stretch (alkenyl & aromatic) | |
| ~1595, 1490 | C=C stretch (aromatic ring) |
Analysis: The most prominent feature for both compounds is the strong absorption band for the asymmetric C=C=C stretch. In phenylallene, this band is at a slightly lower wavenumber compared to this compound. The presence of the phenyl group in phenylallene introduces characteristic aromatic C=C stretching bands around 1600 cm⁻¹.
Table 2: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~5.1 | m | 1H | =C=CH- |
| ~4.6 | m | 2H | H₂C=C= | |
| ~2.0 | m | 2H | -CH₂-C= | |
| ~1.2-1.4 | m | 6H | -(CH₂)₃- | |
| ~0.9 | t | 3H | -CH₃ | |
| Phenylallene | ~7.2-7.4 | m | 5H | Aromatic-H |
| ~6.1 | t | 1H | =C=CH- | |
| ~5.2 | d | 2H | H₂C=C= |
Analysis: The protons on the allenic moiety are clearly visible in both spectra. The phenyl group in phenylallene causes a significant downfield shift of the adjacent allenic proton (=C=CH-) to ~6.1 ppm compared to ~5.1 ppm in this compound. This is due to the deshielding effect of the aromatic ring. The terminal methylene (B1212753) protons (H₂C=C=) also experience a downfield shift in phenylallene.
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~209 | =C= |
| ~93 | =CH- | |
| ~74 | H₂C= | |
| ~31, 29, 28, 22, 14 | Alkyl carbons | |
| Phenylallene | ~210 | =C= |
| ~134 | Aromatic C (quaternary) | |
| ~129, 128, 127 | Aromatic CH | |
| ~97 | =CH- | |
| ~78 | H₂C= |
Analysis: The central allenic carbon appears at a characteristic low field (~209-210 ppm) in both compounds. The phenyl substituent in phenylallene causes a downfield shift of the adjacent sp² carbons of the allene group (=CH- and H₂C=) compared to this compound. The aromatic carbons of the phenyl group are observed in their typical region of ~127-134 ppm.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 110 | 95, 81, 67, 55, 41 |
| Phenylallene | 116 | 115, 91, 65, 51 |
Analysis: Both compounds show a clear molecular ion peak. The fragmentation pattern of this compound is characteristic of an aliphatic hydrocarbon, with losses of alkyl fragments. Phenylallene, on the other hand, shows a very intense peak at m/z 115, corresponding to the loss of a hydrogen atom to form a stable propargyl-type cation. The peak at m/z 91 is characteristic of the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples such as 1,2-octadienes, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The thin film of the sample is placed in the instrument's sample holder.
-
The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. The data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum. A larger number of scans are typically required due to the low natural abundance of ¹³C. Chemical shifts are reported in ppm relative to TMS.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The liquid sample is diluted in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Data Acquisition:
-
A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet.
-
The compounds are separated on a capillary column (e.g., a nonpolar column like DB-5) using a temperature program.
-
The separated compounds are introduced into the mass spectrometer, ionized (typically by electron ionization at 70 eV), and the mass-to-charge ratio (m/z) of the resulting ions is analyzed.
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Spectroscopic Analysis Workflow
Caption: Workflow for the comparative spectroscopic analysis of 1,2-octadienes.
References
evaluating the performance of different catalysts in 1,2-octadiene reactions
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dienes is a cornerstone of modern organic synthesis, providing access to complex molecular architectures relevant to pharmaceuticals and materials science. Among these, 1,2-octadiene, an allene, presents a unique challenge and opportunity for catalytic transformation due to its two contiguous double bonds. This guide provides a comparative overview of different catalytic systems for the hydroamination, hydroboration, and oxidation of this compound and structurally related terminal dienes. The performance of various catalysts is evaluated based on conversion, yield, and selectivity, with supporting experimental data and detailed protocols.
Performance of Catalysts in this compound and Related Diene Reactions
The choice of catalyst is paramount in directing the outcome of reactions involving this compound. The following tables summarize the performance of various catalysts in key transformations. Due to the limited availability of comprehensive comparative data for this compound specifically, data for closely related terminal dienes are also included to provide a broader context for catalyst performance.
Table 1: Catalyst Performance in Hydroamination of Dienes
| Catalyst System | Substrate | Amine | Product(s) | Yield (%) | Selectivity (M:a-M) | Reference |
| [Ir(cod)Cl]₂ / BINAP | Homoallylamine | Aniline (B41778) | Anti-Markovnikov | 64 | 1:6.4 | [1] |
| [Rh(cod)₂]BF₄ / Ligand L2 | Aminoalkene | Primary Amine | Cyclized Product | Good Yields | - | [2] |
| Rh-Catalyst | Homoallylamine | Aniline | Markovnikov | 75 | 6.6:1 | [1] |
| Ir-Catalyst | Homoallylamine | Indoline | Anti-Markovnikov | 90 | >20:1 | [1] |
M : Markovnikov product; a-M : Anti-Markovnikov product.
Table 2: Catalyst Performance in Hydroboration of Dienes
| Catalyst System | Substrate | Reagent | Product(s) | Yield (%) | Selectivity | Reference |
| Rh-Ru/CNTs | 1-Octene | HBpin | 1-Octanol | High | Anti-Markovnikov | [3] |
| 9-BBN | Deca-1,9-diene | - | 1,10-Decanediol | 91 | Terminal | [4] |
| 9-BBN | 5-Bromopent-1-ene | - | 5-Bromo-1-pentanol | 81 | Terminal | [4] |
| 9-BBN | Styrene | - | 2-Phenylethanol | 77 | Anti-Markovnikov | [4] |
Table 3: Catalyst Performance in Oxidation of Dienes
| Catalyst System | Substrate | Oxidant | Product(s) | Yield (%) | Reference |
| Pd(OAc)₂ | Styrene | O₂ | Benzaldehyde | High | [5] |
| Pd(OAc)₂ | 2-Vinylnaphthalene | O₂ | 2-Naphthaldehyde | High | [5] |
| VO complexes | 1-Octene | H₂O₂ | Octane-1,2-epoxy, Octanal, etc. | Varies | [6] |
| Pd(OAc)₂ | Terminal Alkenes | O₂ | 1,2-Diols or Aldehydes/Ketones | High | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic research. Below are representative experimental protocols for the hydroamination, hydroboration, and oxidation of terminal dienes.
Protocol 1: Iridium-Catalyzed Hydroamination of a Homoallylic Amine[1]
A solution of the homoallylic amine (0.20 mmol), aniline (1.5 mmol, 7.5 equiv.), [Ir(cod)Cl]₂ (1.5 mol%), and (±)-tol-BINAP (3.3 mol%) in a suitable solvent is prepared in a sealed tube. The additive, such as Mg(NO₃)₂ (25 mol%), is then added. The reaction mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is concentrated and purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-diamine.
Protocol 2: Hydroboration-Oxidation of a Terminal Diene using 9-BBN[4]
In a flow chemistry setup, a solution of the diene (e.g., deca-1,9-diene, 0.25 M in THF) and a solution of 9-BBN (0.5 M in THF) are pumped at equal flow rates and combined in a T-mixer. The mixture is passed through a heated reaction coil. The resulting organoborane solution is then mixed with a solution of NaOH and H₂O₂ in a second T-mixer and passed through a second reaction coil at room temperature. The biphasic mixture is collected, and the organic layer is separated, washed, dried, and concentrated. The product is purified by flash column chromatography.
Protocol 3: Palladium-Catalyzed Oxidative Cleavage of a Terminal Alkene[5]
To a 15 mL autoclave, Pd(OAc)₂ (0.02 mmol), p-toluenesulfonic acid (PTSA, 0.2 mmol), water (3 mL), and the terminal alkene (1 mmol) are added sequentially. The autoclave is pressurized with O₂ to the desired pressure. The reaction mixture is then heated in an oil bath with magnetic stirring for the specified time. After the reaction, the autoclave is cooled, and the excess oxygen is vented. The reaction mixture is extracted with an organic solvent (e.g., EtOAc), and the organic phase is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.
Visualizing Reaction Pathways
Understanding the underlying mechanisms of these catalytic reactions is key to optimizing catalyst performance and designing new catalytic systems. The following diagrams, generated using Graphviz, illustrate the generalized experimental workflow and catalytic cycles for hydroamination and hydroboration.
This guide provides a snapshot of the current landscape of catalytic reactions for this compound and related compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the selection of appropriate catalytic systems and the design of new and improved synthetic methodologies. Further research focusing on direct comparative studies of various catalysts with this compound under standardized conditions is warranted to provide a more definitive performance evaluation.
References
- 1. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free hydroboration of alkenes and alkynes catalyzed by rhodium-ruthenium nanoparticles on carbon nanotubes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Investigation of 1,2-Octadiene Reactivity in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,2-octadiene, a terminal allene (B1206475), in various solvent systems. Understanding how solvents influence the reaction pathways of allenes is crucial for controlling product distribution, reaction rates, and stereoselectivity in the synthesis of complex molecules and pharmaceutical intermediates. This document summarizes key reaction types—cycloadditions, isomerizations, and free-radical additions—and presents available experimental data to illustrate the impact of the solvent environment.
Executive Summary
The reactivity of the cumulative double bonds in this compound is highly sensitive to the surrounding solvent medium. Solvent polarity, proticity, and coordinating ability can dictate the outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Cycloaddition Reactions: The choice of solvent can influence the rate and selectivity of cycloaddition reactions involving allenes. For instance, in metal-catalyzed cycloadditions, coordinating solvents can modulate the activity of the catalyst, thereby affecting the reaction outcome.
-
Isomerization Reactions: The isomerization of terminal allenes to more stable internal alkynes is a common transformation that can be influenced by the solvent. Base-catalyzed isomerizations, for example, are highly dependent on the solvent's ability to facilitate proton transfer.
-
Free-Radical Additions: In free-radical additions, particularly with reagents like hydrogen bromide, the solvent can play a role in the competition between ionic and radical pathways. Non-polar solvents tend to favor the free-radical chain mechanism.[1]
-
Electrophilic Additions: The regioselectivity of electrophilic additions to allenes is determined by the stability of the resulting carbocation intermediate, which is significantly influenced by the solvating power of the medium.[2]
Data Presentation: Comparative Reactivity of Allenes in Different Solvents
While specific comparative data for this compound across a broad range of solvents is limited in publicly available literature, we can infer its behavior from studies on similar terminal allenes. The following tables summarize representative data on how solvent choice affects key reactions of allenes.
Table 1: Solvent Effects on the Palladium-Catalyzed Oxidative Arylation of a 3,4-Dienol *
| Entry | Solvent | Yield (%) |
| 1 | Acetone (B3395972) | 91 |
| 2 | 1,4-Dioxane | Good |
| 3 | 1,2-Dichloroethane | Good |
| 4 | Toluene | Good |
*Data adapted from a study on a functionalized allene, demonstrating the superior performance of acetone in this specific Pd-catalyzed reaction. "Good" indicates a significant yield was obtained, though the exact percentage was not specified in the summary.[3]
Table 2: General Influence of Solvent Type on Allene Reaction Pathways
| Reaction Type | Polar Protic Solvents (e.g., Methanol, Water) | Polar Aprotic Solvents (e.g., Acetone, DMSO) | Non-Polar Solvents (e.g., Toluene, Hexane) |
| Cycloaddition (Metal-Catalyzed) | Can coordinate to metal center, potentially altering catalytic activity. | Often good coordinating solvents that can enhance catalyst performance.[3] | Generally less coordinating, may lead to different selectivity. |
| Isomerization (Base-Catalyzed) | Can participate in proton transfer, affecting reaction rates. | Can solvate cations, influencing base strength and reaction efficiency. | Less effective at stabilizing charged intermediates. |
| Free-Radical Addition (e.g., HBr) | May favor competing ionic pathways. | Can influence radical stability. | Generally favor the radical chain mechanism.[1] |
| Electrophilic Addition | Can stabilize carbocation intermediates, influencing regioselectivity.[2] | Can stabilize charged intermediates. | Less effective at stabilizing charged intermediates. |
Experimental Protocols
Below are generalized experimental protocols for key reactions of terminal allenes, which can be adapted for this compound.
Protocol 1: Metal-Catalyzed [2+2] Cycloaddition of an Allene and an Alkyne
This protocol is based on a ruthenium-catalyzed intermolecular [2+2] cycloaddition.[4]
Materials:
-
This compound (or other terminal allene)
-
Alkyne
-
CpRu(MeCN)₃PF₆ (catalyst)
-
Anhydrous solvent (e.g., THF, MeCN)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ruthenium catalyst.
-
Add the desired anhydrous solvent via syringe.
-
Add the alkyne substrate to the reaction mixture.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 3-alkylidenecyclobutene.
Protocol 2: Base-Catalyzed Isomerization of a Terminal Allene
This protocol describes a general procedure for the isomerization of a terminal allene to an internal alkyne using a non-nucleophilic base.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous aprotic solvent (e.g., DMSO, THF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by GC-MS to observe the conversion of the terminal allene to the internal alkyne.
-
Upon completion, quench the reaction by adding a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 3: Free-Radical Addition of HBr to a Terminal Allene
This protocol outlines the anti-Markovnikov addition of HBr to a terminal allene, initiated by a radical initiator.[1]
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in a non-polar solvent or gaseous HBr
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Anhydrous non-polar solvent (e.g., hexane, CCl₄)
-
Reaction vessel equipped with a gas inlet (if using gaseous HBr) and a condenser
Procedure:
-
Dissolve this compound and the radical initiator in the anhydrous non-polar solvent in the reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly bubble gaseous HBr through the solution or add the HBr solution dropwise.
-
Allow the reaction to proceed at low temperature, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess HBr.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl bromide by distillation or column chromatography.
Mandatory Visualizations
Caption: Reaction pathways of this compound influenced by solvent conditions.
Caption: General experimental workflow for studying this compound reactivity.
References
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Octadiene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,2-Octadiene, a flammable unsaturated hydrocarbon, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to properly handle, store, and dispose of this chemical. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS for this compound, the following precautions, based on the properties of similar flammable liquids and unsaturated hydrocarbons, must be strictly followed.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves.
-
Eye Protection: Use safety goggles. A face shield may be necessary depending on the situation.[1]
-
Skin and Body Protection: Wear impervious protective clothing. Protective boots should be worn if the situation requires.[1]
-
Respiratory Protection: Use respirators approved under appropriate government standards and follow local and national regulations.[1]
Handling:
-
Handle this compound in a well-ventilated area, preferably within a fume hood.[2][3]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[4][5]
-
Use only non-sparking tools and explosion-proof equipment.[2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][5]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[1]
Storage Procedures
Proper storage is crucial to prevent accidents.
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2]
-
The storage area should be designated for flammable liquids.[4]
-
Keep containers away from ignition sources.[6]
-
Store apart from incompatible materials such as strong oxidizing agents.[3]
Spill and Emergency Procedures
In the event of a spill or leak, immediate action is necessary to control the situation.
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Remove Ignition Sources: Eliminate all sources of ignition in the vicinity.[4][7]
-
Containment: Absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4][7][8]
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed, and labeled container for disposal.[2][4]
-
Ventilation and Cleaning: Ventilate the area and wash the spill site after the material has been collected.[7]
-
Do not allow the chemical to enter drains, sewers, or waterways. [1][2]
Disposal Plan
It is illegal and unsafe to dispose of flammable liquids like this compound by pouring them down the drain or putting them in the regular trash.[6][9]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as "Flammable Waste" and "Hazardous Waste".[6]
-
Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Ensure the waste container is accurately labeled with the full chemical name ("this compound") and any other required hazard information.[6]
-
-
Temporary Storage:
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][10] Contact your institution's EHS office to arrange for pickup and disposal.
-
It is the generator's responsibility to comply with all Federal, State, and Local regulations regarding hazardous waste disposal.[1]
-
Common disposal methods for such chemicals include incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][2]
-
-
Container Disposal:
Quantitative Data for a Similar Compound (1,7-Octadiene)
While specific data for this compound was not available, the following table for the similar compound 1,7-Octadiene provides context for its physical and toxicological properties.
| Property | Value |
| Flash Point | 9 °C / 48.2 °F |
| Autoignition Temperature | 230 °C / 446 °F |
| Vapor Pressure | 95 hPa @ 50 °C |
| Specific Gravity | 0.740 |
| Water Solubility | 0.08 g/L (20°C) |
| Oral LD50 (rat) | 1070 mg/kg |
| Dermal LD50 (rabbit) | 320 mg/kg |
Source: Fisher Scientific SDS for 1,7-Octadiene, TCI America[1][11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. triumvirate.com [triumvirate.com]
- 10. cuyahogarecycles.org [cuyahogarecycles.org]
- 11. fishersci.nl [fishersci.nl]
Navigating the Safe Handling of 1,2-Octadiene: A Guide for Laboratory Professionals
Essential Safety Information
1,2-Octadiene is a flammable liquid and should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Contact with skin and eyes can cause irritation.[1] Ingestion and inhalation may be harmful.
In case of exposure:
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[2][3] |
| Skin | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are generally recommended. Inspect gloves for any signs of degradation or perforation before each use.[4] |
| Lab Coat or Chemical-resistant Apron/Suit | A flame-retardant lab coat is advisable. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is necessary. | |
| Respiratory | Air-purifying respirator with organic vapor cartridges | To be used in a well-ventilated area. For higher concentrations or in poorly ventilated areas, a supplied-air respirator may be necessary.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and ensure the integrity of the chemical.
Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
-
Store in a designated flammable liquids cabinet.
-
Ground and bond containers to prevent static electricity buildup.[2]
-
Incompatible with strong oxidizing agents.[2]
Disposal Plan
All waste materials must be handled as hazardous waste.
Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound waste.
Quantitative Data
While specific quantitative data for this compound is limited, the following table provides data for a closely related isomer, 1,7-Octadiene, which can be used for general guidance.
| Property | Value (for 1,7-Octadiene) |
| Melting Point | -70 °C / -94 °F[2] |
| Boiling Point | 114 - 121 °C / 237.2 - 249.8 °F @ 760 mmHg[2] |
| Flash Point | 9 °C / 48.2 °F[2] |
| Relative Density | 0.74[5] |
| Autoignition Temperature | 230 °C[5] |
| Lower Flammability Limit | 0.5%[5] |
| Upper Flammability Limit | 8.8%[5] |
Experimental Protocols
Disclaimer: This information is provided for guidance only and is based on the best available data for this compound and its isomers. It is not a substitute for a comprehensive risk assessment and a substance-specific Safety Data Sheet. Always consult the most up-to-date safety information before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
